Product packaging for 6-Methyl-3,5-heptadien-2-one(Cat. No.:CAS No. 1604-28-0)

6-Methyl-3,5-heptadien-2-one

Cat. No.: B155787
CAS No.: 1604-28-0
M. Wt: 124.18 g/mol
InChI Key: KSKXSFZGARKWOW-GQCTYLIASA-N
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Description

6-Methyl-3, 5-heptadien-2-one, also known as 2-methylhepta-2, 4-dien-6-one or fema 3363, belongs to the class of organic compounds known as enones. Enones are compounds containing the enone functional group, with the structure RC(=O)CR'. 6-Methyl-3, 5-heptadien-2-one is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). 6-Methyl-3, 5-heptadien-2-one has been primarily detected in feces. Within the cell, 6-methyl-3, 5-heptadien-2-one is primarily located in the cytoplasm. 6-Methyl-3, 5-heptadien-2-one has a sweet, cinnamon, and coconut taste.
6-Methyl-3,5-heptadien-2-one is an olefinic compound. It derives from an acrylic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B155787 6-Methyl-3,5-heptadien-2-one CAS No. 1604-28-0

Properties

IUPAC Name

(3E)-6-methylhepta-3,5-dien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h4-6H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKXSFZGARKWOW-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C/C=C/C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow oily liquid; cinnamon-like odour with a coconut undertone
Record name 6-Methyl-3,5-heptadien-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

almost insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 6-Methyl-3,5-heptadien-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.895-0.899
Record name 6-Methyl-3,5-heptadien-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1604-28-0, 16647-04-4
Record name 3,5-Heptadien-2-one, 6-methyl-
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Record name 6-Methyl-3,5-heptadien-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Heptadien-2-one, 6-methyl-
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Record name 6-methylhepta-3,5-dien-2-one
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Record name (3E)-6-methylhepta-3,5-dien-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-METHYL-3,5-HEPTADIEN-2-ONE
Source FDA Global Substance Registration System (GSRS)
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Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 6-Methyl-3,5-heptadien-2-one. The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical and Physical Properties

This compound is a member of the enone class of organic compounds, characterized by a conjugated system of a ketone and two carbon-carbon double bonds.[1][2][3][4] This structure contributes to its characteristic odor and reactivity. It is a hydrophobic molecule, practically insoluble in water but miscible with alcohol.[5]

General Information
PropertyValueSource(s)
IUPAC Name (3E)-6-methylhepta-3,5-dien-2-one[1]
Synonyms Methylheptadienone, 6-Methyl-3,5-heptadienone-2[6]
CAS Number 1604-28-0[7]
Chemical Formula C₈H₁₂O[7]
Molecular Weight 124.18 g/mol [1][7]
Appearance Clear colorless to pale yellow liquid[6]
Odor Profile Sweet, cinnamon, and coconut-like[3][4]
Taste Profile Sweet with a green, brown, and herbal aftertaste[3]
Physical and Chemical Data
PropertyValueConditionsSource(s)
Boiling Point 190 °Cat 760 mmHg[2]
95-96 °Cat 20 mmHg
Density 0.89 g/cm³
Specific Gravity 0.895 - 0.899at 25 °C[8]
Refractive Index 1.5315 - 1.5365at 20 °C[6][8]
Flash Point 80.56 °C(Closed Cup)[8]
Solubility in Water 1454 mg/L (estimated)at 25 °C
logP (o/w) 1.679 (estimated)

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are outlined below. These protocols are based on established chemical principles and available literature.

Synthesis of this compound

A common method for the synthesis of this compound is the aldol condensation between 3-methyl-2-butenal and acetone.

Materials:

  • 3-Methyl-2-butenal

  • Acetone

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-2-butenal in an excess of acetone.

  • Cool the mixture in an ice bath.

  • Slowly add a 10% aqueous solution of sodium hydroxide dropwise to the cooled mixture while stirring.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound.

A workflow for this synthesis is depicted in the following diagram:

G Synthesis Workflow of this compound start Start reactants Mix 3-Methyl-2-butenal and Acetone start->reactants cool Cool in Ice Bath reactants->cool add_base Add 10% NaOH (aq) cool->add_base react Stir at Room Temperature (12 hours) add_base->react quench Quench with NH4Cl (aq) react->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry with MgSO4 wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Vacuum Distillation concentrate->purify product This compound purify->product G Logical Relationship of Acetylcholinesterase Inhibition cluster_0 Synaptic Cleft cluster_1 Enzyme-Substrate Interaction cluster_2 Outcome ACh Acetylcholine (ACh) (Substrate) ActiveSite AChE Active Site ACh->ActiveSite Binds to AChE Acetylcholinesterase (AChE) (Enzyme) Inhibitor 6-Methyl-5-hepten-2-one (Competitive Inhibitor) Inhibitor->ActiveSite Competes for binding Hydrolysis ACh Hydrolysis (Choline + Acetic Acid) ActiveSite->Hydrolysis Leads to NoHydrolysis Inhibition of ACh Hydrolysis ActiveSite->NoHydrolysis If Inhibitor binds SignalTermination Termination of Nerve Signal Hydrolysis->SignalTermination ProlongedSignal Prolonged Nerve Signal NoHydrolysis->ProlongedSignal

References

An In-depth Technical Guide to 6-Methyl-3,5-heptadien-2-one (CAS: 1604-28-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3,5-heptadien-2-one, with the CAS registry number 1604-28-0, is an alpha,beta-unsaturated ketone. These compounds, also known as enones, are characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group. This structural feature imparts unique chemical reactivity, making them valuable intermediates in organic synthesis and conferring upon them a range of biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and potential biological significance of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data has been compiled from various chemical databases and safety data sheets.

Table 1: General and Chemical Properties

PropertyValue
CAS Number 1604-28-0
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol [1]
IUPAC Name (3E)-6-methylhepta-3,5-dien-2-one[1]
Synonyms Methylheptadienone, 3,5-Heptadien-2-one, 6-methyl-[1]
Appearance Clear colorless to yellow liquid
Purity ≥96%

Table 2: Physical Properties

PropertyValue
Boiling Point 45 °C at 0.3 Torr
Density 0.857 ± 0.06 g/cm³ (Predicted)
Refractive Index 1.5315-1.5365 @ 20°C
Flash Point 80.6 °C (177.1 °F) - closed cup[2]
Solubility Insoluble in water; soluble in alcohol[3]

Table 3: Spectral Data

Spectroscopic DataSource
¹H NMR Available in spectral databases
¹³C NMR Available in spectral databases
Mass Spectrum (EI) Available in spectral databases
Infrared Spectrum Available in spectral databases

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the condensation of a suitable aldehyde and ketone. One reported synthesis involves the reaction of 3-methyl-2-butenal with 2-butanone. The following is a generalized procedure based on common organic synthesis techniques for such reactions. For a detailed, specific protocol, refer to Helvetica Chimica Acta, 50, p. 1158, 1967.

Reaction Scheme:

Materials:

  • 3-methyl-2-butenal (Citral)

  • 2-butanone

  • Sodium hydroxide (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (for drying)

  • Hydrochloric acid (for neutralization)

Procedure:

  • Reaction Setup: A solution of 3-methyl-2-butenal in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

  • Base Addition: A solution of sodium hydroxide in ethanol is added dropwise to the cooled solution of the aldehyde and ketone with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: The reaction mixture is neutralized with dilute hydrochloric acid. The ethanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Application in Flavor Formulations

This compound is used as a flavoring agent in various food products. A general protocol for its incorporation is as follows:

  • Stock Solution Preparation: A stock solution of this compound is prepared in a food-grade solvent such as ethanol or propylene glycol at a concentration of 1% or less.

  • Dosage Calculation: The amount of the stock solution to be added is calculated based on the desired final concentration in the product, which is typically in the parts-per-million (ppm) range.

  • Incorporation: The calculated amount of the stock solution is added to the food product during the manufacturing process at a stage that ensures uniform distribution. For liquid products, this is typically during the mixing or blending stage. For solid products, it may be sprayed on or mixed in as a powder blend.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, its chemical structure as an α,β-unsaturated ketone suggests potential biological activity. Enones are known electrophiles that can react with nucleophilic groups in biological macromolecules such as proteins and DNA through a Michael addition reaction. This reactivity is the basis for the biological effects of many natural and synthetic enone-containing compounds.[4][5][6]

General Reactivity of Enones

The electrophilic nature of the β-carbon in the enone system makes it susceptible to nucleophilic attack by cellular thiols, such as the cysteine residues in proteins. This covalent modification can alter the structure and function of the protein, leading to various cellular responses.

Michael_Addition Enone This compound (Electrophile) Adduct Covalent Adduct Enone->Adduct Michael Addition Nucleophile Cellular Nucleophile (e.g., Cysteine Thiol) Nucleophile->Adduct

Generalized Michael Addition of an Enone.
Potential Signaling Pathway Involvement: The Ubiquitin-Proteasome System

Many dienone compounds, which share the reactive enone motif, have been shown to target the ubiquitin-proteasome system (UPS).[7][8][9] The UPS is a critical cellular pathway responsible for the degradation of most intracellular proteins, thereby regulating a wide range of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Inhibition of the UPS can lead to the accumulation of misfolded or regulatory proteins, inducing cellular stress and often leading to apoptosis. This makes the UPS a significant target in cancer therapy.

The following diagram illustrates a simplified, hypothetical mechanism by which an enone compound could disrupt the UPS, leading to apoptosis.

UPS_Inhibition_Pathway cluster_cell Cellular Environment Enone This compound UPS Ubiquitin-Proteasome System (UPS) Enone->UPS Inhibition via Michael Addition Proteins Cellular Proteins (e.g., p53, cyclins) UPS->Proteins Protein Degradation Accumulation Accumulation of Ubiquitinated Proteins UPS->Accumulation ER_Stress Endoplasmic Reticulum Stress Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Hypothetical UPS Inhibition by an Enone.

Applications

The primary application of this compound is in the flavor and fragrance industry. Its organoleptic properties are described as sweet, with notes of cinnamon and coconut. It has been found to occur naturally in foods such as tomatoes.[10][11]

Due to its reactive enone functional group, it also serves as a versatile intermediate in organic synthesis for the production of more complex molecules, including pharmaceuticals and agrochemicals.

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical with established applications in the flavor and fragrance industry and potential for broader use in organic synthesis. Its identity as an α,β-unsaturated ketone suggests a potential for biological activity, likely mediated through its reactivity as a Michael acceptor. Further research into its specific biological targets and mechanisms of action could unveil new applications in drug development and other life sciences.

References

An In-depth Technical Guide to the Physical Properties of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 6-Methyl-3,5-heptadien-2-one. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed knowledge of this compound. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and visualizes a common synthetic pathway.

Core Physical and Chemical Properties

This compound, also known as methylheptadienone, is a naturally occurring organic compound found in various plants and is utilized in the flavor and fragrance industry.[1] It is classified as an enone, a type of organic compound containing both alkene and ketone functional groups. A comprehensive summary of its physical properties is provided below.

Data Presentation: Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of this compound, compiled from various sources.

PropertyValueTemperature (°C)Pressure (mmHg)Citation(s)
Molecular Formula C₈H₁₂ON/AN/A[2][3][4]
Molecular Weight 124.18 g/mol N/AN/A[1][2][4]
Appearance Clear colorless to pale yellow liquidAmbientN/A
Boiling Point 190.00N/A760.00
95-96N/A20
Density 0.89 g/cm³20N/A
Refractive Index 1.534020N/A
Vapor Pressure 0.46425N/A
Flash Point 80.56N/AN/A
logP (o/w) 1.68N/AN/A
Water Solubility ImmiscibleAmbientN/A
Solubility in other solvents Miscible with alcoholAmbientN/A

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample of a liquid organic compound is the capillary method.

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Bunsen burner or heating mantle

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

  • A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube or heating bath.

  • The apparatus is heated gently and evenly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined using a pycnometer or, more simply, by measuring the mass and volume of a sample.

Apparatus:

  • Analytical balance

  • Graduated cylinder or volumetric flask

  • Pipette

Procedure:

  • The mass of a clean, dry graduated cylinder or volumetric flask is accurately measured using an analytical balance.

  • A known volume of the liquid sample is carefully transferred into the graduated cylinder or volumetric flask using a pipette to ensure accuracy.

  • The mass of the container with the liquid is then measured.

  • The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

  • The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and is temperature-dependent. An Abbe refractometer is commonly used for this measurement.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Solvent for cleaning (e.g., ethanol or acetone)

  • Lens paper

Procedure:

  • The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

  • The prisms of the refractometer are cleaned with a suitable solvent and dried with lens paper.

  • A few drops of the liquid sample are placed on the surface of the prism.

  • The prism is closed and the light source is adjusted to illuminate the field of view.

  • The refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read from the instrument's scale.

  • The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique used to separate and analyze volatile compounds. It can be used to determine the purity of a sample by identifying and quantifying the components present.

Apparatus:

  • Gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Ionization Detector - FID)

  • Appropriate capillary column (e.g., a non-polar or medium-polarity column)

  • Syringe for sample injection

  • High-purity carrier gas (e.g., helium, nitrogen, or hydrogen)

General Procedure:

  • The GC is set up with the appropriate column and operating conditions (e.g., injector temperature, oven temperature program, detector temperature, and carrier gas flow rate).

  • A small, precise volume of the liquid sample is injected into the GC using a syringe.

  • The sample is vaporized in the heated injector and carried through the column by the carrier gas.

  • The components of the sample are separated based on their different affinities for the stationary phase of the column.

  • The separated components are detected as they exit the column, producing a chromatogram.

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualization: Synthetic Workflow

As information on specific signaling pathways involving this compound is not available in the current scientific literature, this section provides a logical workflow for a common synthetic route to this class of compounds: the Aldol Condensation. This reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction_steps Reaction Steps cluster_intermediates Intermediates cluster_product Product Acetone Acetone Enolate_Formation Enolate Formation (Base Catalyst, e.g., NaOH) Acetone->Enolate_Formation Isobutyraldehyde 3-Methylbutanal (Isovaleraldehyde) Aldol_Addition Aldol Addition Isobutyraldehyde->Aldol_Addition Enolate Acetone Enolate Enolate_Formation->Enolate Aldol_Adduct Aldol Adduct (β-Hydroxy Ketone) Aldol_Addition->Aldol_Adduct Dehydration Dehydration (Heat) Product This compound Dehydration->Product Enolate->Aldol_Addition Aldol_Adduct->Dehydration

References

Unveiling 6-Methyl-3,5-heptadien-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a comprehensive overview of 6-Methyl-3,5-heptadien-2-one, a molecule of interest for researchers, scientists, and professionals in drug development. This guide details its molecular structure, weight, and key chemical identifiers, alongside a summary of its known synthesis and biological context.

Molecular Structure and Properties

This compound is a ketone and an enone, with the chemical formula C₈H₁₂O.[1][2][3][4] It exists as stereoisomers, primarily the (3E) and (3Z) forms.[1] The molecule's structure is characterized by a heptane backbone with conjugated double bonds at the 3 and 5 positions and a ketone group at the 2 position, with a methyl substituent at the 6 position.

A summary of its key identifiers and molecular properties is presented in Table 1.

IdentifierValueSource
IUPAC Name (3E)-6-methylhepta-3,5-dien-2-one[1]
Molecular Formula C₈H₁₂O[1][2][3][4]
Molecular Weight 124.18 g/mol [4]
CAS Number 1604-28-0[2]
PubChem CID 5370101[1]

Synthesis of this compound

A logical synthetic pathway is the aldol condensation of 2-methyl-2-butenal with acetone. This reaction would proceed via the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of 2-methyl-2-butenal. Subsequent dehydration of the resulting β-hydroxy ketone yields the conjugated diene system of this compound.

G Acetone Acetone Enolate Acetone Enolate Acetone->Enolate MethylButenal 2-Methyl-2-butenal Adduct β-Hydroxy Ketone Adduct MethylButenal->Adduct Base Base (e.g., NaOH) Base->Acetone Deprotonation Enolate->MethylButenal Nucleophilic Attack Product This compound Adduct->Product Dehydration Water H₂O Product->Water

Figure 1. Proposed aldol condensation pathway for the synthesis of this compound.

Spectroscopic Data

Characterization of this compound is supported by various spectroscopic techniques. Mass spectrometry data is available through the NIST WebBook, and NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra can also be found in spectral databases.[2] This data is crucial for confirming the identity and purity of the synthesized compound.

Biological and Pharmacological Context

Currently, there is a significant lack of publicly available data on the specific biological activities of this compound in mammalian systems or its potential applications in drug development. The majority of available information pertains to its use as a flavoring agent in the food industry and its presence as a natural product in some plants.[1]

Research on a structurally related compound, 6-methyl-5-hepten-2-one, has shown some biological effects, including the promotion of programmed cell death in pears and low acute toxicity in animal models. However, it is crucial to note that these findings cannot be directly extrapolated to this compound due to differences in their chemical structures, particularly the presence of a conjugated diene system in the latter.

Further research is warranted to explore the potential pharmacological properties of this compound. Screening for activities such as anti-inflammatory, anticancer, or antimicrobial effects could unveil novel therapeutic applications.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of this compound are not extensively documented in publicly accessible literature. Researchers interested in working with this compound would need to develop and optimize protocols based on general principles of organic synthesis and pharmacological screening.

A generalized workflow for investigating the biological activity of this compound is proposed below.

G cluster_synthesis Synthesis and Purification cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis via Aldol Condensation Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->InVitro CellBased Cell-Based Assays (e.g., Anti-inflammatory, Anticancer) InVitro->CellBased PathwayAnalysis Signaling Pathway Analysis CellBased->PathwayAnalysis TargetID Target Identification PathwayAnalysis->TargetID

Figure 2. A general workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound is a well-characterized small molecule with a defined structure and molecular weight. While its synthesis can be achieved through established organic chemistry reactions like the aldol condensation, there is a notable gap in the scientific literature regarding its biological activity and potential for therapeutic applications. This presents an opportunity for researchers in drug discovery and development to explore the pharmacological profile of this compound and its derivatives.

References

An In-depth Technical Guide to the Stereoisomers of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 6-Methyl-3,5-heptadien-2-one, a compound of interest in flavor, fragrance, and potentially other areas of chemical research. This document details the structural isomers, their synthesis, characterization, and separation, with a focus on providing practical experimental protocols and clearly presented data for comparative analysis.

Introduction to this compound Stereoisomers

This compound (C₈H₁₂O, molecular weight: 124.18 g/mol ) is an α,β-unsaturated ketone that can exist as two geometric stereoisomers due to the substitution pattern around the C3-C4 double bond.[1][2] These isomers are designated as (3E)-6-Methyl-3,5-heptadien-2-one and (3Z)-6-Methyl-3,5-heptadien-2-one. The molecule is achiral, and therefore does not have enantiomers.[3] The CAS number for the mixture of isomers is 1604-28-0, while the (E)-isomer is specifically identified by CAS number 16647-04-4.[1][4][5]

The stereochemistry of these isomers plays a crucial role in determining their physical, chemical, and organoleptic properties. Commercial preparations are often a mixture of the (E) and (Z) isomers, with the (E) isomer typically being the major component.[6]

Physicochemical and Spectroscopic Data

A detailed comparison of the physicochemical and spectroscopic data of the individual stereoisomers is essential for their identification and characterization. While some data is available for mixtures, obtaining data for the pure isomers is critical for research and development.[6]

Physical Properties
Property(3E)-Isomer(3Z)-IsomerMixture (E/Z)
IUPAC Name (3E)-6-methylhepta-3,5-dien-2-one[7](3Z)-6-methylhepta-3,5-dien-2-one[4]This compound
CAS Number 16647-04-4[5]Not individually assigned1604-28-0[1][2]
Appearance Clear, colorless to yellow liquid[8]-Clear, colorless to yellow liquid
Boiling Point --~190 °C at 760 mmHg
Specific Gravity --0.895 - 0.899 @ 25°C[6]
Refractive Index --1.528 - 1.537 @ 20°C[6]
Spectroscopic Data

Detailed NMR data is crucial for the unambiguous identification of the (E) and (Z) isomers. The following tables are based on expected values and data from analogous compounds, with reference to the seminal work of Hollenstein and Von Philipsborn (1972) which provides a key source for this data.[1]

Table 2.2.1: ¹H NMR Spectroscopic Data (CDCl₃)

Proton(3E)-Isomer Chemical Shift (ppm)(3Z)-Isomer Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H1 (CH₃-C2) ~2.2~2.2s-
H3 ~6.1~6.0dJ₃,₄ ≈ 16 (trans)
H4 ~7.3~6.5ddJ₄,₃ ≈ 16 (trans), J₄,₅ ≈ 10
H5 ~5.8~6.8dJ₅,₄ ≈ 10
H7, H8 (CH₃)₂-C6 ~1.9~1.9s-

Table 2.2.2: ¹³C NMR Spectroscopic Data (CDCl₃)

Carbon(3E)-Isomer Chemical Shift (ppm)(3Z)-Isomer Chemical Shift (ppm)
C1 (CH₃-C2) ~27~27
C2 (C=O) ~198~198
C3 ~130~128
C4 ~145~143
C5 ~125~123
C6 ~150~148
C7, C8 ((CH₃)₂-C6) ~25, ~18~25, ~18

Experimental Protocols

Stereoselective Synthesis

The stereoselective synthesis of the (E) and (Z) isomers of this compound can be achieved through various established synthetic methodologies. The Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective formation of alkenes.

3.1.1. Synthesis of (3E)-6-Methyl-3,5-heptadien-2-one (Wittig or Horner-Wadsworth-Emmons Approach)

This protocol describes a general approach.

Materials:

  • 3-Methyl-2-butenal (Senecialdehyde)

  • Diethyl (2-oxopropyl)phosphonate

  • Sodium hydride (NaH) or other suitable base (e.g., NaOMe, K₂CO₃)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl (2-oxopropyl)phosphonate (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, to form the ylide.

  • Cool the resulting solution back to 0 °C and add 3-Methyl-2-butenal (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure (3E)-6-Methyl-3,5-heptadien-2-one. The (E)-isomer is typically the major product under these conditions.

3.1.2. Synthesis of (3Z)-6-Methyl-3,5-heptadien-2-one (Modified Wittig or Still-Gennari Olefination)

To favor the formation of the (Z)-isomer, a modified Horner-Wadsworth-Emmons reaction (e.g., using bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate and a strong base like KHMDS with 18-crown-6) or a Still-Gennari olefination can be employed.

Separation of (E) and (Z) Stereoisomers

The separation of the geometric isomers can be achieved by chromatographic techniques.

Protocol: Gas Chromatography (GC) Separation

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for the separation of nonpolar to moderately polar compounds (e.g., HP-5MS, DB-5, or a similar 5% phenyl-methylpolysiloxane column).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL (split or splitless injection, depending on concentration).

Procedure:

  • Prepare a dilute solution of the E/Z isomer mixture in a suitable solvent (e.g., dichloromethane or hexane).

  • Inject the sample into the GC.

  • The isomers will separate based on their differential interaction with the stationary phase, with the (Z)-isomer often eluting slightly before the (E)-isomer on standard nonpolar columns.

  • Identify the peaks by comparing their retention times with those of authenticated standards or by GC-MS analysis and interpretation of the mass spectra.

Visualizations

Stereoisomers of this compound

Caption: Chemical structures of the (3E) and (3Z) stereoisomers.

Experimental Workflow

Workflow cluster_synthesis Stereoselective Synthesis cluster_purification Separation & Purification cluster_characterization Characterization start Starting Materials (e.g., 3-Methyl-2-butenal, Phosphonate Ylide) reaction Horner-Wadsworth-Emmons Reaction start->reaction product_mix Mixture of (E) and (Z) Isomers reaction->product_mix separation Gas Chromatography (GC) or Column Chromatography product_mix->separation pure_E Pure (3E)-Isomer separation->pure_E Major Product pure_Z Pure (3Z)-Isomer separation->pure_Z Minor Product nmr NMR Spectroscopy (¹H, ¹³C) pure_E->nmr ms Mass Spectrometry (MS) pure_E->ms ir Infrared (IR) Spectroscopy pure_E->ir pure_Z->nmr pure_Z->ms pure_Z->ir

Caption: Workflow for synthesis, separation, and characterization.

Conclusion

This technical guide has provided a detailed overview of the stereoisomers of this compound. The clear presentation of comparative data and detailed experimental protocols aims to facilitate further research and development involving these compounds. The ability to synthesize, separate, and characterize the pure (3E) and (3Z) isomers is fundamental to understanding their unique properties and potential applications. As research in this area continues, a deeper understanding of the biological activities of the individual stereoisomers may open up new avenues for their use in various scientific and industrial fields.

References

An In-Depth Technical Guide to (E)- and (Z)-6-methyl-3,5-heptadien-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-methyl-3,5-heptadien-2-one, a conjugated dienone, exists as two geometric isomers: (E)-6-methyl-3,5-heptadien-2-one and (Z)-6-methyl-3,5-heptadien-2-one. These isomers, while structurally similar, can exhibit distinct physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the synthesis, spectroscopic properties, and potential biological relevance of these two isomers, with a focus on providing detailed experimental protocols and comparative data for researchers, scientists, and drug development professionals.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of the (E) and (Z) isomers of this compound are summarized below. It is important to note that much of the available data pertains to the (E)-isomer or a mixture of isomers.

Property(E)-6-methyl-3,5-heptadien-2-one(Z)-6-methyl-3,5-heptadien-2-one
Molecular Formula C₈H₁₂OC₈H₁₂O
Molecular Weight 124.18 g/mol [1]124.18 g/mol
Appearance Colorless to light yellow liquid-
Boiling Point 95-96 °C at 20 mmHg-
Refractive Index 1.5340 at 20 °C-
¹H NMR See Table 2 for detailed assignments.See Table 3 for detailed assignments.
¹³C NMR See Table 2 for detailed assignments.See Table 3 for detailed assignments.
Mass Spectrometry Major fragments at m/z 109, 81, 43[1]-

Table 1: Physical Properties of (E)- and (Z)-6-methyl-3,5-heptadien-2-one

Positionδ (ppm)MultiplicityJ (Hz)
1-CH₃~2.2s-
3-H~6.2d~16
4-H~7.3dd~16, ~10
5-H~6.0d~10
6-CH₃~1.9s-
7-CH₃~1.9s-

Table 2: Predicted ¹H NMR Assignments for (E)-6-methyl-3,5-heptadien-2-one

Positionδ (ppm)
C1~27
C2~198
C3~130
C4~145
C5~125
C6~140
C7~25
C8~18

Table 3: Predicted ¹³C NMR Assignments for (E)-6-methyl-3,5-heptadien-2-one

Note: The chemical shifts for the (Z)-isomer are expected to differ, particularly for the protons and carbons in proximity to the C3=C4 double bond, due to different shielding effects.

Stereoselective Synthesis Protocols

The stereoselective synthesis of the (E) and (Z) isomers of this compound can be achieved through well-established olefination reactions, primarily the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. The stereochemical outcome of these reactions is highly dependent on the nature of the ylide and the reaction conditions.

Synthesis of (E)-6-methyl-3,5-heptadien-2-one via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction, utilizing a stabilized phosphonate ylide, typically affords the (E)-alkene with high selectivity.[2][3]

Experimental Protocol:

  • Preparation of the Phosphonate Reagent: To a solution of triethyl phosphite in an appropriate solvent (e.g., toluene), add 1-bromo-2-butanone. Heat the mixture at reflux for several hours. After cooling, remove the solvent under reduced pressure to yield the diethyl (2-oxobutyl)phosphonate.

  • Ylide Formation and Olefination: To a suspension of a strong base, such as sodium hydride (NaH), in anhydrous tetrahydrofuran (THF) at 0 °C, add the diethyl (2-oxobutyl)phosphonate dropwise. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the phosphonate carbanion.

  • Reaction with Aldehyde: Cool the reaction mixture to 0 °C and add a solution of 3-methyl-2-butenal in anhydrous THF dropwise.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure (E)-6-methyl-3,5-heptadien-2-one.

G reagent1 Triethyl Phosphite + 1-Bromo-2-butanone phosphonate Diethyl (2-oxobutyl)phosphonate reagent1->phosphonate Arbuzov Reaction ylide Phosphonate Carbanion phosphonate->ylide NaH, THF product (E)-6-methyl-3,5-heptadien-2-one ylide->product HWE Reaction aldehyde 3-Methyl-2-butenal aldehyde->product HWE Reaction

Figure 1: Synthesis of the (E)-isomer via HWE reaction.

Synthesis of (Z)-6-methyl-3,5-heptadien-2-one via Wittig Reaction

The Wittig reaction, particularly with non-stabilized or semi-stabilized ylides, can be controlled to favor the formation of the (Z)-alkene, especially under salt-free conditions.

Experimental Protocol:

  • Preparation of the Phosphonium Salt: To a solution of triphenylphosphine in an appropriate solvent (e.g., toluene), add 1-bromo-2-butanone. Stir the mixture at room temperature for several hours to allow for the formation of the phosphonium salt, which will precipitate out of the solution. Filter the solid and wash with cold solvent, then dry under vacuum.

  • Ylide Formation and Olefination: Suspend the phosphonium salt in anhydrous THF. Cool the suspension to -78 °C and add a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS), dropwise. Stir the resulting deep red or orange solution at this temperature for 1 hour to ensure complete ylide formation.

  • Reaction with Aldehyde: To the cold ylide solution, add a solution of 3-methyl-2-butenal in anhydrous THF dropwise.

  • Work-up and Purification: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The triphenylphosphine oxide byproduct can be partially removed by precipitation from a cold mixture of ether and hexane. The crude product is then purified by column chromatography on silica gel to yield the (Z)-6-methyl-3,5-heptadien-2-one.

G reagent1 Triphenylphosphine + 1-Bromo-2-butanone phosphonium (2-Oxobutyl)triphenylphosphonium Bromide reagent1->phosphonium ylide Phosphonium Ylide phosphonium->ylide NaHMDS, THF product (Z)-6-methyl-3,5-heptadien-2-one ylide->product Wittig Reaction aldehyde 3-Methyl-2-butenal aldehyde->product Wittig Reaction

Figure 2: Synthesis of the (Z)-isomer via Wittig reaction.

Spectroscopic Analysis Workflow

The characterization of the synthesized isomers requires a systematic analytical approach.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis synthesis Stereoselective Synthesis (E or Z) purification Column Chromatography synthesis->purification nmr 1H and 13C NMR purification->nmr ms Mass Spectrometry nmr->ms ir Infrared Spectroscopy ms->ir purity GC-MS for Purity ir->purity

Figure 3: Workflow for spectroscopic analysis.

Chemical Reactivity: A Comparative Outlook

The difference in the stereochemistry of the C3=C4 double bond in (E)- and (Z)-6-methyl-3,5-heptadien-2-one is expected to influence their chemical reactivity, particularly in reactions where the geometry of the dienone is critical.

  • Diels-Alder Reaction: In [4+2] cycloaddition reactions, the diene must adopt an s-cis conformation. The (E)-isomer can more readily adopt this conformation compared to the (Z)-isomer, where steric hindrance between the acetyl group and the substituent at C5 would be more pronounced in the transition state. Consequently, the (E)-isomer is expected to be a more reactive diene in Diels-Alder reactions.

  • Nucleophilic Addition: The accessibility of the electrophilic carbon atoms of the conjugated system to nucleophiles may differ between the two isomers due to steric hindrance. The approach of a nucleophile to the β-carbon (C4) or the carbonyl carbon (C2) might be less hindered in the (E)-isomer.

Biological Activity and Toxicological Profile

This compound is used as a fragrance ingredient.[1] However, it is also recognized as a dermal sensitizer.[1] The International Fragrance Association (IFRA) has set restrictions on its use in consumer products due to its potential to cause skin sensitization.[1]

Further research is warranted to elucidate the specific biological activities and toxicological profiles of the individual stereoisomers of this compound. Such studies would be invaluable for a more refined risk assessment and for the development of safer fragrance formulations.

Conclusion

This technical guide has provided a comprehensive overview of the (E) and (Z) isomers of this compound, with a focus on their synthesis, characterization, and potential for differential reactivity and biological activity. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and toxicology. A deeper understanding of the distinct properties of these isomers will be critical for their safe and effective application in various scientific and industrial contexts.

References

The Enigmatic Presence of 6-Methyl-3,5-heptadien-2-one in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3,5-heptadien-2-one, a volatile organic compound, contributes to the characteristic aroma of a diverse range of plants. With its sweet, spicy, and somewhat fruity scent, this ketone plays a significant role in the chemical ecology of plants, potentially acting as an attractant for pollinators or a defense against herbivores. Despite its widespread occurrence, detailed quantitative data and a complete understanding of its biosynthetic pathway in plants remain areas of active investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in the plant kingdom, details established experimental protocols for its analysis, and proposes a putative biosynthetic pathway based on current scientific understanding.

Natural Occurrence of this compound in Plants

This compound has been identified as a volatile component in a variety of plant species, spanning different families and geographical locations. Its presence has been reported in essential oils, fruits, leaves, and other plant tissues. While its detection is widespread, quantitative data on its concentration is limited in the scientific literature. Many studies confirm its presence but do not provide specific quantities, often noting it as "detected but not quantified" in various food items like tomatoes.[1]

The table below summarizes the plant species in which this compound has been detected. The only specific quantitative data found in the reviewed literature is for wormwood leaf oil.

Plant SpeciesCommon NameFamilyPlant PartConcentrationReference(s)
Corylus avellanaHazelnutBetulaceaeNutDetected[2]
Vitis viniferaGrapeVitaceaeFruitDetected[3]
Glycyrrhiza glabraLicoriceFabaceaeRootDetected[3]
Solanum lycopersicumTomatoSolanaceaeFruitDetected[1][3]
Camellia sinensisTeaTheaceaeLeafDetected[3]
Pisum sativumPeaFabaceaeSeedDetected[3]
Oryza sativaRicePoaceaeBranDetected[3]
Artemisia annuaSweet WormwoodAsteraceaeLeaf0.71-0.94% of essential oil[3]
Curcuma manggaMango GingerZingiberaceaeRhizomeDetected[4]
Lavandula hybridaLavandinLamiaceaeFlowerDetected[3]
Melissa officinalisLemon BalmLamiaceaeLeafDetected[3]
Cannabis sativaCannabisCannabaceaeFlowerDetected[4]

Experimental Protocols for the Analysis of this compound in Plants

The analysis of volatile compounds like this compound from complex plant matrices requires sensitive and specific analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method for the identification and quantification of this compound. Headspace solid-phase microextraction (HS-SPME) is a widely used solvent-free sample preparation technique that is particularly well-suited for the extraction of volatile and semi-volatile compounds from plant materials.[5][6]

Below is a detailed, representative methodology for the analysis of this compound in plant samples, based on established protocols for similar volatile ketones.[7][8]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Collect fresh plant material (e.g., leaves, fruits, flowers).

  • Homogenize a known weight of the plant material (e.g., 1-5 g) in a suitable buffer or deionized water. The homogenization step may be omitted for headspace analysis of intact tissues.

  • Transfer the homogenate or intact material into a headspace vial (e.g., 20 mL).

  • Add a saturated solution of sodium chloride (NaCl) to the vial to increase the ionic strength of the aqueous phase and enhance the release of volatile compounds into the headspace.

  • If quantitative analysis is required, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample).

2. HS-SPME Procedure:

  • Place the sealed headspace vial in a heating block or water bath set to a specific temperature (e.g., 40-60 °C) to facilitate the volatilization of the target compound.

  • Expose a pre-conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes). A common fiber coating for volatile ketones is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[5]

  • The extraction time and temperature should be optimized for the specific plant matrix and target analyte.

3. GC-MS Analysis:

  • After extraction, immediately introduce the SPME fiber into the heated injection port of the GC-MS system for thermal desorption of the analytes.

  • Gas Chromatograph (GC) Conditions (Typical):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a specific rate (e.g., 5-10 °C/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Mass Spectrometer (MS) Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan from m/z 35 to 350

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

4. Data Analysis:

  • Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. The NIST Mass Spectral Library can also be used for tentative identification.

  • For quantitative analysis, construct a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.

Proposed Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, there is substantial evidence to suggest that many C8 and other apocarotenoid volatile compounds are formed through the oxidative cleavage of carotenoids.[9][10][11] Carotenoid cleavage dioxygenases (CCDs) are a key class of enzymes responsible for this degradation. It is hypothesized that this compound is a product of the degradation of carotenoids such as β-carotene or other related C40 tetraterpenoids.

The following diagram illustrates a proposed, hypothetical pathway for the formation of this compound from the degradation of a carotenoid precursor.

Biosynthetic Pathway of this compound Carotenoid Carotenoid Precursor (e.g., β-carotene) Intermediate Unstable Intermediate Carotenoid->Intermediate Carotenoid Cleavage Dioxygenase (CCD) or other oxidative processes Ketone This compound Intermediate->Ketone Spontaneous or Enzymatic Rearrangement Other_Products Other Apocarotenoids Intermediate->Other_Products

Caption: Proposed biosynthetic pathway of this compound via carotenoid degradation.

This proposed pathway involves the initial oxidative cleavage of a C40 carotenoid precursor by a carotenoid cleavage dioxygenase (CCD) or other oxidative enzymes. This cleavage would likely result in an unstable intermediate that could then undergo spontaneous or enzymatically-catalyzed rearrangement to form the more stable this compound and other apocarotenoid products. Further research is required to identify the specific carotenoid precursor and the enzymes involved in this transformation.

The following diagram illustrates a generalized workflow for the experimental analysis of this compound from a plant sample.

Experimental Workflow Sample Plant Sample Collection (e.g., leaves, fruit) Preparation Sample Preparation (Homogenization, Addition of NaCl) Sample->Preparation SPME HS-SPME Extraction (e.g., 60°C for 30 min) Preparation->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Processing & Identification (Mass Spectra & Retention Time) GCMS->Data Quantification Quantification (Internal Standard Method) Data->Quantification

Caption: A generalized experimental workflow for the analysis of this compound.

Conclusion and Future Directions

This compound is a naturally occurring ketone found in a wide array of plants, contributing to their aromatic profiles. While its presence is well-documented, there is a clear need for more extensive quantitative studies to understand its concentration in different plant species and tissues. The provided experimental protocol offers a robust framework for such investigations. Furthermore, the elucidation of the specific biosynthetic pathway, likely originating from carotenoid degradation, represents a key area for future research. A deeper understanding of the biosynthesis and regulation of this compound could have implications for the food and fragrance industries, as well as for the development of novel plant-based therapeutics. The logical relationship between carotenoids and the formation of this ketone is a critical area for further exploration.

Logical Relationship Carotenoids Carotenoids in Plants Degradation Enzymatic/Oxidative Degradation Carotenoids->Degradation Apocarotenoids Formation of Apocarotenoids (including C8 ketones) Degradation->Apocarotenoids Ketone This compound Apocarotenoids->Ketone is a specific example of

Caption: The logical relationship between carotenoids and this compound.

References

6-Methyl-3,5-heptadien-2-one as a Food Biomarker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3,5-heptadien-2-one is a volatile organic compound belonging to the class of enones.[1][2] It is recognized for its sweet, cinnamon, and coconut-like aroma and is utilized as a flavoring agent in the food industry and a fragrance component in perfumes.[1][3] This acyclic terpenoid is a degradation product of carotenoids, particularly lycopene, which is abundant in tomatoes.[4] Its presence in certain foods, most notably tomatoes, suggests its potential as a specific biomarker of food intake.[1][2]

The identification and validation of robust food biomarkers are critical for nutritional epidemiology, providing objective measures of dietary exposure to complement or replace traditional self-reported dietary assessment methods. This technical guide provides a comprehensive overview of this compound, including its chemical properties, occurrence in foods, proposed metabolic pathways, and detailed experimental protocols for its analysis. The guide also outlines the necessary workflows for biomarker validation, providing a framework for future research in this area.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for developing analytical methods and understanding its behavior in biological systems.

PropertyValueReference(s)
Molecular Formula C8H12O[5][6]
Molecular Weight 124.18 g/mol [5][6]
IUPAC Name (3E)-6-methylhepta-3,5-dien-2-one[6]
CAS Number 1604-28-0[5]
Appearance Pale yellow clear liquid (est)[3]
Odor Cinnamon, coconut, spice, woody, sweet, weedy[3]
Boiling Point 198.5 °C (predicted)
Water Solubility 1.48 g/L (predicted)
logP 2.1 (predicted)

Occurrence in Food

This compound has been identified as a volatile component in a limited number of food products, primarily tomatoes and their derivatives. While its presence is confirmed, quantitative data on its concentration in various foods is scarce in the scientific literature.[1][2] Table 2 provides a qualitative summary of its known food sources.

Food ItemVariety/TypeReference(s)
TomatoGarden Tomato (Solanum lycopersicum)[1][2]
Cherry Tomato (Solanum lycopersicum var. cerasiforme)[1][2]
Various Cultivars[7]

Biosynthesis and Proposed Metabolism

Biosynthesis from Carotenoids

This compound is not synthesized de novo by humans but is a product of the oxidative cleavage of carotenoids, particularly lycopene. This process can occur in plants during ripening and processing. The following diagram illustrates the simplified biosynthesis of apocarotenoid volatiles, including this compound, from lycopene.

G Lycopene Lycopene Oxidative_Cleavage Oxidative Cleavage (e.g., by Carotenoid Cleavage Dioxygenases) Lycopene->Oxidative_Cleavage Apocarotenoids Apocarotenoid Volatiles Oxidative_Cleavage->Apocarotenoids MHO This compound Apocarotenoids->MHO Other_Volatiles Other Volatiles (e.g., Geranylacetone, β-ionone) Apocarotenoids->Other_Volatiles

Caption: Simplified biosynthesis of this compound from lycopene.

Proposed Human Metabolic Pathway

While the specific metabolic fate of this compound in humans has not been extensively studied, a plausible pathway can be proposed based on the known metabolism of other acyclic terpenoids and ketones.[1][8][9] The primary routes of biotransformation are likely to involve reduction of the ketone group and the double bonds, followed by conjugation for excretion. The following diagram outlines a hypothetical metabolic pathway.

G MHO This compound PhaseI Phase I Metabolism MHO->PhaseI Reduction Reduction of Ketone and/or Double Bonds PhaseI->Reduction Hydroxylation Hydroxylation PhaseI->Hydroxylation Metabolite1 6-Methyl-3,5-heptadien-2-ol Reduction->Metabolite1 Metabolite2 Hydroxylated Metabolites Hydroxylation->Metabolite2 PhaseII Phase II Metabolism Metabolite1->PhaseII Metabolite2->PhaseII Conjugation Conjugation (Glucuronidation, Sulfation) PhaseII->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Proposed metabolic pathway of this compound in humans.

Experimental Protocols

The analysis of volatile compounds such as this compound in complex food matrices is typically performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[10][11][12][13] The following is a detailed, representative protocol for the analysis of this compound in a tomato-based food product. Note: This protocol should be considered a template and requires optimization and validation for specific applications.

Analysis of this compound in Tomato Paste by HS-SPME-GC-MS

1. Sample Preparation

  • Homogenize the tomato paste to ensure uniformity.

  • Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a saturated solution of NaCl (e.g., 1-2 g of solid NaCl and a small volume of deionized water) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

  • If an internal standard is used for quantification (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample), spike the sample at this stage.

  • Immediately seal the vial with a PTFE-faced silicone septum and cap.

2. HS-SPME Procedure

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.

  • Incubation/Equilibration: Place the vial in a heated agitator (e.g., at 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 20-40 minutes) under continued agitation and heating.

3. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Injector: Splitless mode, temperature 250 °C.

  • Column: A non-polar or medium-polarity column is suitable (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 5 °C/minute to 150 °C.

    • Ramp: 10 °C/minute to 250 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/minute.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 350.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

4. Data Analysis and Quantification

  • Identification: The identification of this compound is based on the comparison of its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

  • Quantification: Quantification can be performed using an external calibration curve prepared with a standard solution of this compound or by the internal standard method.

Experimental and Validation Workflows

The successful implementation of a food biomarker study involves a systematic workflow from sample collection to data interpretation. Furthermore, for a candidate biomarker to be considered reliable, it must undergo a rigorous validation process.

General Experimental Workflow for Food Biomarker Analysis

The following diagram illustrates a typical workflow for a food biomarker study using HS-SPME-GC-MS.

G cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Sample_Collection Sample Collection (e.g., Food, Urine, Plasma) Sample_Preparation Sample Preparation (Homogenization, Aliquoting) Sample_Collection->Sample_Preparation HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample_Preparation->HS_SPME GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Peak_Identification Peak Identification and Integration Data_Acquisition->Peak_Identification Quantification Quantification Peak_Identification->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Interpretation Biological Interpretation and Reporting Statistical_Analysis->Interpretation

Caption: General experimental workflow for food biomarker analysis.

Food Biomarker Validation Workflow

The validation of a food intake biomarker is a critical process to ensure its reliability and utility in nutritional research.[14][15][16][17][18] The following diagram outlines the key criteria and workflow for biomarker validation.

G Candidate Candidate Biomarker Discovery (e.g., from Metabolomics) Plausibility Plausibility Assessment (Biological and Chemical) Candidate->Plausibility Dose_Response Dose-Response Studies Plausibility->Dose_Response Time_Course Time-Course and Kinetics Dose_Response->Time_Course Robustness Robustness in Complex Diets Time_Course->Robustness Reliability Reliability and Reproducibility Robustness->Reliability Analytical_Validation Analytical Method Validation Reliability->Analytical_Validation Validated_Biomarker Validated Food Intake Biomarker Analytical_Validation->Validated_Biomarker

Caption: Workflow for the validation of a food intake biomarker.

Conclusion and Future Directions

This compound presents a promising candidate as a food biomarker for the intake of tomatoes and potentially other carotenoid-rich foods. Its origin as a degradation product of lycopene provides a strong biochemical basis for its specificity. However, this technical guide highlights significant gaps in the current scientific literature that need to be addressed before it can be considered a validated biomarker.

Future research should focus on:

  • Quantitative Analysis: Developing and validating robust analytical methods to accurately quantify this compound in a wide range of food products.

  • Occurrence Studies: Conducting comprehensive surveys to determine the concentration of this compound in various foods to assess its specificity as a biomarker for tomato consumption.

  • Human Intervention Studies: Performing controlled dietary intervention studies to establish a clear dose-response relationship between the intake of tomato products and the levels of this compound and its metabolites in biological fluids such as urine and plasma.

  • Metabolic Studies: Elucidating the complete metabolic pathway of this compound in humans to identify the most reliable and stable urinary or plasma biomarkers.

By systematically addressing these research questions and following the established biomarker validation workflow, the potential of this compound as a valuable tool in nutritional research can be fully realized.

References

Spectroscopic Profile of 6-Methyl-3,5-heptadien-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 6-Methyl-3,5-heptadien-2-one (CAS RN: 1604-28-0), a flavor and fragrance agent.[1] The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, along with generalized experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and industrial applications.

Mass Spectrometry (MS)

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern, aiding in its structural elucidation. The compound has a molecular formula of C₈H₁₂O and a molecular weight of 124.1803 g/mol .[2][3]

Data Presentation

The major fragments observed in the electron ionization (EI) mass spectrum are summarized in the table below. The data is compiled from the NIST WebBook.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
109100.0[M-CH₃]⁺
4385.9[CH₃CO]⁺
8159.8[C₆H₉]⁺
12446.4[M]⁺ (Molecular Ion)
3940.5[C₃H₃]⁺
5332.3[C₄H₅]⁺
5529.8[C₄H₇]⁺
4129.6[C₃H₅]⁺
9521.0[M-C₂H₅]⁺
7919.3[C₆H₇]⁺
7718.0[C₆H₅]⁺
Experimental Protocol

A generalized protocol for obtaining a mass spectrum of a ketone like this compound using a gas chromatography-mass spectrometry (GC-MS) system is as follows:

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Injection: A small volume of the sample is injected into the GC, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column, which separates the compound from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion ([M]⁺).

  • Fragmentation: The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

  • Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each fragment at a specific m/z, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of a compound. While specific, publicly available high-resolution spectra for this compound are limited, data from various sources indicate the expected chemical shift regions for its protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Data (Predicted)

Based on the structure of this compound, an α,β-unsaturated ketone, the following proton chemical shifts are anticipated. The proton numbering corresponds to the IUPAC name.

ProtonChemical Shift (ppm)MultiplicityIntegration
H1 (CH₃-C=O)~2.1Singlet3H
H3~6.0-6.5Doublet1H
H4~7.0-7.5Doublet of doublets1H
H5~5.8-6.2Doublet1H
H7 (CH₃)~1.9Singlet3H
H7' (CH₃)~1.9Singlet3H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer ((E) or (Z)).

¹³C NMR Data

A literature reference by R. Hollenstein and W. Von Philipsborn in Helvetica Chimica Acta (1972) provides ¹³C NMR data for this compound.[3][4] While the full paper is not readily accessible, the instrument used was a Varian XL-100.[1] The expected chemical shifts are as follows:

CarbonChemical Shift (ppm)
C1 (CH₃-C=O)~25-30
C2 (C=O)~195-200
C3~130-140
C4~140-150
C5~125-135
C6~150-160
C7 (CH₃)~20-25
C8 (CH₃)~20-25
Experimental Protocol (General)
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. Multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.

    • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans and often a longer relaxation delay are required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling.

  • Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for its carbonyl group and carbon-carbon double bonds. The NIST WebBook provides access to a gas-phase IR spectrum of this compound.[2]

Data Presentation
Functional GroupExpected Absorption Range (cm⁻¹)
C=O (α,β-unsaturated ketone)1650 - 1685
C=C (conjugated alkene)1600 - 1650
C-H (sp² hybridized)3010 - 3100
C-H (sp³ hybridized)2850 - 3000
Experimental Protocol (General)
  • Sample Preparation:

    • Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: The solid can be ground with KBr powder and pressed into a thin pellet, or dissolved in a suitable solvent to be analyzed in a liquid cell.

  • Background Spectrum: A background spectrum of the empty sample holder (or the pure solvent) is recorded.

  • Sample Spectrum: The prepared sample is placed in the spectrometer, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectral analysis of this compound.

spectral_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolve Dissolve in Solvent Sample->Dissolve NMR NMR Spectroscopy Dissolve->NMR CDCl3, TMS IR IR Spectroscopy Dissolve->IR Thin Film / KBr MS Mass Spectrometry Dissolve->MS Volatile Solvent Structure Structural Elucidation NMR->Structure Chemical Shifts, Coupling IR->Structure Functional Groups MS->Structure Molecular Weight, Fragmentation Purity Purity Assessment Structure->Purity

Caption: General workflow for spectroscopic analysis.

mass_spec_fragmentation Molecule This compound (m/z = 124) Fragment1 [M-CH3]+ (m/z = 109) Molecule->Fragment1 Loss of Methyl Radical Fragment2 [CH3CO]+ (m/z = 43) Molecule->Fragment2 Alpha Cleavage Fragment3 [C6H9]+ (m/z = 81) Molecule->Fragment3 Rearrangement & Cleavage

References

The Biological Activity of 6-Methyl-3,5-heptadien-2-one: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-3,5-heptadien-2-one is a naturally occurring organic compound found in a variety of plants and is also utilized as a flavoring and fragrance agent. While its chemical properties are well-documented, a comprehensive review of its biological activity in a research context reveals a significant gap in the scientific literature. This technical guide summarizes the currently available information and highlights the absence of in-depth studies on its specific biological effects, experimental protocols, and associated signaling pathways.

Introduction

This compound, an unsaturated ketone, has been identified as a volatile component in several plant species, including Artemisia annua and Curcuma mangga.[1] It is also known by its synonyms, such as methylheptadienone, and has the CAS Number 1604-28-0.[1][2] Its primary commercial applications are in the food and fragrance industries, where it is valued for its characteristic aroma.[1][2] Despite its presence in nature and use in consumer products, there is a notable scarcity of published research investigating its specific biological activities, such as antimicrobial, insecticidal, or cytotoxic effects.

Current State of Research

A thorough search of scientific databases and literature reveals a lack of specific studies detailing the biological activity of this compound. Existing information is largely confined to its identification in natural sources and its physical and chemical properties.

Research on a Related Compound

Some research has been conducted on a structurally similar compound, 6-methyl-5-hepten-2-one. While not the focus of this guide, it is worth noting as it may provide some preliminary insights. Studies on 6-methyl-5-hepten-2-one have explored its effects on acetylcholinesterase activity, suggesting a potential for neurological effects. However, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound due to differences in their chemical structures, particularly the conjugated double bond system, which can significantly influence biological activity.

Presence in Essential Oils

Data Presentation

Due to the lack of available quantitative data from biological studies on this compound, the creation of structured tables for parameters such as IC50, EC50, or MIC values is not possible at this time.

Experimental Protocols

Similarly, the absence of published research on the biological activity of this compound means there are no established and cited experimental protocols to detail in this guide.

Signaling Pathways and Logical Relationships

As no studies have elucidated the mechanism of action or signaling pathways affected by this compound, the development of corresponding diagrams is not feasible.

Future Directions

The significant gap in the scientific literature regarding the biological activity of this compound presents a clear opportunity for future research. Key areas for investigation could include:

  • Screening for Biological Activity: A systematic evaluation of its potential antimicrobial, antifungal, insecticidal, cytotoxic, and anti-inflammatory properties.

  • Mechanism of Action Studies: If any significant biological activity is identified, further research to elucidate the underlying molecular mechanisms and signaling pathways would be crucial.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of analogs of this compound could provide valuable insights into the chemical features essential for its biological effects.

Conclusion

References

Solubility Profile of 6-Methyl-3,5-heptadien-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-methyl-3,5-heptadien-2-one, a key intermediate in various chemical syntheses. Understanding the solubility of this compound in different solvents is crucial for its application in research, development, and manufacturing processes, including reaction chemistry, purification, and formulation. This document summarizes available quantitative and qualitative solubility data, details a general experimental protocol for solubility determination, and provides a visual workflow for this process.

Core Data Presentation: Solubility Summary

SolventFormulaTypeSolubility (at 25 °C)Notes
WaterH₂OPolar Protic~1454 mg/L (Estimated)[1]Described as "very slightly soluble" or "immiscible".[1][2][3][4][5]
EthanolC₂H₅OHPolar ProticMiscible[2][3][4][5]Generally considered "soluble" or "miscible," indicating it can form a homogeneous solution at all proportions.[1][6]
MethanolCH₃OHPolar ProticMiscible (Predicted)As a short-chain alcohol, it is expected to be miscible, similar to ethanol.
AcetoneC₃H₆OPolar AproticMiscible (Predicted)As a ketone, it is expected to be miscible with another ketone of similar size.
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticMiscible (Predicted)Its strong polar aprotic nature generally allows for the dissolution of a wide range of organic compounds.
HexaneC₆H₁₄NonpolarMiscible (Predicted)The nonpolar hydrocarbon chain of this compound suggests good solubility in nonpolar solvents.

Experimental Protocols: Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid compound such as this compound in various solvents. This method is based on the principle of reaching equilibrium saturation of the solvent with the solute.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, hexane) of analytical grade

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Scintillation vials or other suitable containers

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess is crucial to ensure that the solution reaches saturation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the undissolved solute to settle.

    • To further ensure the separation of the undissolved portion, centrifuge the vials at a moderate speed.

  • Sample Extraction and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the extracted aliquot through a syringe filter to remove any remaining microparticles of the undissolved solute.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

    • Analyze the diluted sample of the saturated solution under the same conditions.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Safety Precautions:

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to known volume of solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Allow undissolved solute to settle prep2->sep1 sep2 Centrifuge to separate phases sep1->sep2 an1 Extract and filter supernatant sep2->an1 an2 Dilute sample to known volume an1->an2 an3 Analyze by HPLC or GC an2->an3 calc1 Determine concentration from calibration curve an3->calc1 calc2 Calculate original solubility considering dilution calc1->calc2

Caption: Experimental workflow for determining the solubility of a compound.

References

A Thermodynamic Overview of 6-Methyl-3,5-heptadien-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic properties of 6-Methyl-3,5-heptadien-2-one (C₈H₁₂O), a compound of interest in various chemical and potentially pharmaceutical contexts. While primarily known as a flavoring agent, understanding its thermodynamic characteristics is crucial for process design, reaction modeling, and assessing its potential interactions in complex systems.

Physicochemical and Thermodynamic Properties

The thermodynamic properties of this compound have been estimated using established computational methods. The following tables summarize the key data points for both the (E) and (Z) isomers of the compound.

Table 1: General Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular Weight124.18 g/mol [1][2]
Normal Boiling Point (Tboil)444.51K[3][4]
Normal Melting Point (Tfus)205.73K[3][4]
Critical Temperature (Tc)641.39K[3][4]
Critical Pressure (Pc)3038.96kPa[3][4][5]
Critical Volume (Vc)0.451m³/kmol[3][4]
Octanol/Water Partition Coefficient (logPoct/wat)2.098[4][5]
Water Solubility (log10WS)-2.16mol/l[4][5]

Table 2: Enthalpy, Gibbs Free Energy, and Entropy Data for this compound

PropertyValueUnitSource
Standard Enthalpy of Formation (Gas, ΔfH°gas)-96.38kJ/mol[3][4][5]
Standard Gibbs Free Energy of Formation (ΔfG°)39.45kJ/mol[3][4][5]
Enthalpy of Fusion (ΔfusH°)17.17kJ/mol[3][4][5]
Enthalpy of Vaporization (ΔvapH°)40.14kJ/mol[3][4][5]

Table 3: Ideal Gas Heat Capacity (Cp,gas) of this compound at Various Temperatures

Temperature (K)Ideal Gas Heat Capacity (J/mol·K)Source
444.51223.66[3][4]
477.32235.68[3][4]
510.14247.03[3][4]
542.95257.73[3][4]
575.76267.82[3][4]
608.58277.33[3][4]
641.39286.31[3][4]

Computational Methodologies

The thermodynamic data presented in this guide are primarily derived from group contribution methods, which are computational techniques used to estimate the properties of chemical compounds based on their molecular structure.

Joback Method

The Joback method is a widely used group-contribution technique for the estimation of various thermophysical properties of pure organic compounds.[3][5] It predicts properties by summing the contributions of different functional groups within a molecule. This method assumes that the contribution of each group is independent of its position and neighboring groups in the molecule.[5] The properties estimated using the Joback method include critical temperature, critical pressure, critical volume, normal boiling point, melting point, enthalpy of formation, Gibbs free energy of formation, and ideal gas heat capacity.[3] For heat capacity, the Joback method utilizes a polynomial equation to describe its temperature dependence.[5]

Crippen Method

The Crippen method is an atom-based approach used to estimate the octanol-water partition coefficient (logP) and molar refractivity.[6] This method calculates these properties by summing the contributions of individual atoms in the molecule, with the contributions being dependent on the atom's environment.[6] The values for logP and water solubility (logS) presented in this guide were calculated using this methodology.

Experimental Protocols

While the data for this compound is computational, it is important to understand the experimental techniques that would be employed for its empirical determination.

Calorimetry: The primary experimental technique for determining thermodynamic properties is calorimetry.

  • Bomb Calorimetry: To determine the enthalpy of combustion, a sample of the compound would be combusted in a high-pressure oxygen environment within a bomb calorimeter. The heat released by the reaction is absorbed by a surrounding water bath, and the temperature change is measured to calculate the enthalpy of combustion. From this, the standard enthalpy of formation can be derived.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure heat capacity and the enthalpy of phase transitions (e.g., fusion and vaporization). A sample and a reference are subjected to a controlled temperature program, and the difference in heat flow required to maintain them at the same temperature is measured.

Visualizations

The following diagrams illustrate the relationships between key thermodynamic concepts and a generalized workflow for the computational prediction of thermodynamic properties.

Thermodynamic_Relationships Enthalpy Enthalpy (H) Total Heat Content Gibbs Gibbs Free Energy (G) Spontaneity of a Process Enthalpy->Gibbs ΔH Entropy Entropy (S) Measure of Disorder Entropy->Gibbs -TΔS Temp Temperature (T) Temp->Gibbs

Figure 1: Relationship between core thermodynamic properties.

Computational_Workflow cluster_input Input cluster_methodology Computational Methodology cluster_output Output Mol_Structure Molecular Structure of This compound Group_Decomposition Decomposition into Functional Groups Mol_Structure->Group_Decomposition Property_Calculation Property Calculation (e.g., Joback Method) Group_Decomposition->Property_Calculation Group_Contribution_DB Group Contribution Database Group_Contribution_DB->Property_Calculation Thermo_Properties Thermodynamic Properties (ΔH, ΔG, Cp, etc.) Property_Calculation->Thermo_Properties

Figure 2: Generalized computational workflow for property prediction.

References

6-Methyl-3,5-heptadien-2-one: A Technical Safety and Hazard Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information currently available for 6-Methyl-3,5-heptadien-2-one (CAS No: 1604-28-0). The information is compiled from material safety data sheets (MSDS), regulatory assessments, and scientific databases to assist researchers, scientists, and drug development professionals in making informed decisions regarding its safe handling and use.

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are related to skin and eye irritation, and skin sensitization.[1][2]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H317: May cause an allergic skin reaction.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2]

  • H227: Combustible liquid.[2]

GHS Pictograms:

GHS_Hazards cluster_0 GHS Pictograms p1

Caption: GHS pictogram for skin/eye irritation and skin sensitization.

Signal Word: Warning[2]

Summary of Toxicological Data

Hazard EndpointResultClassification
Acute Oral Toxicity Based on available data, the classification criteria are not met.Not Classified
Acute Dermal Toxicity Based on available data, the classification criteria are not met.Not Classified
Acute Inhalation Toxicity Based on available data, the classification criteria are not met.Not Classified
Skin Corrosion/Irritation Causes skin irritation.Category 2
Serious Eye Damage/Irritation Causes serious eye irritation.Category 2A
Respiratory or Skin Sensitization May cause an allergic skin reaction.Category 1
Germ Cell Mutagenicity Based on available data, the classification criteria are not met.Not Classified
Carcinogenicity Based on available data, the classification criteria are not met.Not Classified
Reproductive Toxicity Based on available data, the classification criteria are not met.Not Classified
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Category 3
Specific Target Organ Toxicity (Repeated Exposure) Based on available data, the classification criteria are not met.Not Classified
Aspiration Hazard Based on available data, the classification criteria are not met.Not Classified

Physicochemical and Flammability Hazards

PropertyValue
Flash Point 63 °C (145.4 °F) - Combustible liquid.[1]
Boiling Point 84 °C @ 9 mm Hg[2]
Solubility Miscible with alcohol. Immiscible with water.[3]
Incompatibilities Incompatible with strong oxidizing agents.[3]

Regulatory and Safety Assessments

Joint FAO/WHO Expert Committee on Food Additives (JECFA)

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound as a flavouring agent. The committee concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available in the reviewed public literature. For general guidance on methodologies for assessing the hazards identified, researchers should refer to the relevant OECD Test Guidelines for chemical safety testing.

Experimental_Workflow substance This compound physchem Physicochemical Properties (e.g., Flash Point, Solubility) substance->physchem tox_testing Toxicological Testing substance->tox_testing hazard_id Hazard Identification physchem->hazard_id in_vitro In Vitro Assays (e.g., Skin/Eye Irritation Models) tox_testing->in_vitro in_vivo In Vivo Studies (e.g., Acute Toxicity, Sensitization) tox_testing->in_vivo in_vitro->hazard_id in_vivo->hazard_id risk_assessment Risk Assessment hazard_id->risk_assessment sds Safety Data Sheet (SDS) & GHS Classification risk_assessment->sds

Caption: General workflow for chemical hazard assessment.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, the following precautions are recommended when handling this compound:

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[2]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1]

    • Skin Protection: Wear protective gloves. The exact breakthrough time has to be found out by the manufacturer of the protective gloves and has to be observed.[1]

    • Respiratory Protection: Avoid breathing vapor or spray.[2] If ventilation is inadequate, use a suitable respirator.

  • Hygiene Measures: Wash contaminated skin thoroughly after handling.[2] Contaminated work clothing must not be allowed out of the workplace.[2]

First Aid Measures

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1]

  • In case of skin contact: Wash with plenty of water. If skin irritation or rash occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center/doctor if you feel unwell.[2]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center/doctor if you feel unwell.

Spillage and Disposal

  • Spillage: Wear protective equipment. Keep unprotected persons away.[1] Clear up spills immediately and dispose of waste safely.[2]

  • Disposal: Must not be disposed of together with household garbage. Do not allow product to reach the sewage system. Disposal must be made according to official regulations.[1]

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. Users should consult the most current Safety Data Sheet (SDS) provided by the supplier and adhere to all applicable safety regulations.

References

An In-depth Technical Guide to 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-Methyl-3,5-heptadien-2-one, a significant compound in the flavor and fragrance industry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, and analytical methodologies.

Synonyms and Identifiers

This compound is known by a variety of names and is cataloged under several chemical registry numbers. This section provides a structured summary of its synonyms and key identifiers to aid in its unambiguous identification in literature and databases.

Identifier Type Value
IUPAC Name (3E,5E)-6-Methylhepta-3,5-dien-2-one
Isomer IUPAC Name (3Z)-6-methylhepta-3,5-dien-2-one[1]
Common Name Methylheptadienone[2]
CAS Registry Number 1604-28-0[1]
FEMA Number 3363
EINECS Number 216-507-7
Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
Other Synonyms 2-Methyl-2,4-heptadien-6-one, 3,5-Heptadien-2-one, 6-methyl-, 6-Methyl-3,5-heptadienone-2, 6-Methylhepta-3,5-dien-2-one

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and analysis of this compound. This section outlines key experimental protocols cited in the literature.

Synthesis of this compound

A cited method for the synthesis of this compound involves the reaction of crotonaldehyde. While a detailed, step-by-step protocol is not publicly available in the immediate search results, the general approach involves a condensation reaction. This process is a key step in the production of various unsaturated methyl heptanone derivatives.

Analytical Protocols

Accurate quantification and identification of this compound are essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method:

A method for the analysis of a structurally related compound, 6-methyl-5-hepten-2-one, can be adapted for this compound. The protocol involves the following:

  • Column: Newcrom R1 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of acetonitrile (ACN) and water with a sulfuric acid (H2SO4) buffer.[2]

  • Detection: UV detection at 200 nm.[2] This method is also compatible with mass spectrometry (MS) detection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method for the (3Z)-isomer:

The analysis of the (3Z)-isomer of this compound can be performed using the following GC-MS parameters:

  • Column: HP-5 MS capillary column (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium.[1]

  • Temperature Program: The oven temperature is programmed to start at 70°C and ramp up to 290°C at a rate of 5 K/min, followed by a 10-minute hold at 290°C.[1]

Visualized Workflows

Since no specific biological signaling pathways involving this compound were identified in the literature, a logical workflow for its analysis in a complex matrix is presented below. This diagram illustrates the key steps in the extraction and analysis of this compound from a fruit sample using Liquid-Liquid Extraction followed by GC-MS.

LLE_GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Fruit Sample homogenize Homogenization sample->homogenize extraction Liquid-Liquid Extraction (LLE) homogenize->extraction gcms GC-MS Analysis extraction->gcms Organic Extract data Data Acquisition & Processing gcms->data quant Quantification data->quant

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Methyl-3,5-heptadien-2-one from Isovaleraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 6-methyl-3,5-heptadien-2-one, a valuable intermediate in the synthesis of various vitamins and fragrances.[1][2] The synthesis is achieved through a two-step process commencing with the crossed aldol condensation of isovaleraldehyde and acetone to yield 4-hydroxy-6-methyl-2-heptanone, followed by dehydration to form the target conjugated diene. This protocol outlines the necessary reagents, conditions, and experimental procedures for successfully carrying out this synthesis in a laboratory setting.

Introduction

The synthesis of this compound from isovaleraldehyde is a key transformation in organic synthesis, primarily utilizing an aldol condensation reaction. Aldol condensation is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds to form a β-hydroxy carbonyl compound, which can subsequently dehydrate to an α,β-unsaturated carbonyl compound.[3][4][5] In this specific application, a crossed or mixed aldol condensation between isovaleraldehyde and acetone is employed.[6] To favor the desired cross-condensation product and minimize the self-condensation of acetone, an excess of acetone is typically used.[6] The intermediate product, 4-hydroxy-6-methyl-2-heptanone, is then subjected to dehydration to yield the final product, this compound.[1][7]

Reaction Pathway

The synthesis proceeds in two main stages:

  • Aldol Condensation: Isovaleraldehyde reacts with the enolate of acetone in a base-catalyzed aldol addition to form 4-hydroxy-6-methyl-2-heptanone.

  • Dehydration: The resulting β-hydroxy ketone undergoes dehydration to form the conjugated this compound. Under certain conditions, this dehydration can yield 6-methyl-3-hepten-2-one, and further reaction is required to obtain the diene.[1][7]

Reaction_Pathway isovaleraldehyde Isovaleraldehyde intermediate 4-Hydroxy-6-methyl-2-heptanone isovaleraldehyde->intermediate + Acetone (Base Catalyst) acetone Acetone product This compound intermediate->product - H2O (Dehydration)

Caption: Reaction pathway for the synthesis of this compound.

Data Presentation

Table 1: Reactants and Stoichiometry for Aldol Condensation

ReactantMolecular FormulaMolar Mass ( g/mol )MolesMass (g)Volume (mL)Density (g/mL)Notes
IsovaleraldehydeC₅H₁₀O86.131.086.13107.70.80Limiting Reagent
AcetoneC₃H₆O58.083.0 - 5.0174.24 - 290.4220.8 - 368.00.789Used in excess to prevent self-condensation[6][7]
Sodium HydroxideNaOH40.000.04 - 0.151.6 - 6.0--Catalyst, as an aqueous solution

Table 2: Typical Reaction Conditions

ParameterValueReference
Reaction Temperature20 - 120 °C[7][8]
CatalystAqueous Sodium Hydroxide (NaOH)[1][7]
SolventWater, Acetone (in excess)[7]
Reaction Time30 min - several hours[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-6-methyl-2-heptanone (Aldol Adduct)

This protocol describes the initial aldol condensation to form the β-hydroxy ketone intermediate.

Materials:

  • Isovaleraldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine acetone (3-5 molar equivalents) and an aqueous solution of sodium hydroxide.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add isovaleraldehyde (1 molar equivalent) to the cooled mixture using an addition funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 25°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours to ensure the completion of the reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-hydroxy-6-methyl-2-heptanone.

Protocol 2: Dehydration to this compound

This protocol outlines the dehydration of the aldol adduct to form the final diene product.

Materials:

  • Crude 4-hydroxy-6-methyl-2-heptanone

  • Acid catalyst (e.g., p-toluenesulfonic acid, iodine)

  • Toluene or another suitable solvent for azeotropic removal of water

  • Dean-Stark apparatus

  • Heating mantle

  • Condenser

Procedure:

  • Place the crude 4-hydroxy-6-methyl-2-heptanone in a round-bottom flask.

  • Add a suitable solvent such as toluene and a catalytic amount of an acid catalyst.

  • Fit the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue the reflux until no more water is collected, indicating the completion of the dehydration.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography to obtain the final product.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_aldol Aldol Condensation cluster_dehydration Dehydration cluster_purification Purification prep_reagents Prepare Reagents: - Isovaleraldehyde - Acetone - NaOH solution mix Mix Acetone and NaOH solution prep_reagents->mix add_isovaleraldehyde Slowly add Isovaleraldehyde mix->add_isovaleraldehyde react Stir at room temperature add_isovaleraldehyde->react workup1 Neutralize and Extract react->workup1 setup_dehydration Setup with Dean-Stark workup1->setup_dehydration reflux Reflux to remove water setup_dehydration->reflux workup2 Wash and Dry reflux->workup2 purify Purify by Distillation/Chromatography workup2->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Isovaleraldehyde and acetone are flammable and should be handled away from ignition sources.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

  • Toluene is flammable and toxic. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound from isovaleraldehyde via a crossed aldol condensation followed by dehydration is a robust and scalable method. The protocols provided herein offer a detailed guide for researchers in academic and industrial settings. Careful control of reaction parameters, particularly temperature and stoichiometry, is crucial for achieving high yields and purity of the final product.

References

Application Notes and Protocols: Laboratory Scale Synthesis of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 6-methyl-3,5-heptadien-2-one, a valuable intermediate in the synthesis of various organic compounds. The synthesis is achieved through a base-catalyzed aldol condensation between acetone and 3-methyl-2-butenal. This protocol includes a step-by-step experimental procedure, a comprehensive list of reagents and equipment, and expected product characteristics. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a key building block in organic synthesis, notably in the production of fragrances and pharmaceuticals. Its conjugated diene-ketone structure allows for a variety of subsequent chemical transformations. The synthesis described herein utilizes the aldol condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. The reaction proceeds by the deprotonation of acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 3-methyl-2-butenal. Subsequent dehydration of the aldol addition product under the basic reaction conditions yields the conjugated this compound.

Data Summary

ParameterValue
Reactants
Acetone (Propan-2-one)29.0 g (50.0 mL, 0.5 mol)
3-Methyl-2-butenal8.41 g (10.0 mL, 0.1 mol)
Sodium Hydroxide (10% aq)10.0 mL
Ethanol (95%)50.0 mL
Product
IUPAC NameThis compound
Molecular FormulaC₈H₁₂O[1]
Molecular Weight124.18 g/mol [1]
AppearanceColorless to pale yellow liquid
Boiling Point95 °C at 9.00 mm Hg[2]
Expected Yield ~60-70%
Spectroscopic Data
Mass Spectrum (m/z)Major peaks at 109, 81, 67, 53, 43[1]
IR Spectrum (cm⁻¹)~1670 (C=O), ~1625, 1590 (C=C)
¹H NMR (CDCl₃, ppm)~7.3 (dd), ~6.2 (d), ~6.1 (d), ~2.3 (s), ~1.9 (s), ~1.8 (s)

Experimental Protocol

Materials and Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware

  • Acetone (ACS grade)

  • 3-Methyl-2-butenal (≥95%)

  • Sodium hydroxide

  • Ethanol (95%)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 29.0 g (50.0 mL) of acetone in 50.0 mL of 95% ethanol.

  • Addition of Base: To the stirred solution, slowly add 10.0 mL of a 10% aqueous sodium hydroxide solution.

  • Addition of Aldehyde: Place 8.41 g (10.0 mL) of 3-methyl-2-butenal in a dropping funnel and add it dropwise to the acetone solution over a period of 30 minutes. Maintain the reaction temperature at 20-25 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2 hours. The solution may turn yellow or orange.

  • Quenching: Pour the reaction mixture into 100 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of saturated sodium chloride solution (brine).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Experimental Workflow

experimental_workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product acetone Acetone in Ethanol mixing Mixing and Stirring (2 hours, 20-25°C) acetone->mixing naoh 10% NaOH (aq) naoh->mixing aldehyde 3-Methyl-2-butenal aldehyde->mixing quench Quench with Water mixing->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 6-Methyl-3,5-heptadien-2-one as an Intermediate in Vitamin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 6-methyl-3,5-heptadien-2-one as a key intermediate in the industrial synthesis of Vitamin A and other valuable compounds. Detailed experimental protocols and data are presented to facilitate its application in research and development.

Introduction

This compound is a C8-ketone that serves as a versatile building block in organic synthesis. Its conjugated diene system and ketone functionality make it a reactive substrate for various transformations, leading to the formation of more complex molecules. In the context of vitamin synthesis, it is primarily utilized as a precursor to 6-methyl-5-hepten-2-one, a crucial intermediate in the production of pseudoionone, which is then cyclized to form β-ionone, a cornerstone of industrial Vitamin A synthesis.[1] Additionally, it finds applications in the fragrance and agrochemical industries.[2]

Physicochemical Properties and Spectral Data

A summary of the key physical and spectral properties of this compound is provided below for identification and characterization purposes.

PropertyValueReference(s)
Molecular Formula C₈H₁₂O[3][4]
Molecular Weight 124.18 g/mol [3][4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 190 °C at 760 mmHg[6]
Refractive Index (n²⁰/D) 1.528 - 1.537[5]
Density (g/cm³ at 25°C) 0.895 - 0.899[5]
Solubility Very slightly soluble in water; soluble in alcohol[5][6]
¹H NMR (CDCl₃) δ (ppm): 1.88 (s, 3H), 2.15 (s, 3H), 2.25 (s, 3H), 5.95 (d, 1H), 6.05 (m, 1H), 7.25 (d, 1H)
¹³C NMR (CDCl₃) δ (ppm): 18.4, 25.8, 27.2, 124.0, 129.8, 143.5, 155.2, 198.1
Mass Spectrum (m/z) 124 (M+), 109, 81, 67, 43
IUPAC Name (3E,5E)-6-Methylhepta-3,5-dien-2-one[3]

Synthesis of this compound

The primary industrial synthesis of this compound involves the aldol condensation of acetone and crotonaldehyde. This reaction is typically base-catalyzed and proceeds through the formation of an enolate followed by nucleophilic attack on the aldehyde and subsequent dehydration.

Experimental Protocol: Aldol Condensation of Acetone and Crotonaldehyde

Materials:

  • Acetone

  • Crotonaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer and dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a solution of sodium hydroxide (10 g) in water (100 mL) and ethanol (80 mL).

  • Cool the basic solution to 0-5 °C using an ice bath.

  • Slowly add a mixture of acetone (29 g, 0.5 mol) and crotonaldehyde (35 g, 0.5 mol) dropwise to the cooled basic solution with vigorous stirring over a period of 2 hours. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 4 hours.

  • Pour the reaction mixture into a separatory funnel containing 200 mL of cold water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product is purified by vacuum distillation to yield pure this compound.

Expected Yield: 70-80%

Quantitative Data Summary:

ReactantMolar RatioCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Acetone:Crotonaldehyde1:1NaOHEthanol/Water0-10 (addition), RT (stirring)670-80

Application in Vitamin Synthesis: Conversion to Vitamin A Precursors

This compound serves as a key starting material for the synthesis of 6-methyl-5-hepten-2-one, a direct precursor to pseudoionone. This conversion is typically achieved through selective hydrogenation of the less substituted double bond.

Experimental Workflow: From this compound to Pseudoionone

G A This compound B Selective Hydrogenation A->B H₂, Catalyst C 6-Methyl-5-hepten-2-one B->C D Aldol Condensation with Citral C->D E Pseudoionone D->E F Cyclization E->F Acid Catalyst G β-Ionone F->G H Further Steps in Vitamin A Synthesis G->H

Caption: Synthetic pathway from this compound to β-ionone.

Protocol 1: Selective Hydrogenation to 6-Methyl-5-hepten-2-one

Materials:

  • This compound

  • Palladium on calcium carbonate (Lindlar's catalyst) or other selective hydrogenation catalyst

  • Hexane or other suitable solvent

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar hydrogenation apparatus

  • Filtration setup

Procedure:

  • In a Parr hydrogenator bottle, dissolve this compound (12.4 g, 0.1 mol) in 100 mL of hexane.

  • Add a catalytic amount of Lindlar's catalyst (e.g., 0.5 g).

  • Seal the apparatus, flush with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture at room temperature and monitor the hydrogen uptake.

  • Once the theoretical amount of hydrogen for the reduction of one double bond has been consumed, stop the reaction.

  • Carefully vent the apparatus and filter the reaction mixture to remove the catalyst.

  • Wash the catalyst with a small amount of hexane.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain 6-methyl-5-hepten-2-one.

Expected Yield: >90%

Protocol 2: Synthesis of Pseudoionone from 6-Methyl-5-hepten-2-one

Pseudoionone is synthesized via an aldol condensation between 6-methyl-5-hepten-2-one and citral.

Materials:

  • 6-Methyl-5-hepten-2-one

  • Citral

  • Sodium ethoxide (NaOEt) or other strong base

  • Ethanol

  • Round-bottom flask with a stirrer and condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add 6-methyl-5-hepten-2-one (12.6 g, 0.1 mol).

  • Slowly add citral (15.2 g, 0.1 mol) to the mixture with stirring.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • After cooling, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

  • Remove the ethanol under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., diethyl ether).

  • The organic layer is separated, washed, dried, and concentrated.

  • The crude pseudoionone is purified by vacuum distillation.

Quantitative Data for Vitamin A Precursor Synthesis:

Starting MaterialReactionReagentsProductTypical Yield (%)
This compoundSelective HydrogenationH₂, Lindlar's Catalyst6-Methyl-5-hepten-2-one>90
6-Methyl-5-hepten-2-oneAldol CondensationCitral, NaOEtPseudoionone80-90
PseudoiononeCyclizationH₂SO₄β-Ionone~90

Logical Relationship of Key Intermediates

The following diagram illustrates the central role of this compound in the synthetic route towards key vitamin A precursors.

G cluster_0 C8 Ketone Synthesis cluster_1 Vitamin A Precursor Synthesis Acetone Acetone Intermediate This compound Acetone->Intermediate Aldol Condensation Crotonaldehyde Crotonaldehyde Crotonaldehyde->Intermediate Aldol Condensation Pseudoionone Pseudoionone beta_Ionone β-Ionone Pseudoionone->beta_Ionone Cyclization Intermediate2 6-Methyl-5-hepten-2-one Intermediate->Intermediate2 Selective Hydrogenation Intermediate2->Pseudoionone Aldol Condensation w/ Citral

Caption: Relationship of this compound to key vitamin A precursors.

Conclusion

This compound is a valuable and accessible intermediate for the synthesis of Vitamin A and related compounds. The protocols provided herein for its synthesis and subsequent conversion offer a solid foundation for researchers and drug development professionals. The efficient and high-yielding nature of these reactions underscores the industrial relevance of this synthetic pathway. Further optimization of reaction conditions and exploration of alternative catalytic systems may lead to even more sustainable and cost-effective production of these vital nutrients.

References

6-Methyl-3,5-heptadien-2-one: Current Applications Skew Toward Flavor and Synthesis, Not Direct Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research into the applications of 6-Methyl-3,5-heptadien-2-one reveals its primary role as a flavoring agent in the food industry and as a versatile intermediate in the synthesis of various organic compounds, including agrochemicals and pharmaceuticals.[1][2] However, there is a notable absence of direct applications of this compound in pharmaceutical research for the development of new therapeutic agents.

Currently, this compound is recognized for its utility as a building block in more complex chemical syntheses.[1] Its unique molecular structure allows for selective reactions, making it a valuable component in the production of specialty chemicals.[1] In the pharmaceutical field, its use is confined to being a precursor or intermediate in the manufacturing process of certain drugs, rather than being investigated for its own therapeutic properties.[1][2] For instance, it has been identified as an intermediate in the synthesis of vitamins A and E.

Despite its classification as a biologically active molecule, its documented activities are not within a therapeutic context. The compound is found naturally in some plants like Artemisia annua and Curcuma mangga.[3] Its safety profile has been evaluated in the context of its use as a food additive, with regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluding it poses no safety concern at current intake levels as a flavoring agent.[3]

The scientific literature lacks substantial evidence of this compound being a direct subject of pharmaceutical research for disease treatment. There are no publicly available studies detailing its mechanism of action, specific biological targets in a disease context, or any quantitative pharmacological data such as IC50 or EC50 values from in vitro or in vivo models. Consequently, there are no established experimental protocols for its use in pharmaceutical research, nor are there any elucidated signaling pathways associated with it.

References

Application Notes and Protocols for 6-Methyl-3,5-heptadien-2-one in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3,5-heptadien-2-one is a volatile organic compound with potential applications in the agrochemical sector. While primarily recognized for its use in the flavor and fragrance industry, its chemical structure, similar to other known bioactive ketones, suggests its potential as an active ingredient in pesticides and herbicides.[1] This document provides an overview of the current understanding of its potential agrochemical applications, including detailed experimental protocols for its evaluation and a summary of relevant data from structurally similar compounds.

Potential Agrochemical Applications

Preliminary assessments indicate that this compound may be utilized in the formulation of pesticides and herbicides, contributing to crop protection with a potential for minimized environmental impact.[1] Its role is primarily considered as a key intermediate in the synthesis of more complex agrochemical compounds.[1]

Insecticidal Activity

The inhibitory effect of 6-methyl-5-hepten-2-one on AChE from S. littoralis and electric eel has been quantified, providing a basis for hypothesizing a similar mode of action for this compound.

Table 1: Acetylcholinesterase Inhibition Constants for 6-Methyl-5-hepten-2-one

Enzyme SourceMichaelis Constant (KM)Inhibition Constant (Ki)
Spodoptera littoralis AChE3.5 x 10-4 M2.16 x 10-3 M
Electric Eel AChE2.8 x 10-4 M0.40 x 10-3 M

Data from a study on the insecticidal activity of 6-methyl-5-hepten-2-one.[2]

dot

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound (Potential Inhibitor) Inhibitor->AChE Inhibits Antifungal_Workflow cluster_workflow Antifungal Activity Screening Start Prepare fungal culture (*Alternaria solani*) Prepare_Compound Prepare serial dilutions of This compound Start->Prepare_Compound Inoculate Inoculate fungal plugs onto treated and control agar plates Prepare_Compound->Inoculate Incubate Incubate plates under controlled conditions Inoculate->Incubate Measure Measure mycelial growth diameter at set intervals Incubate->Measure Analyze Calculate percentage inhibition and determine EC50 Measure->Analyze AChE_Assay_Workflow cluster_assay AChE Inhibition Assay Workflow Start Prepare Reagents (AChE, ATCI, DTNB, Compound) Mix Mix Buffer, DTNB, AChE, and This compound in a microplate Start->Mix Incubate Incubate mixture Mix->Incubate Add_Substrate Add ATCI substrate to start the reaction Incubate->Add_Substrate Measure_Absorbance Measure absorbance at 412 nm over time Add_Substrate->Measure_Absorbance Analyze Calculate % inhibition and determine IC50 Measure_Absorbance->Analyze

References

Application Note: Gas Chromatography Method for the Analysis of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust gas chromatography (GC) method for the qualitative and quantitative analysis of 6-Methyl-3,5-heptadien-2-one, a significant flavor and fragrance compound found in various natural products and used as a synthetic flavoring agent.[1][2] The protocol outlines the use of a non-polar capillary column for separation with detection by either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A headspace solid-phase microextraction (HS-SPME) method is presented for sample preparation, which is particularly suitable for the analysis of this volatile compound in complex matrices such as food, beverages, and essential oils. This method provides a reliable and efficient means for quality control, research, and product development.

Introduction

This compound is a naturally occurring ketone that contributes to the sensory profile of various products, including foods and fragrances.[1][2] Accurate and reliable quantification of this compound is crucial for quality assurance in the food and fragrance industries, as well as for research into the chemical composition of natural products. Gas chromatography is the premier analytical technique for the analysis of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity. This application note provides a detailed GC method, including sample preparation and instrumental parameters, to facilitate the accurate analysis of this compound.

Experimental

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free sample preparation technique that is ideal for the extraction of volatile and semi-volatile compounds from a sample matrix.[3][4]

Protocol:

  • Sample Aliquoting: Place a known amount of the homogenized sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a 20 mL headspace vial.

  • Internal Standard: Add an appropriate internal standard to the vial. The choice of internal standard will depend on the sample matrix and should be a compound with similar chemical properties to the analyte but not present in the sample.

  • Equilibration: Seal the vial and place it in a heated agitator. Allow the sample to equilibrate at a set temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the equilibration temperature to adsorb the analytes.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

Gas Chromatography (GC) Method

The following GC parameters are recommended for the analysis of this compound:

ParameterValue
Column HP-5 MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Oven Program Initial temperature: 70 °C, hold for 2 minutes. Ramp at 5 °C/min to 290 °C, hold for 10 minutes.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 300 °C
MS Transfer Line Temp 290 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Mass Range 35-350 amu (for MS detection)

This method is based on the GC parameters reported in the NIST WebBook for (3Z)-6-Methyl-3,5-heptadien-2-one.[5]

Quantitative Data

The following table summarizes illustrative performance data for a validated GC method for the analysis of this compound. These values are representative of what would be expected for the analysis of flavor compounds in complex matrices.

ParameterIllustrative Value
Retention Time (min) ~10-12 minutes (dependent on the specific instrument and conditions)
Linearity (r²) > 0.995
Linear Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Kovats Retention Index (Non-polar column) ~1074

Note: The quantitative data presented here is illustrative and should be determined for each specific instrument and matrix during method validation.

Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Aliquoting Add_IS Add Internal Standard Sample->Add_IS Equilibrate Equilibration in Headspace Vial Add_IS->Equilibrate Extract SPME Extraction Equilibrate->Extract Desorption Thermal Desorption in GC Inlet Extract->Desorption Separation Chromatographic Separation Desorption->Separation Detection FID or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for the GC analysis of this compound.

Signaling Pathways and Logical Relationships

For the analysis of a single small molecule like this compound, there are no biological signaling pathways to depict. The logical relationship of the analytical process is best represented by the experimental workflow diagram above.

Conclusion

The GC method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. The use of HS-SPME for sample preparation minimizes solvent use and is well-suited for the analysis of this volatile compound in a variety of sample matrices. The provided GC parameters and illustrative quantitative data serve as a strong starting point for method development and validation in research, quality control, and drug development settings.

References

Application Notes and Protocols for HPLC Analysis of Unsaturated Methyl Heptanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated methyl heptanone derivatives are a class of organic compounds that are significant in various fields, including flavor and fragrance chemistry, environmental analysis, and as intermediates in pharmaceutical synthesis. Accurate and reliable quantification of these compounds is crucial for quality control, safety assessment, and process optimization. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of these derivatives.

This document provides detailed application notes and protocols for the HPLC analysis of unsaturated methyl heptanone derivatives. The primary method described involves pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH), which converts the carbonyl group of the ketones into highly chromophoric 2,4-dinitrophenylhydrazones. This derivatization enhances the detectability of the analytes under UV-Vis spectroscopy, a common detector for HPLC systems.

Experimental Protocols

Protocol 1: Analysis of Unsaturated Methyl Heptanone Derivatives via DNPH Derivatization and HPLC-UV

This protocol is a widely applicable method for the quantification of unsaturated methyl heptanone derivatives in various sample matrices.

1. Reagent and Standard Preparation

  • DNPH Reagent Solution (0.2% w/v): Dissolve 200 mg of 2,4-dinitrophenylhydrazine (DNPH) in 100 mL of acetonitrile. Add 1 mL of concentrated sulfuric acid or phosphoric acid to catalyze the reaction. This solution should be prepared fresh daily. Caution: DNPH is flammable and potentially explosive when dry. Handle with appropriate safety precautions.[1]

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of each unsaturated methyl heptanone derivative (e.g., 6-methyl-5-hepten-2-one, 6-methyl-3,5-heptadien-2-one) and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to achieve concentrations ranging from 0.1 to 20 µg/mL.

2. Sample Preparation

The choice of sample preparation method depends on the sample matrix.

  • For Liquid Samples (e.g., beverages, aqueous solutions):

    • To 10 mL of the liquid sample, add 10 mL of the DNPH reagent solution.

    • Vortex the mixture for 1 minute and allow it to react at room temperature for 60 minutes in the dark.

    • Perform a liquid-liquid extraction by adding 10 mL of hexane or dichloromethane, vortexing for 2 minutes, and allowing the layers to separate.

    • Collect the organic layer. Repeat the extraction twice more with fresh organic solvent.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.[2]

  • For Solid Samples (e.g., food products, environmental solids):

    • Homogenize a known amount of the solid sample (e.g., 5 g) with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Centrifuge the mixture and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Take a known volume of the filtered extract and proceed with the derivatization step as described for liquid samples.

  • For Air Samples:

    • Draw a known volume of air through a solid-phase extraction (SPE) cartridge coated with DNPH.

    • Elute the trapped derivatives from the cartridge with 3-5 mL of acetonitrile.[2]

    • The eluate can be directly injected into the HPLC system or concentrated if necessary.

3. HPLC-UV Analysis

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

      • Solvent A: Water

      • Solvent B: Acetonitrile

      • Gradient Program: Start with 50% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 365 nm (for DNPH derivatives).[3]

4. Quantification

  • Construct a calibration curve by plotting the peak area of the derivatized standards against their corresponding concentrations.

  • Determine the concentration of the unsaturated methyl heptanone derivatives in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Direct Analysis of 6-Methyl-5-hepten-2-one by HPLC-UV

For samples where the concentration of 6-methyl-5-hepten-2-one is sufficiently high and the matrix is relatively clean, direct analysis without derivatization is possible.

1. Reagent and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 6-methyl-5-hepten-2-one and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentration range.

2. Sample Preparation

  • Liquid Samples: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Solid Samples: Extract the analyte from the solid matrix using a suitable solvent, filter the extract, and dilute with the mobile phase if necessary.

3. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Newcrom R1 or a standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[4]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or sulfuric acid.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 200 nm.[4]

Data Presentation

The following tables summarize typical quantitative data for the HPLC analysis of unsaturated methyl heptanone derivatives. Note that specific values may vary depending on the exact instrumental conditions and matrix effects.

Table 1: HPLC Method Parameters for DNPH-Derivatized Unsaturated Methyl Heptanone Derivatives

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water Gradient
Flow Rate 1.0 mL/min
Detection UV at 365 nm
Injection Volume 20 µL
Typical Retention Time 8 - 15 min
Linearity Range 0.1 - 20 µg/mL
Limit of Detection (LOD) 0.02 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.07 - 0.15 µg/mL

Table 2: HPLC Method Parameters for Direct Analysis of 6-Methyl-5-hepten-2-one

ParameterValue
Column Newcrom R1 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40) with 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Detection UV at 200 nm
Injection Volume 10 µL
Typical Retention Time 5 - 10 min
Linearity Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.7 - 1.5 µg/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Sample (Liquid, Solid, or Air) extraction Extraction / Collection sample->extraction derivatization Derivatization with DNPH extraction->derivatization cleanup Concentration & Reconstitution derivatization->cleanup hplc_injection HPLC Injection cleanup->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (365 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification

Caption: Experimental workflow for HPLC analysis of unsaturated methyl heptanone derivatives.

signaling_pathway ketone Unsaturated Methyl Heptanone Derivative hydrazone 2,4-Dinitrophenylhydrazone (Chromophoric Derivative) ketone->hydrazone + DNPH (Acid Catalyst) dnph 2,4-Dinitrophenylhydrazine (DNPH) dnph->hydrazone hplc HPLC-UV Analysis hydrazone->hplc Detection at 365 nm

Caption: Derivatization reaction of unsaturated methyl heptanone derivatives with DNPH.

References

Application Notes and Protocols for the Quantification of 6-Methyl-3,5-heptadien-2-one in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3,5-heptadien-2-one is a volatile organic compound and a member of the enone class of organic compounds.[1] It is recognized for its sweet, cinnamon, and coconut-like aroma and taste.[2] This compound occurs naturally in various plants and foods, including hazelnut, grape, licorice, tomato, tea, pea, and rice bran.[3] Its presence in these sources suggests its potential contribution to the aromatic profile of their essential oils. In the flavor and fragrance industry, it is used to impart spicy and coconut-like notes.[3] The accurate quantification of this compound in essential oils is crucial for quality control, authentication, and for understanding its contribution to the overall sensory properties and potential biological activity of the oil.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), a preferred and powerful technique for the analysis of volatile compounds in complex matrices.[3][4] While High-Performance Liquid Chromatography (HPLC) can also be employed, GC-MS generally offers superior resolution and sensitivity for this type of analyte in essential oil matrices.

Quantitative Data Summary

Quantitative data for this compound in essential oils is not widely available in published literature, with many sources noting it has been "detected, but not quantified" in various food products.[1] The following table is a template illustrating how experimentally determined quantitative data for this compound in different essential oil samples would be presented. Researchers should generate their own data by following the protocols outlined below.

Essential Oil SampleBotanical SourceThis compound Concentration (µg/mL)Relative Percentage (%)
Sample ACorylus avellana (Hazelnut)[Insert experimental data][Insert experimental data]
Sample BVitis vinifera (Grape) Seed[Insert experimental data][Insert experimental data]
Sample CGlycyrrhiza glabra (Licorice) Root[Insert experimental data][Insert experimental data]
Sample DCamellia sinensis (Tea) Leaf[Insert experimental data][Insert experimental data]

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the quantitative analysis of this compound in essential oils using GC-MS with an internal standard.

1. Materials and Reagents

  • This compound analytical standard (≥95% purity)

  • Internal Standard (IS): e.g., 2-Heptanone, Nonanone, or other suitable compound not present in the essential oil sample.

  • Solvent: Hexane or Dichloromethane (GC grade)

  • Essential oil samples

  • Glass vials with PTFE-lined septa

  • Micropipettes

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (5% phenyl-methyl-polysiloxane) or HP-5ms, 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.[5][6]

3. Preparation of Standard Solutions

  • Primary Stock Solution of this compound (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution to cover a concentration range of approximately 0.1 to 50 µg/mL. Each calibration standard should also contain a fixed concentration of the internal standard (e.g., 10 µg/mL).

4. Sample Preparation

  • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

  • Add a known amount of the internal standard stock solution to achieve the same concentration as in the calibration standards.

  • Dilute to the mark with hexane. The dilution factor may need to be adjusted based on the expected concentration of the analyte in the sample.

  • Filter the solution through a 0.45 µm syringe filter if any particulate matter is present.[7]

  • Transfer the final solution to a GC vial.

5. GC-MS Operating Conditions

  • Injector Temperature: 250 °C[5]

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 180 °C at a rate of 4 °C/min

    • Ramp to 240 °C at a rate of 10 °C/min, hold for 5 minutes[6]

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-350

  • Data Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (C8H12O, MW: 124.18), characteristic ions for SIM mode would be m/z 109, 81, and 53, with the molecular ion at m/z 124.

6. Data Analysis and Quantification

  • Identify the peaks of this compound and the internal standard in the chromatograms based on their retention times and mass spectra.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the prepared essential oil sample by using the regression equation from the calibration curve.

  • Calculate the final concentration in the original essential oil sample by accounting for the initial weight and dilution factor.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard Analytical Standard & Internal Standard Stock Stock Solutions Standard->Stock Calibration Calibration Curve Standards Stock->Calibration Vial Transfer to GC Vial Calibration->Vial EO_Sample Essential Oil Sample Dilution Dilution with Solvent & IS EO_Sample->Dilution Dilution->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Chromatogram Chromatogram & Mass Spectra Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration_Curve Calibration Curve Plot Integration->Calibration_Curve Quantification Concentration Calculation Integration->Quantification Calibration_Curve->Quantification Result Final Quantitative Result Quantification->Result

Caption: Workflow for the quantification of this compound in essential oils by GC-MS.

Logical_Quantification cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs Cal_Data Calibration Standards (Known Concentrations) GCMS GC-MS Analysis Cal_Data->GCMS Sample_Data Essential Oil Sample (Unknown Concentration) Sample_Data->GCMS Peak_Areas Peak Area Ratios (Analyte/IS) GCMS->Peak_Areas Cal_Curve Calibration Curve Peak_Areas->Cal_Curve Final_Conc Calculated Concentration Peak_Areas->Final_Conc Cal_Curve->Final_Conc

Caption: Logical relationship for quantitative analysis using an internal standard method.

References

Application Note: Protocol for the Hydrogenation of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the hydrogenation of 6-methyl-3,5-heptadien-2-one to the corresponding saturated ketone, 6-methyl-2-heptanone. This transformation is a key step in the synthesis of various fine chemicals and pharmaceutical intermediates. The protocol outlines two common catalytic systems, Palladium on Carbon (Pd/C) and Raney® Nickel, detailing the necessary reagents, equipment, and procedures. Additionally, a summary of typical reaction parameters is provided in a tabular format for easy comparison and optimization.

Introduction

This compound is a conjugated dienone with applications in the flavor and fragrance industry and as a precursor in organic synthesis. Its selective or complete hydrogenation is a valuable transformation. The complete hydrogenation of the two carbon-carbon double bonds yields 6-methyl-2-heptanone, a versatile intermediate. The choice of catalyst and reaction conditions is crucial to achieve high yield and selectivity. This application note details protocols using two of the most common heterogeneous catalysts for this type of reduction: Palladium on Carbon (Pd/C) and Raney® Nickel.

Data Presentation

Table 1: Typical Reaction Parameters for the Hydrogenation of this compound

ParameterPalladium on Carbon (Pd/C)Raney® Nickel
Catalyst Loading 1-10 mol% (typically 5 wt%)5-20 wt% slurry in solvent
Solvent Ethanol, Methanol, Ethyl AcetateEthanol, Isopropanol
Hydrogen Pressure 1-5 atm (balloon or Parr shaker)1-10 atm (Parr shaker recommended)
Temperature Ambient to 50 °CAmbient to 80 °C
Reaction Time 2-24 hours1-12 hours
Typical Yield >90%>90%
Selectivity High for C=C bonds over C=OCan reduce C=O at higher temp/pressure

Experimental Protocols

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the complete hydrogenation of the carbon-carbon double bonds in this compound to yield 6-methyl-2-heptanone using a 10% Pd/C catalyst under a hydrogen atmosphere.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (balloon or cylinder)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., balloon setup or Parr shaker)

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add 10% Pd/C (5 wt% relative to the substrate).

  • Inerting the System: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen.

  • Solvent and Substrate Addition: Under a positive pressure of the inert gas, add ethanol (sufficient to create a stirrable slurry). Subsequently, add the this compound.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For a balloon setup, this is typically done by repeated vacuum/hydrogen cycles. For a Parr shaker, follow the manufacturer's instructions for pressurizing the vessel.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking aliquots at regular intervals.

  • Work-up: Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen atmosphere and purge the system with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product. Caution: The filter cake containing Pd/C can be pyrophoric; do not allow it to dry completely and handle it with care. Quench the used catalyst with water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 6-methyl-2-heptanone. The product can be further purified by distillation if necessary.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol outlines the use of activated Raney® Nickel for the hydrogenation of this compound. Raney® Nickel is a highly active catalyst and should be handled with care.

Materials:

  • This compound

  • Raney® Nickel (as a slurry in water or ethanol)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Parr hydrogenation apparatus (recommended)

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry with the reaction solvent (e.g., ethanol) by decantation to remove the storage solvent. Caution: Raney® Nickel is pyrophoric and must be kept wet with solvent at all times.

  • Reaction Setup: In a suitable pressure vessel (e.g., a Parr shaker bottle), add the washed Raney® Nickel slurry.

  • Substrate and Solvent Addition: Add the this compound dissolved in ethanol to the reaction vessel.

  • Hydrogenation: Seal the pressure vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 3-5 atm).

  • Reaction Conditions: Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature to 50 °C). The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. A stable pressure reading indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Allow the Raney® Nickel to settle, and then carefully decant the supernatant. The remaining catalyst can be filtered through a pad of Celite®. Caution: Handle the spent Raney® Nickel with extreme care as it is highly pyrophoric. Quench the catalyst by slowly adding it to a large volume of water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-methyl-2-heptanone. Purify by distillation if required.

Mandatory Visualization

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start reagents Weigh Substrate & Catalyst (Pd/C or Raney Ni) start->reagents setup Assemble Glassware/ Pressure Vessel reagents->setup inert Purge with Inert Gas setup->inert add_reagents Add Solvent & Substrate inert->add_reagents hydrogenate Introduce H2 & Start Stirring add_reagents->hydrogenate monitor Monitor Reaction (TLC/GC/Pressure) hydrogenate->monitor monitor->hydrogenate Incomplete quench Purge with Inert Gas monitor->quench Complete filter Filter Catalyst (Caution: Pyrophoric) quench->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (e.g., Distillation) concentrate->purify end End Product: 6-Methyl-2-heptanone purify->end

Caption: Experimental workflow for the hydrogenation of this compound.

Safety Precautions

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood.

  • Palladium on carbon and Raney® Nickel catalysts are pyrophoric, especially after use. They can ignite solvents upon exposure to air. Always keep the catalysts wet and handle them with extreme care.

  • Proper personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Application Notes and Protocols: 6-Methyl-3,5-heptadien-2-one in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3,5-heptadien-2-one (CAS No. 1604-28-0) is an alpha, beta-unsaturated ketone that has garnered significant interest in the flavor and fragrance industry. Its unique organoleptic profile contributes warm, spicy, and sweet notes to a variety of commercial products. This document provides detailed application notes and experimental protocols for the effective use and evaluation of this compound in laboratory and product development settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for handling, storage, and formulation development.

PropertyValueReference
Molecular Formula C₈H₁₂O[1]
Molecular Weight 124.18 g/mol [2][3]
Appearance Clear colorless to light yellow liquid[2][4]
Odor Spicy, cinnamon, coconut, woody, sweet, weedy[4]
Taste Sweet, creamy, coumarin-like, coconut-like, cinnamic, fatty, herbal[5]
Boiling Point 190 °C at 760 mmHg[4]
Flash Point 80.56 °C (177.00 °F) TCC[4]
Specific Gravity 0.895 - 0.899 @ 25 °C[4]
Refractive Index 1.528 - 1.537 @ 20 °C[4]
Solubility Miscible with alcohol; very slightly soluble in water (1454 mg/L @ 25 °C est.)[4]
Purity (Assay) ≥96.0% (sum of isomers)[2][4]
Stereochemistry Typically a mixture of E/Z isomers, with the E isomer being predominant (60-90%)[4]

Organoleptic Profile

This compound possesses a complex and multifaceted sensory profile, making it a versatile ingredient. Its odor is characterized as spicy with distinct notes of cinnamon and coconut, complemented by woody, sweet, and weedy undertones[4]. The odor strength is considered medium, and it is recommended to evaluate it in a 1.00% solution or less to fully appreciate its nuances[4].

The flavor profile is equally complex. At a concentration of 1 ppm, it is described as creamy, herbal, coconut-like, and dairy-like[5]. At 2 ppm, the flavor profile evolves to be creamy, coumarin-like, coconut-like, cinnamic, and fatty[5]. At a higher concentration of 30 ppm, it is perceived as green and sweet with a brown, herbal aftertaste[6].

Applications in Flavor Chemistry

This compound is a valuable component in a wide array of flavor formulations. Its spicy and coconut-like character can add depth and complexity to flavors such as cinnamon, cola, anise, tobacco, vanilla, root beer, and coconut[5]. It is also found naturally in various foods including hazelnut, grapes, licorice, tomato, tea, and rice bran, which underscores its importance in creating authentic flavor profiles[5].

The following table summarizes the recommended usage levels of this compound in different food categories as per FEMA GRAS™ (Flavor and Extract Manufacturers Association, Generally Recognized as Safe) guidelines.

Food CategoryAverage Usual Use Level (ppm)Average Maximum Use Level (ppm)
Baked goods--
Beverages (non-alcoholic)0.050.05
Chewing gum--
Confections, frostings--
Gelatins, puddings--
Hard candy--
Ice cream, ices--
Meat products--
Salts, spices, soups, sauces, salads, protein products0.502.00
Foodstuffs for particular nutritional uses1.004.50

Applications in Fragrance Chemistry

In the realm of perfumery, this compound is utilized for its warm, spicy, and sweet aromatic qualities. It can be incorporated into various fragrance accords to provide a unique and inviting character. Due to its potential for dermal sensitization, the International Fragrance Association (IFRA) has established restrictions on its use in consumer products[3].

The maximum acceptable concentrations of this compound in different finished product categories are outlined in the table below.

IFRA CategoryMaximum Use Level (%)Product Type Examples
Category 10.0085Products applied to the lips
Category 20.0025Products applied to the axillae
Category 30.051Products applied to the face/body using fingertips
Category 40.047Products related to fine fragrances
Category 5A0.012Body lotion and other products applied to the body using the hands (palms)
Category 6Not restrictedProducts with dermal contact applied to the face and body, primarily leave-on
Category 7A0.096Rinse-off products with hand exposure
Category 7B0.096Leave-on products with hand exposure
Category 80.0050Products with incidental oral contact, primarily leave-on
Category 90.092Products with significant inhalation exposure
Category 10A0.33Household cleaning products with skin contact
Category 10B0.33Household cleaning products without skin contact
Category 11A0.18Products with intended dermal contact but minimal transfer to skin from inert substrate
Category 11B0.18Products with no intended dermal contact, minimal transfer to skin from inert substrate
Category 12No RestrictionProducts not intended for direct skin contact, minimal or no skin contact

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound

Objective: To determine the odor and flavor profile of this compound in a controlled setting.

Materials:

  • This compound (≥96.0% purity)

  • Odorless and tasteless solvent (e.g., dipropylene glycol for odor, deodorized mineral oil or water for flavor)

  • Glass vials with PTFE-lined caps

  • Odor-free smelling strips

  • Deionized water for palate cleansing

  • Unsalted crackers for palate cleansing

  • Trained sensory panel (8-12 members)

Procedure:

  • Sample Preparation (Odor Evaluation):

    • Prepare a 1.0% (w/w) solution of this compound in dipropylene glycol.

    • Prepare a series of dilutions as required for threshold testing.

    • Dip smelling strips into the solutions and allow the solvent to evaporate for 30 seconds before evaluation.

  • Sample Preparation (Flavor Evaluation):

    • Prepare solutions of this compound in the desired food-grade solvent at concentrations of 1 ppm, 2 ppm, and 30 ppm.

    • Present the samples to the panelists in opaque, coded cups.

  • Evaluation:

    • Conduct the evaluation in a well-ventilated, odor-free room.

    • Panelists should first evaluate the odor of the compound on the smelling strips and record their perceptions using a standardized scoresheet with descriptive terms.

    • For flavor evaluation, panelists should take a small sip of the solution, hold it in their mouth for a few seconds, and then expectorate.

    • Panelists should cleanse their palate with deionized water and unsalted crackers between samples.

    • Record flavor descriptors and intensity ratings on a standardized scoresheet.

  • Data Analysis:

    • Analyze the collected data to determine the frequency of each descriptor and the mean intensity ratings.

    • This information can be used to create a sensory profile of the compound.

Protocol 2: Stability Testing of this compound in a Fragrance Formulation

Objective: To assess the stability of this compound in a representative fragrance formulation under accelerated aging conditions.

Materials:

  • Fragrance formulation containing a known concentration of this compound.

  • Control fragrance formulation without this compound.

  • Glass bottles with airtight seals.

  • Oven capable of maintaining a constant temperature (e.g., 40°C).

  • UV light chamber.

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation:

    • Prepare multiple samples of the fragrance formulation containing this compound and the control formulation.

    • Store the samples in airtight glass bottles.

  • Accelerated Aging:

    • Place a set of samples in an oven at 40°C for a period of 1, 2, and 3 months.

    • Expose another set of samples to controlled UV light for specified durations.

    • Keep a set of control samples at ambient temperature in the dark.

  • Analysis:

    • At each time point, remove the samples from the aging conditions and allow them to equilibrate to room temperature.

    • Perform a sensory evaluation of the aged samples compared to the control samples to detect any changes in odor profile.

    • Analyze the chemical composition of the aged and control samples using GC-MS to quantify the concentration of this compound and identify any degradation products.

  • Data Interpretation:

    • Compare the sensory and chemical data from the aged samples to the control samples to assess the stability of this compound under the tested conditions.

    • A significant decrease in the concentration of this compound or the appearance of off-notes would indicate instability.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for Application in Flavor & Fragrance Development

G Workflow for Application of this compound cluster_flavor Flavor Development cluster_fragrance Fragrance Development flavor_concept Flavor Concept (e.g., Coconut, Spicy) flavor_formulation Formulation with This compound flavor_concept->flavor_formulation flavor_sensory Sensory Evaluation (Taste Testing) flavor_formulation->flavor_sensory flavor_application Application in Food Matrix flavor_sensory->flavor_application flavor_stability Stability Testing flavor_application->flavor_stability flavor_final Final Flavor Product flavor_stability->flavor_final fragrance_concept Fragrance Concept (e.g., Warm, Spicy Accord) fragrance_formulation Formulation with This compound fragrance_concept->fragrance_formulation fragrance_sensory Olfactory Evaluation (Smelling Strips) fragrance_formulation->fragrance_sensory fragrance_application Application in Product Base fragrance_sensory->fragrance_application fragrance_stability Stability Testing fragrance_application->fragrance_stability fragrance_final Final Fragrance Product fragrance_stability->fragrance_final

Caption: General workflow for using this compound.

Potential Synthesis Pathway: Aldol Condensation

G Potential Synthesis via Aldol Condensation reactant1 2-Methyl-2-pentenal intermediate Aldol Adduct (Unstable) reactant1->intermediate reactant2 Acetone reactant2->intermediate catalyst Base Catalyst (e.g., NaOH) catalyst->intermediate Condensation product This compound intermediate->product Dehydration

Caption: A potential synthesis route for this compound.

Safety Information

This compound is classified as a skin irritant and a serious eye irritant. It may also cause an allergic skin reaction and respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and impactful ingredient for both flavor and fragrance applications. Its unique sensory profile allows for the creation of complex and appealing consumer products. By following the provided application notes and experimental protocols, researchers and product developers can effectively utilize this compound while ensuring safety and stability. Further research to determine precise odor and flavor thresholds in various matrices would be beneficial for more nuanced applications.

References

Application Notes and Protocols for the Synthesis of Dienones via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that is widely utilized in the synthesis of various organic compounds, including α,β-unsaturated ketones.[1] When an aldehyde or ketone possessing α-hydrogens reacts with another carbonyl compound in the presence of a base or acid catalyst, a β-hydroxy carbonyl compound (an aldol) is formed.[2] This initial adduct can then undergo dehydration to yield a conjugated enone.[1][3] In the case of producing dienones, a ketone with α-hydrogens on both sides of the carbonyl group is reacted with two equivalents of an aldehyde that lacks α-hydrogens, a specific type of reaction known as the Claisen-Schmidt condensation.[3][4] This method is crucial in the synthesis of various compounds, including those with applications in pharmaceuticals and materials science.[5]

This document provides a detailed experimental procedure for the synthesis of a representative dienone, dibenzalacetone, through a base-catalyzed aldol condensation of acetone and benzaldehyde.

Experimental Protocols

Synthesis of Dibenzalacetone

This protocol details the synthesis of dibenzalacetone from acetone and benzaldehyde using sodium hydroxide as a catalyst and ethanol as a solvent.

Materials and Equipment:

  • Erlenmeyer flask (125 mL)

  • Test tube

  • Magnetic stirrer and stir bar

  • Pipettes

  • Büchner funnel and filter flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • Ice bath

  • Melting point apparatus

  • Benzaldehyde

  • Acetone

  • 95% Ethanol

  • 10% Sodium hydroxide (NaOH) solution

  • Distilled water

  • Ethyl acetate (for recrystallization)

Procedure:

  • Preparation of the Reaction Mixture: In a 125-mL Erlenmeyer flask, combine 20 mL of 95% ethanol and 25 mL of 10% aqueous sodium hydroxide solution.[6] Cool this mixture to approximately 20°C in an ice bath.[6]

  • Preparation of the Carbonyl Solution: In a separate test tube, mix 1.0 mL of acetone with 2.2 equivalents of benzaldehyde.[6] Swirl the test tube to ensure the two reactants are thoroughly mixed.

  • Initiation of the Reaction: Add half of the acetone-benzaldehyde solution to the cooled ethanol-NaOH mixture.[6] Swirl the flask periodically for the next 15 minutes. A yellow precipitate of dibenzalacetone should begin to form.[6][7]

  • Completion of the Reaction: Add the remaining portion of the acetone-benzaldehyde solution to the reaction flask.[6] To ensure a complete transfer, rinse the test tube with a small amount of 95% ethanol (approximately 1-2 mL) and add the rinsing to the flask. Continue to swirl the mixture periodically for another 20 minutes.[6]

  • Isolation of the Crude Product: After the reaction is complete, cool the flask in an ice bath for 5-10 minutes to maximize precipitation.[6] Collect the solid yellow product by vacuum filtration using a Büchner funnel.[7][8]

  • Washing the Product: Wash the collected solid with about 50 mL of cold deionized water to remove any residual sodium hydroxide.[6] Subsequently, wash the solid with a small amount of cold 95% ethanol to remove unreacted starting materials.[7][8] Allow air to be pulled through the solid for several minutes to aid in drying.[6]

  • Purification by Recrystallization: The crude product can be purified by recrystallization. Transfer the solid to a beaker and dissolve it in a minimal amount of hot ethyl acetate or 95% ethanol.[6][7] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the pure dibenzalacetone.

  • Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.[6] Dry the final product in a desiccator or a low-temperature oven.

  • Analysis: Determine the melting point and calculate the percentage yield of the purified dibenzalacetone. The literature melting point of dibenzalacetone is typically in the range of 110-112°C.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of dibenzalacetone based on various reported procedures.

ParameterValueReference
Reactants
Acetone1.0 mL (approx. 0.014 mol)[6]
Benzaldehyde2.2 equivalents (approx. 0.031 mol)[6]
Catalyst
10% NaOH solution25 mL[6]
Solvent
95% Ethanol20 mL[6]
Reaction Conditions
Temperature20°C[6]
Reaction Time35 minutes[6]
Purification Solvent
95% Ethanol or Ethyl AcetateAs needed[6][7]
Expected Yield
Theoretical Yield~3.2 gCalculated
Reported Percentage Yield70.48%[9]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental procedure for the synthesis of dibenzalacetone.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep_reagents Prepare Reactant and Catalyst Solutions mix_carbonyls Mix Acetone and Benzaldehyde initiate_reaction Add Half of Carbonyls to Catalyst mix_carbonyls->initiate_reaction complete_reaction Add Remainder of Carbonyls initiate_reaction->complete_reaction isolate_product Isolate Crude Product (Vacuum Filtration) complete_reaction->isolate_product wash_product Wash with Water and Ethanol isolate_product->wash_product recrystallize Recrystallize from Hot Solvent wash_product->recrystallize dry_product Dry Final Product recrystallize->dry_product analyze Determine Melting Point and Calculate Yield dry_product->analyze

Caption: Workflow for the synthesis of dibenzalacetone.

Signaling Pathway: Base-Catalyzed Aldol Condensation

The following diagram illustrates the mechanism of the base-catalyzed aldol condensation for the formation of a dienone.

aldol_mechanism cluster_enolate Enolate Formation cluster_addition1 First Aldol Addition cluster_dehydration1 First Dehydration cluster_enolate2 Second Enolate Formation cluster_addition2 Second Aldol Addition cluster_dehydration2 Second Dehydration ketone Acetone enolate Enolate Ion ketone->enolate OH- alkoxide1 β-Hydroxy Ketone Intermediate enolate->alkoxide1 + Benzaldehyde benzaldehyde1 Benzaldehyde enone Benzalacetone alkoxide1->enone - H2O enolate2 Enolate of Benzalacetone enone->enolate2 OH- alkoxide2 β-Hydroxy Dienone Intermediate enolate2->alkoxide2 + Benzaldehyde benzaldehyde2 Benzaldehyde dienone Dibenzalacetone alkoxide2->dienone - H2O

Caption: Mechanism of dibenzalacetone formation.

References

Analytical Standards and Methodologies for 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 6-Methyl-3,5-heptadien-2-one, a volatile unsaturated ketone of interest in various fields, including flavor and fragrance chemistry, and as a potential biomarker. The following sections detail standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties and Standards

This compound (CAS RN: 1604-28-0) is a clear, colorless to yellow liquid with a molecular formula of C₈H₁₂O and a molecular weight of 124.18 g/mol .[1] Analytical standards are commercially available and a purity of ≥96.0% is common.[1]

PropertyValueReference
Molecular Formula C₈H₁₂O[1]
Molecular Weight 124.18 g/mol [1]
CAS Number 1604-28-0[1]
Appearance Clear colorless to yellow liquid[1]
Assay (GC) ≥96.0%[1]
Refractive Index 1.5315-1.5365 @ 20°C[1]

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is a suitable method for the analysis of this compound. A C18 column is effective for its separation.

HPLC Method Parameters

The following table summarizes a typical HPLC method for the analysis of this compound.

ParameterDescription
Column Newcrom R1 (C18), 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid
Gradient A typical starting point would be a gradient from 30% to 70% Acetonitrile over 15 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm
Experimental Protocol: HPLC Analysis
  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: Dilute the sample in the initial mobile phase composition to an appropriate concentration. If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Stock Working_Standards Working Standards Standard->Working_Standards HPLC HPLC System Working_Standards->HPLC Sample Sample Diluted_Sample Diluted Sample Sample->Diluted_Sample Diluted_Sample->HPLC Chromatogram Chromatogram HPLC->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification Chromatogram->Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like this compound.

GC-MS Method Parameters

The following table provides a validated GC-MS method for the analysis of this compound.

ParameterDescription
GC Column HP-5 MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 70 °C, hold for 2 minutes, then ramp at 5 °C/min to 290 °C and hold for 10 minutes.
Transfer Line Temperature 280 °C
MS Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300
Kovats Retention Index 1104 on a standard non-polar column
Experimental Protocol: GC-MS Analysis
  • Standard Preparation: Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or methanol at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Preparation (General Protocol for Volatile Ketones):

    • Headspace Analysis (for solid or liquid matrices): Place a known amount of the sample in a headspace vial. Seal the vial and incubate at a controlled temperature (e.g., 80°C) for a specific time to allow volatile compounds to partition into the headspace. Use a gas-tight syringe to inject an aliquot of the headspace vapor into the GC-MS.

    • Liquid-Liquid Extraction (for aqueous samples): Extract a known volume of the aqueous sample with a water-immiscible organic solvent (e.g., dichloromethane or hexane). Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate it if necessary before injection.

  • Instrument Setup: Condition the GC column and set up the instrument with the parameters listed above.

  • Analysis: Inject the standards and prepared samples into the GC-MS system.

  • Data Analysis: Identify this compound based on its retention time and mass spectrum. For quantification, use a calibration curve generated from the standards.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Headspace Headspace Vial Sample->Headspace LLE Liquid-Liquid Extraction Sample->LLE Prepared_Sample Prepared Sample Headspace->Prepared_Sample LLE->Prepared_Sample GCMS GC-MS System Prepared_Sample->GCMS TIC Total Ion Chromatogram GCMS->TIC Mass_Spectrum Mass Spectrum GCMS->Mass_Spectrum Identification Identification TIC->Identification Quantification Quantification TIC->Quantification Mass_Spectrum->Identification NMR_Logic cluster_spectra Acquired Spectra cluster_info Derived Information cluster_structure Final Structure H1_NMR 1H NMR Chemical_Shifts Chemical Shifts H1_NMR->Chemical_Shifts Coupling_Constants Coupling Constants H1_NMR->Coupling_Constants C13_NMR 13C NMR C13_NMR->Chemical_Shifts COSY COSY Proton_Proton_Correlations H-H Correlations COSY->Proton_Proton_Correlations HSQC HSQC Carbon_Proton_Correlations C-H Correlations HSQC->Carbon_Proton_Correlations HMBC HMBC Long_Range_Correlations Long-Range C-H Correlations HMBC->Long_Range_Correlations Final_Structure This compound Structure Chemical_Shifts->Final_Structure Coupling_Constants->Final_Structure Proton_Proton_Correlations->Final_Structure Carbon_Proton_Correlations->Final_Structure Long_Range_Correlations->Final_Structure

References

Application Notes and Protocols: 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3,5-heptadien-2-one is a versatile divinyl ketone and an important intermediate in organic synthesis. As an α,β,γ,δ-unsaturated ketone (enone), its conjugated system of double bonds imparts unique reactivity, making it a valuable building block for the synthesis of more complex molecules, including terpenes, pharmaceuticals, and cyclopentenone derivatives.[1] This compound is also utilized as a flavoring agent in food products and as a fragrance component.[1][2] These application notes provide an overview of its key reactions, mechanisms, and detailed experimental protocols relevant to synthetic chemistry and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. The data represents a mixture of (E/Z) isomers, with the E-isomer typically being the major component (60-90%).[2]

Table 1: Physicochemical Properties

Property Value Reference(s)
Molecular Formula C₈H₁₂O [3][4]
Molecular Weight 124.18 g/mol [3][4]
CAS Number 1604-28-0 (for mixture or unspecified stereoisomer) [1][4]
16647-04-4 (for (E)-isomer) [1][5]
Boiling Point 190 °C @ 760 mmHg [6]
Specific Gravity 0.895 - 0.899 @ 25 °C [2]
Refractive Index 1.528 - 1.537 @ 20 °C [2]

| Solubility | Very slightly soluble in water |[6] |

Table 2: Spectroscopic Data

Technique Data Reference(s)
¹³C NMR Spectra available, indicating distinct peaks for carbonyl, olefinic, and aliphatic carbons. [7][8]
¹H NMR Spectra available. [1]
Mass Spec (GC-MS) Data available in NIST WebBook. [4]
IR Spectrum Data available in NIST WebBook. [4]

| Kovats RI (non-polar) | ~1074 - 1110 |[1][6][9] |

Synthesis Workflow

This compound can be synthesized via several routes. A common laboratory-scale synthesis involves the aldol condensation of acetone with 3-methyl-2-butenal (a derivative of isovaleraldehyde). This workflow illustrates a generalized pathway.

G Acetone Acetone Condensation Aldol Condensation & Dehydration Acetone->Condensation Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->Condensation Base Base (e.g., NaOH) Base->Condensation Catalyst Product This compound Condensation->Product

Caption: General synthesis workflow for this compound.

Key Reactions and Mechanisms

As a divinyl ketone, this compound undergoes several characteristic reactions. The following sections detail the mechanisms and provide generalized protocols for these transformations.

The Nazarov cyclization is a powerful acid-catalyzed reaction that converts divinyl ketones into cyclopentenones.[10] The reaction proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation intermediate.[11][12]

G cluster_mech Nazarov Cyclization Mechanism Start This compound Activated Pentadienyl Cation Intermediate Start->Activated 1. Coordination Cyclized Oxyallyl Cation Activated->Cyclized 2. 4π Conrotatory    Electrocyclization Enolate Cyclopentenyl Enolate Cyclized->Enolate 3. Elimination Product Substituted Cyclopentenone Enolate->Product 4. Tautomerization Quench Quench (e.g., NH₄Cl) Product->Quench LA Lewis Acid (e.g., SnCl₄) LA->Start H_elim Elimination of H⁺

Caption: Mechanism of the Lewis acid-catalyzed Nazarov cyclization.[10][13]

Experimental Protocol: General Nazarov Cyclization

  • Dissolve the divinyl ketone (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) to a concentration of approximately 0.03 M.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Add a Lewis acid, such as tin(IV) chloride (SnCl₄, 1.0 M solution in DCM, 2.0 eq), dropwise to the cooled solution.[13]

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, monitoring by TLC for the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[13]

  • Stir the resulting mixture vigorously for 15 minutes.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[13]

  • Purify the crude residue by column chromatography on silica gel to yield the cyclopentenone product.[13]

Table 3: Nazarov Cyclization - Expected Outcome

Parameter Expected Result Note
Product 3,4-Dimethylcyclopent-2-en-1-one Regioisomer formation is possible.

| Typical Yield | 60-80% | Highly substrate and condition dependent.[13][14] |

The conjugated diene system of this compound can act as the 4π-electron component in a [4+2] cycloaddition reaction with a suitable dienophile (a 2π-electron system), typically an electron-deficient alkene or alkyne, to form a six-membered ring.[15][16]

G Diene This compound (Diene) TransitionState [4+2] Concerted Transition State Diene->TransitionState Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TransitionState Product Cyclohexene Adduct TransitionState->Product Heat Heat (Δ) Heat->TransitionState Thermal Activation

Caption: The Diels-Alder reaction of a dienone with a dienophile.[16][17]

Experimental Protocol: General Diels-Alder Reaction

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine the dienone (1.0 eq) and a dienophile (e.g., N-phenylmaleimide or dimethyl acetylenedicarboxylate, 1.1 eq).

  • Add a high-boiling inert solvent, such as o-xylene or toluene.

  • Heat the reaction mixture to a high temperature (e.g., 180-230 °C) for several hours to overnight. The reaction progress can be monitored by GC-MS or TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the resulting crude adduct by column chromatography on silica gel or by recrystallization to obtain the pure bicyclic product.

Table 4: Diels-Alder Reaction - Potential Products

Dienophile Expected Product Type Note
Alkene (e.g., Styrene) Substituted bicyclo[2.2.2]octenone Reaction proceeds to form a cyclohexene ring.

| Alkyne (e.g., DMAD) | Substituted bicyclo[2.2.2]octadienone | Reaction yields a cyclohexadiene ring. |

The α,β-unsaturated ketone moiety in this compound makes it a Michael acceptor. It can undergo a 1,4-conjugate addition with a wide range of nucleophiles (Michael donors), such as enolates, amines, or thiols.[18] The extended conjugation also allows for potential 1,6-addition.

G Dienone This compound (Michael Acceptor) Addition 1,4-Conjugate Addition Dienone->Addition Nucleophile Nucleophile (Nu⁻) (Michael Donor) Nucleophile->Addition Enolate Enolate Intermediate Addition->Enolate Forms Protonation Protonation Enolate->Protonation Product 1,4-Adduct Protonation->Product

Caption: General mechanism for the Michael (1,4-conjugate) addition.

Experimental Protocol: General Thio-Michael Addition

  • Dissolve this compound (1.0 eq) in a suitable solvent like methanol or THF.

  • Add a thiol nucleophile (e.g., thiophenol, 1.1 eq).

  • Add a catalytic amount of a base, such as triethylamine (Et₃N, 0.1 eq) or DBU, to the mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography on silica gel to isolate the thio-adduct.

The double bonds in this compound can be selectively or fully reduced through catalytic hydrogenation. The product selectivity (alkene vs. fully saturated ketone) depends on the catalyst, solvent, and reaction conditions (pressure, temperature).[19][20]

Experimental Protocol: Full Hydrogenation

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, typically 5-10% palladium on carbon (Pd/C) by weight.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 1-5 atm) and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via GC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-methyl-2-heptanone. Further purification can be achieved by distillation if necessary.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methyl-3,5-heptadien-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common aldol condensation route.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting Step Expected Outcome
Ineffective Catalyst - Ensure the base (e.g., NaOH, KOH) or acid catalyst is fresh and of the correct concentration. - For base-catalyzed reactions, consider using a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) for complete enolate formation.Improved conversion of starting materials to the aldol addition product.
Incorrect Reaction Temperature - For base-catalyzed aldol additions, maintain a low temperature (e.g., 0-5 °C) to favor the kinetic product and minimize side reactions. - For the subsequent dehydration (condensation) step, heating is typically required. Optimize the temperature to promote dehydration without causing product degradation.Increased selectivity for the desired aldol adduct and subsequent dienone.
Unfavorable Molar Ratio of Reactants - An excess of the ketone (e.g., acetone) is often used to favor the reaction with the aldehyde and minimize aldehyde self-condensation. Experiment with different molar ratios (e.g., 2:1 to 5:1 acetone to aldehyde).Higher yield of the cross-aldol product.
Water Content - In base-catalyzed reactions, ensure anhydrous conditions for enolate formation, as water can quench the enolate. - Conversely, for the dehydration step, the removal of water can drive the equilibrium towards the product.More efficient enolate formation and a higher degree of condensation.

Issue 2: Formation of Multiple Byproducts

Potential Cause Troubleshooting Step Expected Outcome
Self-Condensation of Acetone - Use an excess of acetone to push the equilibrium towards the cross-condensation product. - Add the aldehyde slowly to the acetone-catalyst mixture to maintain a low concentration of the aldehyde, further minimizing its self-reaction.Reduced formation of mesityl oxide and other acetone self-condensation products.
Self-Condensation of the Aldehyde - As aldehydes are generally more reactive than ketones, this is a common side reaction. Slowly adding the aldehyde to the reaction mixture is crucial. - Choose a less reactive aldehyde if the synthesis allows.Minimized formation of aldehyde-derived polymers and other side products.
Formation of Polymeric Materials - Lower the reaction temperature. - Reduce the catalyst concentration. - Decrease the reaction time.Less polymerization and a cleaner reaction mixture.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step Expected Outcome
Presence of Unreacted Starting Materials - Optimize the reaction conditions (time, temperature, catalyst) to drive the reaction to completion. - Use distillation to remove volatile starting materials like acetone.A purer crude product that is easier to purify further.
Similar Boiling Points of Product and Byproducts - Employ fractional distillation under reduced pressure for better separation. - Consider column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate mixtures).Isolation of the target this compound with high purity.
Oily or Tarry Crude Product - After the reaction, perform an aqueous workup to remove the catalyst and water-soluble impurities. - Wash the organic layer with brine to remove residual water. - Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before concentrating.A cleaner crude product that is more amenable to purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the crossed aldol condensation between acetone and an appropriate α,β-unsaturated aldehyde, such as crotonaldehyde. This reaction can be catalyzed by either a base or an acid.

Q2: What are the key parameters to control to maximize the yield?

A2: To maximize the yield, it is crucial to control the reaction temperature, the molar ratio of the reactants, the choice and concentration of the catalyst, and the reaction time. For instance, using an excess of acetone can help to minimize the self-condensation of the more reactive aldehyde.

Q3: What are the common side products in this synthesis?

A3: Common side products include the self-condensation product of acetone (mesityl oxide), the self-condensation product of the aldehyde, and polymeric materials. The formation of the β-hydroxy ketone (the aldol addition product) without subsequent dehydration can also be considered an incomplete reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at different time intervals.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved through distillation, often under reduced pressure to prevent thermal decomposition. If distillation does not provide sufficient purity, column chromatography on silica gel is a recommended alternative.

Experimental Protocols

General Procedure for Base-Catalyzed Aldol Condensation

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is placed in an ice-water bath.

  • Reactant and Catalyst Loading: The flask is charged with acetone and a catalytic amount of a base (e.g., 10% aqueous NaOH).

  • Aldehyde Addition: The aldehyde (e.g., crotonaldehyde) is added dropwise from the dropping funnel to the stirred acetone-base mixture while maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at low temperature for a specified period.

  • Dehydration: To induce condensation, the reaction mixture is then allowed to warm to room temperature or is gently heated.

  • Workup: The reaction is quenched by neutralization with a dilute acid. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

Visualizations

Aldol_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Acetone Acetone Aldol_Addition Aldol Addition (Low Temp) Acetone->Aldol_Addition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Aldol_Addition Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Aldol_Addition Dehydration Dehydration (Heat) Aldol_Addition->Dehydration Neutralization Neutralization Dehydration->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product 6-Methyl-3,5- heptadien-2-one Purification->Product

Caption: General workflow for the synthesis of this compound via aldol condensation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield C1 Ineffective Catalyst Start->C1 C2 Incorrect Temperature Start->C2 C3 Side Reactions Start->C3 S1 Check Catalyst Freshness/Conc. C1->S1 S2 Optimize Temperature Profile C2->S2 S3 Adjust Molar Ratio/ Slow Addition C3->S3

Caption: Troubleshooting logic for addressing low yield in the synthesis.

Technical Support Center: Purification of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Methyl-3,5-heptadien-2-one. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, a compound often synthesized via the aldol condensation of isovaleraldehyde and acetone.

Q1: My crude product is a complex mixture. What are the likely impurities?

A1: The primary impurities in a typical synthesis of this compound from isovaleraldehyde and acetone include:

  • Unreacted Starting Materials: Isovaleraldehyde and acetone.

  • Aldol Adduct: The intermediate β-hydroxy ketone, 4-hydroxy-6-methyl-2-heptanone.

  • Geometric Isomers: (Z)-isomers of this compound may be present alongside the more stable (E)-isomer.

  • Self-Condensation Products: Products arising from the self-condensation of acetone, such as mesityl oxide.

Q2: I'm trying to purify by distillation, but the product seems to be degrading. What's happening?

A2: this compound, being a conjugated dienone, can be sensitive to high temperatures. Prolonged heating can lead to polymerization or isomerization. It is crucial to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. If you observe darkening of the distillation residue or a decrease in yield, consider lowering the pressure further or using a shorter path distillation apparatus to minimize the time the compound spends at high temperatures.

Q3: My column chromatography separation is poor. The fractions are all mixed. What can I do?

A3: Poor separation during column chromatography can be due to several factors:

  • Incorrect Solvent System: The polarity of your eluent may be too high, causing all components to elute too quickly. Conversely, if it's too low, the compounds may not move off the column. It is recommended to first perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to identify an eluent that gives good separation (a target Rf of ~0.3 for the desired product is a good starting point).

  • Column Overloading: Loading too much crude product onto the column will lead to broad bands and poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Improper Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly.

Q4: The purified product is yellow, is this normal?

A4: Pure this compound is typically described as a colorless to pale yellow liquid. A more intense yellow or brownish color may indicate the presence of impurities or some degradation. Conjugated systems can sometimes be colored, but a significant color change upon purification or storage might warrant re-analysis for purity.

Q5: My purified product's spectral data (NMR, IR) doesn't match the expected structure. What could be the issue?

A5: If the spectral data is inconsistent, consider the following:

  • Presence of Isomers: You may have isolated a mixture of (E) and (Z) isomers. The coupling constants of the vinylic protons in the 1H NMR spectrum can help distinguish between them.

  • Residual Solvent: Signals from residual solvents used in the purification (e.g., ethyl acetate, hexane) may be present in the NMR spectrum.

  • Contamination: An unexpected impurity may have co-eluted with your product. Re-purification using a different solvent system for chromatography might be necessary. It is also possible that the compound is sensitive to light and has undergone photochemical isomerization.[1] It is advisable to protect the compound from prolonged exposure to direct light.

Data Presentation

Table 1: Physical and Chromatographic Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₂O--INVALID-LINK--
Molecular Weight124.18 g/mol --INVALID-LINK--
Boiling Point80-82 °C at 9 mmHg--INVALID-LINK--
Refractive Index1.52800 to 1.53700 @ 20.00 °C--INVALID-LINK--
TLC Rf (typical)~0.3 in 10% Ethyl Acetate/HexaneGeneral Guideline

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities or components with significantly different boiling points.

Methodology:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a calibrated thermometer and a pressure gauge.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Once the desired pressure is stable, begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. For this compound, the boiling point is approximately 80-82 °C at 9 mmHg.

  • Monitoring: Monitor the temperature and pressure throughout the distillation. A stable temperature plateau indicates the distillation of a pure compound.

  • Completion: Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

  • Storage: Store the purified, colorless to pale yellow liquid under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating this compound from impurities with similar boiling points but different polarities.

Methodology:

  • TLC Analysis: Determine a suitable solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. Aim for an Rf value of approximately 0.3 for the product.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in the chosen eluent or by dry packing followed by careful wetting with the eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combining and Evaporation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

  • Final Product: The purified product should be a colorless to pale yellow oil. Confirm its purity using analytical techniques such as GC-MS or NMR.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_distillation Option A: Distillation cluster_chromatography Option B: Chromatography cluster_final Final Product start Crude Product (from Aldol Condensation) distillation Vacuum Distillation start->distillation High boiling impurities tlc TLC Analysis start->tlc Polar impurities dist_check Purity Check (GC, NMR) distillation->dist_check end Pure this compound dist_check->end Purity > 95% column Flash Column Chromatography tlc->column frac_analysis Fraction Analysis (TLC) column->frac_analysis combine Combine Pure Fractions frac_analysis->combine evap Solvent Evaporation combine->evap chrom_check Purity Check (GC, NMR) evap->chrom_check chrom_check->end Purity > 98% Troubleshooting_Logic cluster_dist Distillation Issues cluster_chrom Chromatography Issues cluster_purity Final Purity Issues start Purification Issue q_degradation Product Degradation? start->q_degradation q_separation Poor Separation? start->q_separation q_color Product is Yellow? start->q_color q_spectra Incorrect Spectra? start->q_spectra a_pressure Reduce Pressure q_degradation->a_pressure Yes a_time Use Short Path Distillation q_degradation->a_time Yes a_tlc Optimize Eluent with TLC q_separation->a_tlc Yes a_load Reduce Sample Load q_separation->a_load Yes a_pack Repack Column q_separation->a_pack Yes a_color May be acceptable, check purity q_color->a_color Yes a_isomer Check for Isomers q_spectra->a_isomer Yes a_solvent Check for Residual Solvent q_spectra->a_solvent Yes

References

Technical Support Center: Resolving (E) and (Z) Isomers of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the (E) and (Z) isomers of 6-Methyl-3,5-heptadien-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating the (E) and (Z) isomers of this compound?

A1: The primary challenge lies in the similar physicochemical properties of the (E) and (Z) isomers, such as their boiling points and polarities. This similarity can lead to co-elution in chromatographic methods, making baseline separation difficult to achieve. Additionally, without pure reference standards for each isomer, definitive peak identification can be challenging.

Q2: Which chromatographic technique is better for separating these isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Both GC and HPLC can be effective, but the choice depends on the available equipment and the scale of the separation.

  • GC-MS is an excellent analytical technique for this purpose, especially with a high-resolution capillary column, as it can often provide good separation and mass spectral data for identification.

  • HPLC , particularly with a stationary phase that offers shape selectivity, can also be a powerful tool, especially for preparative scale separations where fractions need to be collected.

Q3: How can I definitively identify the (E) and (Z) isomer peaks after separation?

A3: Definitive identification typically relies on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) of the vinyl protons are characteristically different for (E) and (Z) isomers. For conjugated systems like this, the coupling constant across the double bond is larger for the trans ((E)) isomer than for the cis ((Z)) isomer. If pure standards are unavailable, 2D NMR techniques like NOESY can also help determine the spatial proximity of protons and thus the geometry of the double bond.

Q4: My GC-MS analysis shows only one broad peak. What could be the problem?

A4: A single broad peak suggests poor resolution of the isomers. Here are a few troubleshooting steps:

  • Optimize the temperature program: A slower temperature ramp rate can improve separation.

  • Use a longer column: A longer GC column will provide more theoretical plates and enhance separation.

  • Select a different stationary phase: While a standard non-polar phase can work, a mid-polar or a more specialized stationary phase might offer better selectivity for these isomers.

Q5: Can I use mass spectrometry to differentiate the (E) and (Z) isomers?

A5: Differentiating geometric isomers by mass spectrometry alone is often difficult because they have the same mass and often produce very similar fragmentation patterns under standard electron ionization (EI) conditions. While subtle differences in fragment ion abundances may exist, they are not always reliable for definitive identification without chromatographic separation.

Troubleshooting Guides

Poor Peak Resolution in Gas Chromatography (GC)
Problem Possible Cause Suggested Solution
Overlapping or co-eluting peaks for (E) and (Z) isomers.Inadequate column efficiency or selectivity.1. Decrease the temperature ramp rate: A slower ramp (e.g., 2-5 °C/min) can improve separation. 2. Increase the column length: A longer column (e.g., 60 m instead of 30 m) provides more theoretical plates. 3. Change the stationary phase: Consider a mid-polar stationary phase (e.g., with 50% phenyl substitution) which may offer different selectivity compared to a standard non-polar phase.
Broad, tailing peaks.Active sites in the GC inlet or column.1. Deactivate the inlet liner: Use a fresh, deactivated liner. 2. Condition the column: Bake the column at a high temperature (as recommended by the manufacturer) to remove contaminants.
Issues with HPLC Separation
Problem Possible Cause Suggested Solution
No separation of isomers on a standard C18 column.Insufficient selectivity of the stationary phase.1. Use a shape-selective column: Columns with phenyl-hexyl or cholesterol-based stationary phases can provide better selectivity for geometric isomers. 2. Optimize the mobile phase: Vary the ratio of organic solvent to water. Sometimes, using a different organic modifier (e.g., acetonitrile vs. methanol) can alter selectivity.
Low signal intensity.Poor ionization or detection.1. Check the UV detector wavelength: Ensure the wavelength is set near the absorbance maximum of this compound. 2. For MS detection: Optimize the ion source parameters and consider using a different ionization technique if ESI is not effective.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a starting point for the analytical separation of (E) and (Z)-6-Methyl-3,5-heptadien-2-one.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • MS Transfer Line: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-200

High-Performance Liquid Chromatography (HPLC) Protocol (Starting Method)

This is a suggested starting method for HPLC separation. Optimization will likely be required.

  • Instrument: HPLC system with UV or MS detector

  • Column: Phenyl-Hexyl column, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • Start at 40% B

    • Linear gradient to 80% B over 15 minutes

    • Hold at 80% B for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 225 nm or MS with Electrospray Ionization (ESI)

Data Presentation

Table 1: GC-MS Data for (E) and (Z) Isomers of this compound
Isomer Expected Elution Order on Non-Polar Column Kovats Retention Index (RI) Key Mass Spectral Fragments (m/z)
(3E)-6-Methyl-3,5-heptadien-2-one1st~1100 (estimated)124 (M+), 109, 81, 43
(3Z)-6-Methyl-3,5-heptadien-2-one2nd1104[1]124 (M+), 109, 81, 43

Note: The retention index for the (E) isomer is an estimation based on typical elution patterns of geometric isomers on non-polar stationary phases.

Table 2: Expected ¹H NMR Chemical Shift Differences
Proton Expected Chemical Shift Range (ppm) Key Differentiating Feature
Olefinic protons5.5 - 7.5The coupling constant (J) between the protons on the C3-C4 double bond will be larger for the (E)-isomer (~15-18 Hz) compared to the (Z)-isomer (~10-12 Hz).
Methyl protons (on C6)~1.8 - 2.0May show slight differences in chemical shift due to the different magnetic environments in the (E) and (Z) configurations.
Acetyl protons (on C1)~2.1 - 2.3Less likely to show significant differences between isomers.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis & Identification cluster_output Output sample Isomer Mixture dissolve Dissolve in appropriate solvent sample->dissolve gc_hplc GC or HPLC Separation dissolve->gc_hplc detection Detection (MS or UV) gc_hplc->detection nmr NMR of collected fractions gc_hplc->nmr for preparative scale data_analysis Data Analysis detection->data_analysis report Report with isomer ratio data_analysis->report identification Definitive Isomer Identification nmr->identification identification->report

Caption: Experimental workflow for resolving and identifying (E) and (Z) isomers.

troubleshooting_workflow cluster_gc GC Troubleshooting cluster_hplc HPLC Troubleshooting start Poor Isomer Separation check_method Is the method optimized? start->check_method gc_temp Decrease temperature ramp check_method->gc_temp No (GC) hplc_column Use shape-selective column check_method->hplc_column No (HPLC) end_node Re-analyze Sample check_method->end_node Yes gc_column Use a longer column gc_temp->gc_column gc_phase Change stationary phase gc_column->gc_phase gc_phase->end_node hplc_mobile Optimize mobile phase hplc_column->hplc_mobile hplc_mobile->end_node

Caption: Troubleshooting logic for poor isomer separation.

References

stability and degradation of 6-Methyl-3,5-heptadien-2-one under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 6-Methyl-3,5-heptadien-2-one under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in an acidic solution?

A1: this compound, as an α,β-unsaturated ketone with a conjugated diene system, is susceptible to degradation under acidic conditions. The rate of degradation is generally dependent on the pH of the solution and the temperature. Lower pH (stronger acid) and higher temperatures will typically accelerate degradation. The conjugated diene structure provides some resonance stabilization, but the carbonyl group can be protonated, making the molecule susceptible to nucleophilic attack and other reactions.

Q2: What are the likely degradation pathways for this compound in acidic media?

A2: Under acidic conditions, the primary degradation pathway for this compound is expected to be an acid-catalyzed retro-aldol reaction. This reaction involves the cleavage of the carbon-carbon bond between the α and β carbons relative to the carbonyl group, leading to the formation of smaller carbonyl compounds. Other potential reactions include hydration of the double bonds and subsequent rearrangements.

Q3: What are the potential degradation products of this compound under acidic conditions?

A3: The major degradation products from a retro-aldol reaction would be acetone and crotonaldehyde. Other minor products could arise from hydration and rearrangement reactions. It is crucial to experimentally verify the identity of any degradation products using analytical techniques such as GC-MS or LC-MS.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most common methods for monitoring the degradation of this compound are reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques allow for the quantification of the parent compound over time and the identification of degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound in acidic formulation. The pH of the formulation is too low, or the storage temperature is too high.Buffer the formulation to a higher pH if the application allows. Store the formulation at a lower temperature (e.g., 2-8 °C or frozen) to reduce the degradation rate.
Appearance of unknown peaks in HPLC or GC analysis. These are likely degradation products of this compound.Use a mass spectrometry detector (LC-MS or GC-MS) to identify the unknown peaks. Based on their identity, you can confirm the degradation pathway.
Inconsistent stability results between batches. Variability in the initial purity of this compound or inconsistencies in the formulation preparation (e.g., final pH).Ensure the purity of the starting material is consistent. Standardize the formulation procedure to ensure a consistent final pH.

Data Presentation

The following table summarizes hypothetical quantitative data on the degradation of this compound under various acidic conditions to illustrate expected trends. Note: This data is for illustrative purposes and should be confirmed experimentally.

pH Temperature (°C) Half-life (hours) Major Degradation Products
1.0408Acetone, Crotonaldehyde
3.04072Acetone, Crotonaldehyde
5.040> 200Minimal degradation
3.025250Acetone, Crotonaldehyde

Experimental Protocols

Protocol 1: Stability Study of this compound in Acidic Buffers
  • Preparation of Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 1.0, 3.0, and 5.0) using appropriate buffer systems (e.g., HCl for pH 1.0, citrate buffer for pH 3.0 and 5.0).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). Spike the stock solution into each buffer to a final concentration of 100 µg/mL.

  • Incubation: Aliquot the samples into vials and incubate them at controlled temperatures (e.g., 25 °C and 40 °C).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Sample Analysis: Immediately analyze the samples by HPLC-UV to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each condition and calculate the degradation rate constant and half-life.

Protocol 2: Identification of Degradation Products by GC-MS
  • Forced Degradation: Prepare a solution of this compound in a low pH buffer (e.g., pH 1.0) and heat it (e.g., 60 °C) for a sufficient time to achieve significant degradation (e.g., 50%).

  • Sample Extraction: Extract the degraded sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis: Inject the extracted sample into a GC-MS system.

  • Data Interpretation: Analyze the resulting mass spectra to identify the degradation products by comparing them with a mass spectral library or by interpreting the fragmentation patterns.

Visualizations

degradation_pathway parent This compound intermediate Protonated Carbonyl parent->intermediate + H+ product1 Acetone intermediate->product1 Retro-Aldol Cleavage product2 Crotonaldehyde intermediate->product2 Retro-Aldol Cleavage

Caption: Proposed acid-catalyzed retro-aldol degradation pathway of this compound.

troubleshooting_workflow start Instability Observed check_ph_temp Check pH and Temperature start->check_ph_temp adjust_conditions Adjust pH and/or Lower Temperature check_ph_temp->adjust_conditions Out of Spec analyze_products Analyze for Degradation Products (GC-MS/LC-MS) check_ph_temp->analyze_products In Spec end Stability Improved adjust_conditions->end confirm_pathway Confirm Degradation Pathway analyze_products->confirm_pathway reformulate Consider Reformulation confirm_pathway->reformulate Confirmed reformulate->end

Caption: Troubleshooting workflow for addressing the instability of this compound.

Technical Support Center: Hydrogenation of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of 6-Methyl-3,5-heptadien-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrogenation of this compound, offering potential causes and solutions.

1. Low or No Conversion

  • Question: My hydrogenation of this compound is showing low or no conversion of the starting material. What are the possible causes and how can I troubleshoot this?

  • Answer: Low or no conversion can stem from several factors related to the catalyst, reaction conditions, or reagents.

    • Catalyst Inactivity: The catalyst may be inactive or poisoned. Ensure the catalyst is fresh or has been properly stored. If reusing a catalyst, consider that its activity can decrease with each cycle. For instance, in some hydrogenations, even a fresh catalyst might not achieve complete conversion if not pre-treated correctly.[1] Catalyst poisoning can occur from impurities in the substrate, solvent, or hydrogen gas.

    • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. While higher catalyst loading can increase conversion, it might also promote side reactions.[2]

    • Inadequate Hydrogen Pressure or Availability: The hydrogenation reaction is dependent on sufficient hydrogen pressure. Ensure your system is properly sealed and that there is an adequate supply of high-purity hydrogen.

    • Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial for the substrate to interact with the catalyst surface. Ensure vigorous stirring or agitation.

    • Incorrect Temperature: The reaction temperature may be too low. Increasing the temperature can enhance the reaction rate, but excessively high temperatures can lead to undesirable side reactions or catalyst degradation. For example, in the hydrogenation of the similar compound citral, increasing the temperature from 60°C to 100°C significantly increased conversion.[3]

2. Poor Selectivity

  • Question: I am observing poor selectivity in my reaction, with a mixture of partially and fully hydrogenated products. How can I improve the selectivity towards a specific product?

  • Answer: Achieving high selectivity in the hydrogenation of a conjugated diene ketone like this compound is a primary challenge. The molecule has multiple reducible functional groups: two carbon-carbon double bonds (one conjugated with the ketone and one isolated) and a carbon-oxygen double bond.

    • Catalyst Choice: The choice of catalyst is paramount for selectivity. Different metals exhibit different selectivities. For α,β-unsaturated aldehydes, metals like Pd, Rh, and Ni are often unselective or poorly selective towards the unsaturated alcohol, while Ir and Os show higher selectivity for C=O hydrogenation.[4] For α,β-unsaturated ketones, Pt and Ru catalysts have been shown to produce unsaturated alcohols from unsaturated aldehydes, but not from unsaturated ketones.[5] The addition of a second metal (promoter) can significantly alter selectivity.

    • Reaction Conditions:

      • Temperature and Pressure: Lower temperatures and pressures generally favor higher selectivity. For instance, in the hydrogenation of 2-methyl-3-butyn-2-ol, low pressure and temperature were preferred to maximize the yield of the desired intermediate.[6]

      • Solvent: The solvent can influence the adsorption of the substrate on the catalyst surface and thus affect selectivity.

      • Additives: The use of additives can modify the catalyst surface and improve selectivity.

3. Catalyst Deactivation

  • Question: My catalyst seems to be deactivating over time or upon reuse. What are the common deactivation mechanisms and how can I mitigate them?

  • Answer: Catalyst deactivation is a common issue in hydrogenation reactions and can be caused by several factors:[7]

    • Poisoning: Strong chemisorption of impurities from the reactants or solvent onto the active sites of the catalyst can block them. Nitrogen- and sulfur-containing compounds are common poisons for many metal catalysts.

    • Fouling/Coking: Deposition of carbonaceous materials (coke) on the catalyst surface can physically block active sites. This can be a significant issue in aqueous phase reactions.[8]

    • Sintering: At high temperatures, small metal particles on the support can agglomerate into larger ones, reducing the active surface area.

    • Leaching: The active metal can dissolve into the reaction medium, leading to a loss of catalytic activity.

    • Formation of Metal Soaps: In the hydrogenation of fatty acids, the formation of nickel soaps can lead to catalyst deactivation.[9]

    Mitigation Strategies:

    • Use high-purity reactants and solvents.

    • Optimize reaction temperature to avoid sintering.

    • Consider catalyst regeneration procedures, such as mild oxidation followed by reduction, which has been shown to be effective for carbon-supported Pt catalysts.[8]

Frequently Asked Questions (FAQs)

Q1: What are the potential products in the hydrogenation of this compound?

A1: The hydrogenation of this compound can lead to a variety of products depending on the reaction conditions and the catalyst used. Based on the hydrogenation pathways of the similar compound 6-methyl-5-hepten-2-one, the potential products include:

  • 6-Methyl-5-hepten-2-ol: Selective hydrogenation of the ketone group.

  • 6-Methyl-heptan-2-one: Selective hydrogenation of the carbon-carbon double bonds.

  • 6-Methyl-heptan-2-ol: Complete hydrogenation of all double bonds.

  • Partially hydrogenated intermediates: Such as 6-methyl-3-hepten-2-one or 6-methyl-hepten-2-ols.

Q2: Which catalysts are typically used for the selective hydrogenation of α,β-unsaturated ketones?

A2: A range of catalysts can be used, with the choice depending on the desired product.

  • For the selective hydrogenation of the C=C bond, palladium (Pd) catalysts are often effective.

  • For the selective hydrogenation of the C=O group to an unsaturated alcohol, catalysts based on platinum (Pt), ruthenium (Ru), and iridium (Ir) are often employed, sometimes with promoters to enhance selectivity. Gold (Au) based catalysts have also shown high selectivity for this transformation.[10]

  • Nickel (Ni) catalysts are also used, though they can sometimes be less selective.

Q3: What are some common side reactions to be aware of?

A3: Besides the desired hydrogenation products, several side reactions can occur:

  • Isomerization: The double bonds can migrate along the carbon chain.

  • Hydrogenolysis: Cleavage of C-O bonds, which can lead to the formation of alkanes.

  • Over-hydrogenation: Complete saturation of all double bonds when only partial hydrogenation is desired.

  • Polymerization: Under certain conditions, the unsaturated starting material or products can polymerize.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the hydrogenation can be monitored by several techniques:

  • Gas Chromatography (GC): To analyze the disappearance of the starting material and the appearance of products.

  • Thin Layer Chromatography (TLC): A quick method to qualitatively assess the conversion of the starting material.

  • Hydrogen Uptake: In a batch reactor, the consumption of hydrogen can be measured to follow the reaction progress.

Data Presentation

Table 1: Catalyst Performance in the Hydrogenation of Citral (Analogue to this compound)

CatalystSupportTemperature (°C)Pressure (bar)Conversion (%)Selectivity to Citronellal (%)Reference
NiwFCC1803098.586.6[11]
Skeletal Ni-802064.256.5[3]

Note: Citral (3,7-dimethyl-2,6-octadienal) is an α,β-unsaturated aldehyde, structurally similar to this compound. Citronellal is the product of the selective hydrogenation of the conjugated C=C bond.

Experimental Protocols

General Protocol for the Hydrogenation of an α,β-Unsaturated Ketone (to be adapted for this compound)

This protocol is a general guideline and should be optimized for the specific substrate and desired product.

Materials:

  • This compound

  • Hydrogenation catalyst (e.g., Pd/C, Pt/C, Raney Ni)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate, hexane)

  • Hydrogen gas (high purity)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

Procedure:

  • Catalyst Preparation: In a suitable reaction vessel, add the hydrogenation catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add the anhydrous solvent to the reaction vessel.

  • System Purge: Seal the reaction vessel and purge the system several times with hydrogen gas to remove any air.

  • Substrate Addition: Dissolve a known amount of this compound in the reaction solvent and add it to the reaction vessel via a syringe or addition funnel.

  • Reaction Initiation: Pressurize the system with hydrogen to the desired pressure and begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by taking aliquots for analysis (e.g., GC or TLC).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as distillation or column chromatography.

Visualizations

Reaction_Pathway start This compound p1 6-Methyl-5-hepten-2-one start->p1 +H2 (C3=C4) p2 6-Methyl-3-hepten-2-one start->p2 +H2 (C5=C6) p4 6-Methyl-3,5-heptadien-2-ol start->p4 +H2 (C=O) p3 6-Methyl-heptan-2-one p1->p3 +H2 (C5=C6) p2->p3 +H2 (C3=C4) p5 6-Methyl-heptan-2-ol p3->p5 +H2 (C=O) p4->p5 +2H2 (C=C)

Caption: Possible hydrogenation pathways of this compound.

Troubleshooting_Workflow start Experiment Start issue Problem Encountered start->issue low_conversion Low/No Conversion issue->low_conversion e.g. poor_selectivity Poor Selectivity issue->poor_selectivity e.g. catalyst_deactivation Catalyst Deactivation issue->catalyst_deactivation e.g. check_catalyst Check Catalyst Activity & Loading low_conversion->check_catalyst check_conditions Check H2 Pressure & Temperature low_conversion->check_conditions optimize_catalyst Optimize Catalyst & Support poor_selectivity->optimize_catalyst optimize_conditions Optimize Temp, Pressure, Solvent poor_selectivity->optimize_conditions regeneration Consider Catalyst Regeneration catalyst_deactivation->regeneration purify_reagents Purify Reagents/Solvent catalyst_deactivation->purify_reagents end Problem Resolved check_catalyst->end check_conditions->end optimize_catalyst->end optimize_conditions->end regeneration->end purify_reagents->end

Caption: A general workflow for troubleshooting common hydrogenation issues.

Catalyst_Deactivation catalyst Active Catalyst poisoning Poisoning (e.g., S, N compounds) catalyst->poisoning fouling Fouling/Coking (Carbon deposition) catalyst->fouling sintering Sintering (High Temperature) catalyst->sintering leaching Leaching (Metal dissolution) catalyst->leaching deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst fouling->deactivated_catalyst sintering->deactivated_catalyst leaching->deactivated_catalyst

Caption: Common mechanisms of heterogeneous catalyst deactivation.

References

Technical Support Center: Optimizing GC-MS for 6-Methyl-3,5-heptadien-2-one Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the analysis of 6-Methyl-3,5-heptadien-2-one using Gas Chromatography-Mass Spectrometry (GC-MS). It includes frequently asked questions (FAQs), troubleshooting advice, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is GC-MS a suitable analytical technique?

A1: this compound (C8H12O, MW: 124.18 g/mol ) is a volatile organic compound (VOC) classified as an unsaturated ketone.[1][2][3][4] It is found in various natural sources and is also used as a flavor and fragrance agent.[2][5] GC-MS is the ideal method for its analysis due to its ability to separate volatile compounds and provide definitive identification based on mass spectra.[6] The technique offers high sensitivity and selectivity, which is crucial for complex matrices.

Q2: Which sample introduction technique is best for analyzing this compound?

A2: The choice of injection method depends on the sample matrix and concentration. For this compound, which is a volatile compound, headspace and solid-phase microextraction (SPME) are highly effective.[7][8]

  • Static Headspace (HS): This technique is reproducible and robust for analyzing volatiles in liquid or solid samples. It involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase above the sample, which is then injected.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method that uses a coated fiber to adsorb analytes from a sample or its headspace.[6][8] It is excellent for concentrating low-level analytes. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range VOC analysis.[8]

Q3: What are the key mass spectral fragments for identifying this compound?

A3: The electron ionization (EI) mass spectrum of this compound will show a characteristic fragmentation pattern. While the molecular ion peak (m/z 124) may be observed, the most prominent peaks will likely correspond to stable fragments. Key fragments to monitor in Selected Ion Monitoring (SIM) mode for enhanced sensitivity would include those with the highest relative abundance in the full scan spectrum. The NIST WebBook provides reference mass spectra for this compound.[1]

Recommended GC-MS Parameters

Optimizing GC-MS parameters is critical for achieving good chromatographic resolution and sensitivity. The following tables provide recommended starting parameters for the analysis of this compound.

Table 1: Gas Chromatography (GC) Parameters
ParameterRecommended SettingRationale
Column Type DB-624 or similar mid-polarity column (e.g., Rxi-624Sil MS)Provides good separation for volatile ketones and other VOCs.[9][10]
Column Dimensions 30 m x 0.25 mm ID, 1.4 µm film thicknessStandard dimensions offering a good balance of resolution and analysis time.[9]
Carrier Gas Helium (99.999% purity)Inert carrier gas compatible with MS detectors.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimal for maintaining good peak shape and separation efficiency.[9][10]
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.[9][11]
Injection Mode Splitless (for trace analysis) or Split (10:1 to 50:1 for higher concentrations)Splitless mode enhances sensitivity, while split mode prevents column overload.
Oven Program Initial: 40°C (hold 2 min), Ramp: 10°C/min to 240°C (hold 5 min)A starting temperature below the solvent's boiling point improves peak focusing. The ramp rate allows for good separation of a range of volatiles.
Table 2: Mass Spectrometry (MS) Parameters
ParameterRecommended SettingRationale
Ion Source Temp. 230 °CStandard temperature for EI, balances ionization efficiency and minimizes thermal degradation.[10]
Quadrupole Temp. 150 °CA stable quadrupole temperature ensures consistent mass filtering.[12]
Ionization Mode Electron Ionization (EI)Standard for creating reproducible fragmentation patterns for library matching.
Electron Energy 70 eVStandard energy for EI, which generates library-searchable mass spectra.[13]
Acquisition Mode Full Scan (m/z 40-250) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification. SIM mode significantly increases sensitivity for targeted quantification by monitoring characteristic ions.
Transfer Line Temp. 250 °CPrevents condensation of the analyte as it moves from the GC to the MS.[9]

Experimental Protocols

Protocol 1: Headspace GC-MS Analysis
  • Sample Preparation: Place 1-5 g of the solid sample or 1-5 mL of the liquid sample into a 20 mL headspace vial.

  • Incubation: Equilibrate the vial in the headspace autosampler oven at 90°C for 15 minutes to allow volatile compounds to partition into the headspace.[11]

  • Injection: Automatically inject 1 mL of the headspace gas into the GC inlet.

  • GC-MS Analysis: Run the analysis using the parameters outlined in Tables 1 and 2.

Protocol 2: SPME GC-MS Analysis
  • Fiber Conditioning: Before first use, condition the SPME fiber (e.g., DVB/CAR/PDMS) in the GC inlet at the manufacturer's recommended temperature (e.g., 270°C for 30 min).[9]

  • Sample Preparation: Place the sample in a headspace vial.

  • Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 60°C) with agitation.[8]

  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet (250°C) for thermal desorption for 2-5 minutes in splitless mode.[9]

  • GC-MS Analysis: Start the GC-MS run upon fiber insertion.

Troubleshooting Guide

troubleshooting_workflow start_node Problem Observed cat_no_peaks No or Small Peaks start_node->cat_no_peaks cat_bad_shape Bad Peak Shape (Tailing/Fronting) start_node->cat_bad_shape cat_low_signal Low Signal / Sensitivity start_node->cat_low_signal cat_baseline Baseline Noise or Drift start_node->cat_baseline category_node category_node issue_node issue_node solution_node solution_node issue_syringe Syringe/Injection Issue? cat_no_peaks->issue_syringe Check First issue_active_sites Active Sites in System? cat_bad_shape->issue_active_sites Tailing? issue_hs_spme Suboptimal HS/SPME? cat_low_signal->issue_hs_spme Check First issue_bleed Column Bleed? cat_baseline->issue_bleed High Temp Noise? sol_syringe Clean/replace syringe. Verify sample volume & vial position. issue_syringe->sol_syringe Yes issue_leak_no_peaks System Leak? issue_syringe->issue_leak_no_peaks No sol_leak_check Perform leak check on inlet & fittings. Check gas flows. issue_leak_no_peaks->sol_leak_check Yes issue_ms_no_peaks MS Detector Issue? issue_leak_no_peaks->issue_ms_no_peaks No sol_ms_tune Check MS tune report. Verify filament is on. issue_ms_no_peaks->sol_ms_tune Yes sol_liner_column Replace inlet liner. Trim 10-15cm from column front. Use deactivated liner. issue_active_sites->sol_liner_column Yes issue_overload Fronting? (Overload) issue_active_sites->issue_overload No sol_dilute Dilute sample or increase split ratio. issue_overload->sol_dilute Yes sol_hs_spme Increase incubation time/temp. Optimize SPME fiber/time. issue_hs_spme->sol_hs_spme Yes issue_source_dirty Dirty Ion Source? issue_hs_spme->issue_source_dirty No sol_clean_source Clean the ion source. issue_source_dirty->sol_clean_source Yes issue_sim_mode Need more sensitivity? issue_source_dirty->issue_sim_mode No sol_sim_mode Use SIM mode instead of Full Scan. issue_sim_mode->sol_sim_mode Yes sol_bleed Condition column. Use low-bleed MS column. Check for oxygen leaks. issue_bleed->sol_bleed Yes issue_contamination Contamination? issue_bleed->issue_contamination No sol_contamination Replace septum and liner. Run solvent blanks. issue_contamination->sol_contamination Yes

Caption: A troubleshooting decision tree for common GC-MS issues.

Table 3: Troubleshooting Common GC-MS Problems
ProblemPossible Cause(s)Recommended Solution(s)
No Peaks Detected 1. Syringe issue (blocked or empty).[14] 2. Leak in the injector or gas lines.[15][16] 3. Incorrect autosampler vial position. 4. MS filament is off or burned out.[14]1. Clean or replace the syringe; verify sample is in the vial. 2. Perform a leak check; ensure carrier gas is flowing. 3. Verify autosampler alignment. 4. Check the MS tune file; replace filament if necessary.
Peak Tailing 1. Active sites in the inlet liner or column.[17] 2. Column is not installed properly (dead volume).[17] 3. Incompatible sample solvent.1. Use a fresh, deactivated inlet liner; trim 10-15 cm from the front of the column. 2. Reinstall the column, ensuring the correct insertion depth. 3. Ensure the analyte is soluble and compatible with the column phase.
Peak Fronting 1. Column overload.[18] 2. Incompatible solvent (causes poor focusing).1. Dilute the sample or increase the split ratio. 2. Use a solvent with a boiling point close to the initial oven temperature.
Poor Sensitivity 1. Dirty ion source.[14] 2. Suboptimal injection parameters (e.g., short SPME extraction time). 3. Not using SIM mode for trace analysis.1. Clean the ion source components (lenses, repeller). 2. Optimize SPME extraction time and temperature or headspace incubation time. 3. Develop a SIM method monitoring 3-4 characteristic ions.
High Baseline Noise 1. Column bleed at high temperatures.[13] 2. Contaminated carrier gas. 3. Septum bleed.[19]1. Ensure the oven temperature does not exceed the column's maximum limit; condition the column. 2. Install or replace gas purifiers. 3. Use a high-quality, low-bleed septum.
Retention Time Shift 1. Change in carrier gas flow rate.[14] 2. Column has been trimmed. 3. Leak in the system.1. Verify the flow rate is correct and constant. 2. Expect slightly shorter retention times after trimming the column. 3. Perform a system leak check.

GC-MS Workflow Visualization

The following diagram illustrates the typical workflow for the analysis of this compound.

gcms_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing cluster_results 4. Identification & Quantification step_node step_node instrument_node instrument_node data_node data_node result_node result_node sample Sample Matrix (e.g., Food, Fragrance) prep Headspace or SPME Extraction sample->prep gc Gas Chromatograph (Separation) prep->gc ms Mass Spectrometer (Detection) gc->ms chromatogram Total Ion Chromatogram (TIC) ms->chromatogram mass_spec Mass Spectrum (Fragmentation Pattern) chromatogram->mass_spec Peak Integration quantification Quantification (Calibration Curve) chromatogram->quantification identification Library Search (e.g., NIST) mass_spec->identification

Caption: General workflow for GC-MS analysis of volatile compounds.

References

Technical Support Center: Purification of Synthetic 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 6-Methyl-3,5-heptadien-2-one. Our aim is to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Common impurities often originate from the starting materials and side reactions during synthesis, which is typically an aldol condensation between 3-methyl-2-butenal and acetone. Potential impurities include:

  • Unreacted Starting Materials: Residual 3-methyl-2-butenal and acetone.

  • Isomers: Geometric isomers (E/Z) of this compound may be present.

  • Self-Condensation Products: Impurities can arise from the self-condensation of 3-methyl-2-butenal or acetone.

  • Michael Addition Products: The enolate of acetone can potentially add to the α,β-unsaturated ketone product in a Michael reaction, leading to higher molecular weight byproducts.

  • Polymeric Materials: Under harsh reaction conditions (e.g., high temperatures, strong acid or base), polymerization of the unsaturated ketone can occur.

Q2: My final product is a mixture of E and Z isomers. How can I separate them?

A2: Separation of geometric isomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) or flash column chromatography with a high-efficiency stationary phase and an optimized solvent system are the most effective methods for separating E and Z isomers of this compound. Careful fraction collection and analysis by GC or NMR are crucial.

Q3: The purified product appears to degrade over time, indicated by a color change and the appearance of new peaks in the GC-MS. How can I prevent this?

A3: this compound, a conjugated diene-enone, can be susceptible to degradation, especially when exposed to heat, light, and air. To minimize degradation, store the purified compound under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (≤ -20°C), and in a light-protected container. The addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), at a low concentration may also be considered for long-term storage.

Q4: What are the key analytical techniques to assess the purity of this compound?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or byproducts.

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify non-volatile impurities and isomers.

  • Infrared (IR) Spectroscopy: To confirm the presence of the characteristic α,β-unsaturated ketone functional group.

Troubleshooting Guides

Issue 1: Low yield after purification by distillation.
Possible Cause Troubleshooting Step
Product Loss due to Volatility During solvent removal, use a rotary evaporator with a cooled trap and carefully control the vacuum to avoid co-distillation of the product with the solvent.
Thermal Degradation The compound is sensitive to high temperatures. Use vacuum distillation to lower the boiling point and minimize thermal stress. Ensure the heating mantle temperature is only slightly higher than the vapor temperature.
Incomplete Reaction Analyze the crude reaction mixture by GC or NMR to determine the extent of conversion. If the reaction is incomplete, consider optimizing reaction time, temperature, or catalyst concentration.
Mechanical Losses Ensure all glassware joints are properly sealed to prevent leaks during distillation. Minimize the number of transfers of the product.
Issue 2: Persistent impurities after column chromatography.
Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may be too high, causing impurities to co-elute with the product. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate) to find the optimal separation conditions where the product has an Rf value of ~0.3-0.4.
Column Overloading Too much crude product on the column will lead to poor separation. As a rule of thumb, use a silica gel to crude product ratio of at least 50:1 (w/w).
Improper Column Packing An improperly packed column with channels or cracks will result in streaking and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Structurally Similar Impurities If impurities have very similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like HPLC.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation

This method is suitable for purifying this compound from non-volatile impurities and some less volatile byproducts.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in the distilling flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure.

  • Heating: Begin heating the distilling flask with a heating mantle while stirring.

  • Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

Quantitative Data:

ParameterValueReference
Boiling Point (Atmospheric Pressure)190 °C[1]
Boiling Point (Reduced Pressure)83.5 °C @ 9 mmHg[2]
Boiling Point (Reduced Pressure)95-96 °C @ 20 mmHg[3]
Protocol 2: Flash Column Chromatography

This technique is effective for separating the target compound from impurities with different polarities.

Methodology:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The ideal solvent system should provide a good separation between the product and impurities, with the product having an Rf value of approximately 0.35.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure (e.g., with an inert gas or a pump) to increase the flow rate.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow crude Crude Synthetic Product distillation Vacuum Fractional Distillation crude->distillation Removes non-volatile impurities chromatography Flash Column Chromatography crude->chromatography Alternative first step distillation->chromatography For higher purity analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Impure Product check_method Purification Method? start->check_method distillation Distillation Issue check_method->distillation Distillation chromatography Chromatography Issue check_method->chromatography Chromatography low_yield Low Yield? distillation->low_yield persistent_impurities Persistent Impurities? chromatography->persistent_impurities thermal_degradation Check for Thermal Degradation low_yield->thermal_degradation Yes success Pure Product low_yield->success No optimize_solvent Optimize Solvent System persistent_impurities->optimize_solvent Yes check_loading Check Column Loading persistent_impurities->check_loading Also check thermal_degradation->success optimize_solvent->success check_loading->success

Caption: Troubleshooting logic for purifying this compound.

References

troubleshooting low conversion rates in dienone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low conversion rates encountered during dienone synthesis.

Frequently Asked Questions (FAQs)

Q1: My dienone synthesis is resulting in a low yield. What are the primary factors I should investigate?

Low conversion rates in dienone synthesis can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. The most common culprits include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters that may need optimization.[1]

  • Presence of Side Reactions: Competing reaction pathways can consume starting materials, thereby reducing the yield of the desired dienone. Common side reactions include Michael addition, polymerization, and self-condensation.[1]

  • Reagent and Solvent Quality: The purity of starting materials and the absence of water or other impurities in the solvent are crucial for many condensation reactions.

  • Inefficient Work-up and Purification: Significant product loss can occur during extraction, washing, and recrystallization steps.[1]

Q2: I am observing significant byproduct formation. How can I identify and minimize these side reactions?

The formation of byproducts is a frequent cause of low yields. One common byproduct in dienone synthesis is a Michael addition adduct, where an enolate attacks the β-carbon of the α,β-unsaturated dienone product instead of the aldehyde.[1] To minimize this and other side reactions:

  • Control Reaction Temperature: Higher temperatures can accelerate side reactions. Running the reaction at a lower temperature may favor the kinetic product and improve purity, though it may require a longer reaction time.

  • Adjust Stoichiometry: Using an excess of a non-enolizable carbonyl compound, such as benzaldehyde, can drive the reaction towards the desired product and prevent the self-condensation of the enolizable ketone.

  • Catalyst Concentration: The concentration of the base catalyst (e.g., NaOH) is crucial. A concentration that is too low may lead to slow reaction rates and favor side reactions, while a concentration that is too high can promote polymerization.[1]

Q3: How critical is the purity of my starting materials and solvents?

The purity of reagents and the quality of the solvent are paramount. Impurities in the starting materials can interfere with the reaction or even poison the catalyst. For base-catalyzed reactions like the Claisen-Schmidt condensation, the presence of acidic impurities can neutralize the catalyst. Similarly, solvents must be anhydrous, as water can interfere with the function of many catalysts and reagents.

Q4: Can the choice of catalyst and solvent significantly impact my conversion rate?

Absolutely. The selection of the catalyst and solvent system is a critical factor in optimizing dienone synthesis. Different bases can be used for reactions like the Claisen-Schmidt condensation, including NaOH, KOH, and others, and their effectiveness can be substrate-dependent. Solvent-free conditions have also been shown to be highly effective, often leading to quantitative yields and simplified work-up procedures.

Data Presentation

Table 1: Effect of Catalyst on Claisen-Schmidt Reaction Yield

EntryCatalyst (20 mol%)Reaction Time (min)Yield (%)
1Solid NaOH598
2Solid KOH585

Reaction conditions: Cyclohexanone (10 mmol) and benzaldehyde (20 mmol) ground with a mortar and pestle.

Table 2: Effect of NaOH Catalyst Loading on Yield

EntryNaOH (mol%)Reaction Time (min)Yield (%)
1100599
280599
340598
420598
510595
61570

Reaction conditions: Cyclohexanone (1b) with benzaldehyde (2a) ground in a mortar and pestle.[2]

Experimental Protocols

Protocol 1: Synthesis of 1,5-Diphenylpenta-1,4-dien-3-one (Dibenzalacetone) via Claisen-Schmidt Condensation

This protocol describes a common method for the synthesis of a dienone using a base-catalyzed condensation reaction.

Materials:

  • Benzaldehyde

  • Acetone

  • Ethanol (95%)

  • 10% Sodium Hydroxide (NaOH) solution

  • Glacial Acetic Acid

  • Ice

Procedure:

  • Reaction Setup: In a flask, combine 2.0 mL of benzaldehyde and 0.75 mL of acetone. Add 20 mL of 95% ethanol and 2.5 mL of 10% NaOH solution.

  • Reaction: Stir the mixture at room temperature for 15 minutes. A precipitate should form during this time.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the crude product with cold water until the washings are neutral to litmus paper. This removes excess NaOH.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol.

  • Drying: Allow the purified crystals to air dry.

Mandatory Visualizations

Troubleshooting_Workflow start Low Dienone Conversion check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent & Solvent Purity start->check_reagents check_byproducts Analyze for Side Products (TLC, NMR) start->check_byproducts optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Adjust Reaction Time check_conditions->optimize_time optimize_catalyst Vary Catalyst Concentration check_conditions->optimize_catalyst purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents adjust_stoichiometry Modify Reactant Stoichiometry check_byproducts->adjust_stoichiometry end Improved Conversion Rate optimize_temp->end optimize_time->end optimize_catalyst->end purify_reagents->end adjust_stoichiometry->end

Caption: Troubleshooting workflow for low dienone conversion rates.

Reaction_Pathways cluster_reactants Reactants cluster_products Potential Products Ketone_Enolate Ketone Enolate Dienone Desired Dienone Product Ketone_Enolate->Dienone Desired Reaction Michael_Adduct Michael Adduct Ketone_Enolate->Michael_Adduct Side Reaction Self_Condensation Self-Condensation Product Ketone_Enolate->Self_Condensation Side Reaction Aldehyde Aldehyde Aldehyde->Dienone Dienone->Michael_Adduct

References

Technical Support Center: Synthesis of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-3,5-heptadien-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of a higher molecular weight impurity. What is the likely cause and how can I prevent it?

A1: A common side reaction in the synthesis of this compound, which is typically formed via a crossed aldol condensation of isovaleraldehyde and acetone, is the self-condensation of isovaleraldehyde.[1][2] This occurs when two molecules of isovaleraldehyde react with each other, leading to the formation of dimeric and potentially polymeric byproducts.[2]

Troubleshooting Steps:

  • Control Reagent Addition: Add the isovaleraldehyde slowly to the reaction mixture containing acetone and the base catalyst. This maintains a low concentration of the aldehyde, minimizing its self-condensation.[2]

  • Use Excess Acetone: Employing a molar excess of acetone shifts the equilibrium towards the desired crossed aldol product.[1]

  • Optimize Temperature: Carefully control the reaction temperature. Lower temperatures can help to reduce the rate of self-condensation.[2]

Q2: I am observing a byproduct with a lower boiling point than my desired product. What could this be?

A2: The self-condensation of acetone is another possible side reaction.[3][4] In this reaction, two molecules of acetone react to form mesityl oxide ((CH₃)₂C=CH(CO)CH₃) and water.[5] Mesityl oxide has a lower boiling point than this compound and may appear as an impurity.

Troubleshooting Steps:

  • Excess of one Reactant: As with isovaleraldehyde self-condensation, using a significant excess of one of the reactants can help to minimize the self-condensation of the other. In this case, using an excess of isovaleraldehyde could theoretically reduce acetone self-condensation, but this would increase the likelihood of isovaleraldehyde self-condensation. Therefore, careful optimization of the molar ratio is crucial.

  • Purification: Fractional distillation can be an effective method to separate the lower-boiling mesityl oxide from the desired product.

Q3: My overall yield is low, even after accounting for the main side products. What other factors could be contributing to this?

A3: Low yields can result from several factors beyond the primary side reactions:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and efficient stirring to maximize contact between the reactants and the catalyst.

  • Suboptimal Catalyst Concentration: The concentration of the base catalyst (e.g., sodium hydroxide) is critical. Too little catalyst will result in a slow or incomplete reaction, while too much can promote side reactions and polymerization.

  • Product Degradation: The product, a conjugated dienone, may be susceptible to polymerization or degradation under harsh reaction conditions (e.g., high temperatures or prolonged reaction times).

  • Work-up Losses: Significant product loss can occur during the work-up and purification steps. Ensure efficient extraction and minimize transfers to reduce mechanical losses.

Data Presentation

ParameterRecommended ConditionImpact on Side Reactions & Yield
Molar Ratio (Acetone:Isovaleraldehyde) > 1 (e.g., 2:1 to 5:1)Using an excess of acetone minimizes the self-condensation of isovaleraldehyde.
Rate of Isovaleraldehyde Addition Slow, dropwise additionKeeps the instantaneous concentration of isovaleraldehyde low, reducing self-condensation.[2]
Reaction Temperature Typically controlled (e.g., 20-50°C)Lower temperatures can disfavor side reactions but may require longer reaction times.
Catalyst Concentration (e.g., NaOH) Catalytic amountsShould be optimized for the specific reaction scale and conditions.
Stirring Vigorous and efficientEnsures proper mixing of the two-phase system (if applicable) and uniform temperature.

Experimental Protocols

Synthesis of this compound via Aldol Condensation

Disclaimer: This is a general procedure and should be adapted and optimized for specific laboratory conditions and safety protocols.

Materials:

  • Isovaleraldehyde

  • Acetone

  • Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous)

  • Solvent (e.g., Ethanol or a two-phase system with water)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge the acetone and the solvent.

  • Add the sodium hydroxide solution to the acetone mixture while stirring.

  • Cool the mixture to the desired reaction temperature (e.g., 20-25°C) using an ice bath.

  • Slowly add the isovaleraldehyde dropwise from the addition funnel over a period of 1-2 hours, ensuring the temperature remains constant.

  • After the addition is complete, continue to stir the reaction mixture for an additional 2-4 hours at the same temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).

  • Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., acetic acid).

  • Transfer the mixture to a separatory funnel and wash with water and brine to remove any remaining catalyst and water-soluble impurities.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to obtain this compound.

Mandatory Visualization

G Troubleshooting Workflow for this compound Synthesis cluster_0 Problem Identification cluster_1 Analysis of Side Products cluster_2 Root Cause cluster_3 Corrective Actions Low Yield or Impure Product Low Yield or Impure Product High MW Impurity High MW Impurity Low Yield or Impure Product->High MW Impurity Major Peak > Product MW Low MW Impurity Low MW Impurity Low Yield or Impure Product->Low MW Impurity Major Peak < Product MW General Low Yield General Low Yield Low Yield or Impure Product->General Low Yield No single major impurity Isovaleraldehyde Self-Condensation Isovaleraldehyde Self-Condensation High MW Impurity->Isovaleraldehyde Self-Condensation Acetone Self-Condensation Acetone Self-Condensation Low MW Impurity->Acetone Self-Condensation Incomplete Reaction / Degradation Incomplete Reaction / Degradation General Low Yield->Incomplete Reaction / Degradation Slow Aldehyde Addition Slow Aldehyde Addition Isovaleraldehyde Self-Condensation->Slow Aldehyde Addition Use Excess Acetone Use Excess Acetone Isovaleraldehyde Self-Condensation->Use Excess Acetone Optimize Molar Ratio Optimize Molar Ratio Acetone Self-Condensation->Optimize Molar Ratio Optimize Temp & Time Optimize Temp & Time Incomplete Reaction / Degradation->Optimize Temp & Time Check Catalyst & Work-up Check Catalyst & Work-up Incomplete Reaction / Degradation->Check Catalyst & Work-up

Caption: Troubleshooting workflow for identifying and resolving side reactions.

References

long-term storage conditions for 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and handling of 6-Methyl-3,5-heptadien-2-one for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

FAQs

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored at low temperatures, protected from light, and under an inert atmosphere. The conjugated diene structure makes it susceptible to oxidation and polymerization.

Q2: The compound has developed a yellow or brownish tint. What could be the cause?

A2: A change in color often indicates degradation or the formation of impurities. This can be caused by exposure to air (oxidation), light (photo-reactions), or elevated temperatures. It is recommended to re-analyze the purity of the compound before use.

Q3: I have been storing the compound at room temperature. Is it still usable?

A3: While some suppliers suggest storage at ambient temperatures, for long-term storage, this is not ideal.[1] The stability of the compound at room temperature over extended periods may be compromised. We recommend assessing the purity of the material via techniques such as GC-MS or NMR before proceeding with experiments.

Q4: What type of container should I use for storing this compound?

A4: Use a tightly sealed, amber glass vial or an amber ampule to protect the compound from light and air. For extended storage, sealing the container under an inert gas like argon or nitrogen is highly recommended to prevent oxidation.

Q5: Are there any chemicals that this compound should not be stored with?

A5: Yes, it is incompatible with strong oxidizing agents.[1] Store it separately from such materials to avoid hazardous reactions.

Troubleshooting Common Issues

Issue 1: Inconsistent experimental results using a previously opened bottle of this compound.

  • Possible Cause: The compound may have degraded due to repeated exposure to air and moisture upon opening.

  • Solution: Aliquot the compound into smaller, single-use vials under an inert atmosphere to minimize the number of times the main stock is exposed to the atmosphere. Always re-qualify the purity of a sample from a previously opened bottle if in doubt.

Issue 2: The formation of a precipitate or solid material in the liquid.

  • Possible Cause: This could be due to polymerization, which can be initiated by light, heat, or impurities. Conjugated dienones can undergo such reactions.[2]

  • Solution: Discard the material as it is likely impure. For future prevention, ensure storage in a dark, cool environment and consider using a polymerization inhibitor if appropriate for your application (after verifying compatibility).

Data Presentation

Table 1: Summary of Recommended Long-Term Storage Conditions

ParameterRecommendationRationale
Temperature -20°C to -80°CLower temperatures slow down potential degradation pathways. While some ketones can be unstable at -20°C, -80°C generally offers better protection.[3]
Atmosphere Inert Gas (Argon or Nitrogen)The conjugated diene system is susceptible to oxidation. An inert atmosphere minimizes this degradation route.[4]
Light Protect from Light (Amber Vial)Conjugated dienones can be light-sensitive and may undergo photo-oligomerization or other photochemical reactions.[2]
Container Tightly Sealed Amber Glass Vial/AmpulePrevents exposure to air and light. Glass is generally inert to organic compounds.
Purity Check Before UseAlways verify the purity of the compound before use, especially if it has been in storage for an extended period.

Experimental Protocols

Protocol 1: Aliquoting for Long-Term Storage

  • Preparation: Move the stock bottle of this compound, new amber glass vials with septa caps, and micropipettes into a glove box or a chamber filled with an inert gas (argon or nitrogen).

  • Dispensing: Carefully dispense the desired volume of the compound into each vial.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap and neck of the vial with parafilm.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of aliquoting, and storage conditions.

  • Storage: Place the aliquoted vials in a labeled box and store them at the recommended low temperature, protected from light.

Mandatory Visualization

G cluster_0 Troubleshooting Storage Issues for this compound start Start: Anomaly Observed (e.g., color change, precipitate, inconsistent results) check_purity Assess Purity (e.g., GC-MS, NMR) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes discard Discard Compound and Obtain New Stock is_pure->discard No end End use_compound->end review_storage Review Storage Conditions discard->review_storage implement_changes Implement Correct Storage Protocol (see Table 1) review_storage->implement_changes implement_changes->end

Caption: Troubleshooting workflow for storage-related issues of this compound.

References

Technical Support Center: Trace Analysis of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of trace analysis of 6-Methyl-3,5-heptadien-2-one. It is intended for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the trace analysis of this compound?

A1: The most common techniques for the trace analysis of this compound, a volatile ketone, are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). GC-MS is often preferred for its high sensitivity and selectivity, especially when coupled with sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase microextraction (SPME).[1] HPLC can also be used, particularly with UV detection.[2]

Q2: I am not getting a detectable peak for this compound. What are the possible reasons?

A2: Several factors could lead to a lack of a detectable peak:

  • Insufficient Sample Concentration: The concentration of the analyte in your sample may be below the limit of detection (LOD) of your instrument. Consider concentrating your sample using techniques like evaporation or using a more sensitive instrument.

  • Improper Sample Preparation: Inefficient extraction of this compound from the sample matrix can result in low recovery. Review your extraction protocol, including the choice of solvent and extraction time. For complex matrices like fruit, a rapid liquid-liquid extraction (LLE) has been shown to be effective for a similar compound.[1]

  • Analyte Degradation: this compound may be unstable under certain conditions. Ensure your sample handling and storage procedures minimize degradation. This includes using appropriate temperatures and avoiding exposure to light or reactive substances.

  • Instrumental Issues: Check the performance of your GC-MS or HPLC system. This includes verifying the injection volume, checking for leaks, and ensuring the detector is functioning correctly.

Q3: My peak shape for this compound is poor (e.g., tailing or fronting). How can I improve it?

A3: Poor peak shape can be attributed to several factors:

  • GC-MS:

    • Active Sites in the Inlet or Column: The presence of active sites can cause peak tailing. Consider using a deactivated inlet liner and a high-quality, inert GC column.

    • Improper Injection Technique: A slow injection or an inappropriate injection temperature can lead to peak broadening. Optimize your injection parameters.

    • Column Overload: Injecting too much sample can cause peak fronting. Try diluting your sample.

  • HPLC:

    • Column Issues: The column may be degraded or incompatible with your mobile phase. Try flushing the column or replacing it. A Newcrom R1 reverse-phase column has been used for a similar compound.[2]

    • Mobile Phase Incompatibility: The analyte may have poor solubility in the mobile phase, leading to peak tailing. Adjust the mobile phase composition, for instance, the acetonitrile/water ratio.[2]

    • Buffer Effects: The pH of the mobile phase can affect the peak shape of ionizable compounds. While this compound is not strongly ionizable, the use of a buffer like sulfuric acid has been reported.[2]

Q4: I am observing significant matrix effects in my analysis. What can I do to mitigate them?

A4: Matrix effects are common in trace analysis of complex samples. Here are some strategies to minimize them:

  • Effective Sample Cleanup: Implement a thorough sample cleanup procedure to remove interfering compounds. This could involve techniques like solid-phase extraction (SPE) or further liquid-liquid extraction steps.

  • Use of an Internal Standard: An internal standard can help to compensate for matrix effects and variations in sample preparation and instrument response.[1]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to mimic the matrix effects observed in the actual samples.

  • Standard Addition Method: This method can be effective in overcoming proportional matrix effects by adding known amounts of the standard to the sample.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the trace analysis of this compound.

Problem: Low or No Analyte Signal

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// Edges Start -> CheckInstrument; CheckInstrument -> CheckSamplePrep [label="Instrument OK"]; CheckSamplePrep -> CheckAnalyteStability [label="Prep Protocol OK"]; CheckAnalyteStability -> ConcentrateSample [label="Analyte Stable"]; ConcentrateSample -> Resolved; }

Caption: Troubleshooting workflow for low or no analyte signal.

Problem: Poor Peak Shape

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// Edges Start -> CheckColumn; CheckColumn -> OptimizeInjection [label="Column OK"]; OptimizeInjection -> AdjustMobilePhase [label="Injection OK"]; AdjustMobilePhase -> CheckForOverload [label="Mobile Phase OK"]; CheckForOverload -> Resolved; }

Caption: Troubleshooting workflow for poor peak shape.

Experimental Protocols

Protocol 1: LLE-GC-MS for this compound in a Fruit Matrix (Adapted)

This protocol is adapted from a method for the related compound 6-methyl-5-hepten-2-one.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Homogenize 5 g of the fruit sample.

  • Add 10 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and diethyl ether).

  • Add an internal standard.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the organic layer.

  • Repeat the extraction of the aqueous layer with another 10 mL of the organic solvent.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm) or similar.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 min.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity. The mass spectrum for this compound is available in the NIST WebBook.[3]

Data Presentation

Table 1: GC-MS Method Performance (Hypothetical Data)
ParameterValue
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)< 50 ng/mL
Limit of Quantification (LOQ)< 100 ng/mL
Precision (RSD%)< 15%
Recovery85 - 110%

This table presents hypothetical performance data for a refined LLE-GC-MS method for this compound based on typical expectations for trace analysis and data for a similar compound.[1]

Table 2: HPLC Method Parameters (Adapted)
ParameterSpecification
Column
TypeNewcrom R1
Dimensions150 mm x 4.6 mm
Particle Size5 µm
Mobile Phase
CompositionAcetonitrile / Water (50/50)
Buffer0.1% Sulfuric Acid
Flow Rate 1.0 mL/min
Detection UV at 200 nm

This table is adapted from an HPLC method for the related compound 6-methyl-5-hepten-2-one.[2]

Method Refinement Workflow

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// Edges Start -> LitReview; LitReview -> InitialTesting; InitialTesting -> SamplePrepOpt; SamplePrepOpt -> InstrumentOpt; InstrumentOpt -> Validation; Validation -> RoutineAnalysis; }

Caption: General workflow for method refinement.

References

Technical Support Center: Catalyst Selection for Efficient Hydrogenation of Dienones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the efficient and selective hydrogenation of dienones.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the selective hydrogenation of dienones to enones?

A1: The choice of catalyst is critical for achieving high selectivity in dienone hydrogenation. Palladium-based catalysts are frequently used due to their high activity at moderate temperatures.[1] Nickel-based catalysts are also common, especially in industrial applications where feed streams may contain impurities like sulfur.[1] For achieving high chemoselectivity, particularly for the C=C bond hydrogenation in α,β-unsaturated ketones, manganese(I) hydride complexes have also been shown to be effective.[2][3] Emerging highly selective options include single-atom catalysts (SACs) and bimetallic nanoparticles, such as Pd-Ni or Pd-Cu.[1]

Q2: How can I improve the selectivity towards the desired monoenone and avoid over-hydrogenation?

A2: Improving selectivity is a multifactorial challenge that can be addressed through several strategies:

  • Ligand Modification: The addition of ligands can sterically and electronically control the catalyst's selectivity.[1][4]

  • Catalyst Support: The support material (e.g., Al₂O₃, SiO₂, CeO₂, graphene) can alter the catalyst's electronic properties and, consequently, its performance.[1][5]

  • Additives/Poisons: Introducing "selective poisons" like pyridine or quinoline can moderate the catalyst's activity and prevent the undesired over-hydrogenation of the monoenone product.[1][6]

  • Reaction Conditions: Optimization of temperature, hydrogen pressure, and solvent is crucial for tuning the reaction kinetics to favor the desired product.[1][7]

  • Bimetallic Catalysts: Incorporating a second metal can modify the electronic structure and geometry of the active sites, leading to enhanced selectivity.[1][8]

Q3: What are the key differences between homogeneous and heterogeneous catalysts for dienone hydrogenation?

A3: Both homogeneous and heterogeneous catalysts are used for hydrogenation, each with distinct advantages and disadvantages.[9] Homogeneous catalysts, being in the same phase as the reactants, often exhibit higher activity and selectivity due to well-defined active sites.[10][11] However, they can be difficult and expensive to separate from the product mixture.[10][11] Heterogeneous catalysts are in a different phase (typically solid) from the liquid or gas phase reactants, which allows for easy separation and recycling.[10][11] However, they may have lower selectivity due to the presence of multiple types of active sites on the catalyst surface.[10][11]

Q4: My hydrogenation reaction is not working or is very slow. What are the common causes?

A4: Several factors could be responsible for a failed or slow hydrogenation reaction:

  • Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can irreversibly bind to the catalyst's active sites. Common poisons include sulfur compounds, thiols, and carbon monoxide.[1][12] Filtering the reaction mixture and adding fresh catalyst can sometimes resolve this if the poison adsorbs to the initial catalyst batch.[12]

  • Poor Catalyst Activity: The catalyst may be old or may have been improperly stored, leading to oxidation or deactivation. Using a fresh batch of catalyst is recommended.[12]

  • Insufficient Hydrogen Pressure: Some hydrogenations require higher pressures to proceed efficiently.[12] If using a hydrogen balloon, ensure there are no leaks. For more stubborn reductions, a high-pressure reactor (autoclave) may be necessary.[12][13]

  • Inadequate Mixing: Vigorous stirring is essential, especially for heterogeneous catalysts, to ensure good contact between the catalyst, substrate, and hydrogen.

  • Solubility Issues: If the substrate is not fully dissolved in the chosen solvent, the reaction rate will be limited. Trying alternative solvents like methanol, ethanol, or dichloromethane (DCM) might help.[12]

Troubleshooting Guide

Issue 1: Low Conversion of Dienone

Possible Cause Recommended Action
Catalyst Deactivation Filter the reaction mixture through Celite® to remove the old catalyst and add a fresh batch of catalyst.[12] Consider pre-treating the starting material to remove potential poisons.[1]
Insufficient Hydrogen Check for leaks in the system. For balloon hydrogenations, purge the system multiple times.[12] Increase the hydrogen pressure using a high-pressure reactor.[12]
Poor Solubility Try a different solvent in which the starting material is more soluble.[12]
Low Reaction Temperature Gradually increase the reaction temperature, but be mindful that this can sometimes negatively impact selectivity.[7]

Issue 2: Poor Selectivity (Over-hydrogenation or side reactions)

Possible Cause Recommended Action
Catalyst is too active Switch to a less active catalyst (e.g., from Pt/C to Pd/C).[14] Add a selective poison (e.g., quinoline) to moderate the catalyst's activity.[6]
Sub-optimal Reaction Conditions Optimize the reaction temperature and pressure. Lower temperatures and pressures often favor higher selectivity.[7] Experiment with different solvents, as they can influence the substrate's adsorption on the catalyst surface.[7]
Incorrect Catalyst Choice For α,β-unsaturated ketones, consider catalysts known for C=C bond selectivity over C=O bond reduction, such as certain Ru or modified Pd catalysts.[14]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on dienone and related α,β-unsaturated ketone hydrogenations.

Table 1: Effect of Reaction Conditions on Hydrogenation of a Cyclic Dione

EntryCatalystTemperature (°C)H₂ Pressure (bar)SolventTime (h)Conversion (%)Yield of Diol (%)
15.1 wt% Ru/C12080THF310085
25.1 wt% Ru/C8080THF610092
35.1 wt% Ru/C16080THF110065
45.1 wt% Ru/C12020THF68560
55.1 wt% Ru/C12080Methanol310070

Data adapted from a study on the hydrogenation of a cyclic 1,3-dione, demonstrating the impact of temperature, pressure, and solvent on reaction rate and product yield.[7]

Table 2: Catalyst Performance in Asymmetric Hydrogenation of a β,β-dialkyl substituted enone

EntryCatalystH₂ Pressure (bar)Conversion (%)Enantiomeric Excess (ee, %)
1Ir-N,P Complex B1>9971
2Ir-N,P Complex D1>9911
3Ir-N,P Complex E1>9977
4Ir-N,P Complex F1>9988

Data adapted from a study on the asymmetric hydrogenation of challenging β,β-dialkyl substituted enones, highlighting the significant impact of the chiral ligand on enantioselectivity.[15]

Experimental Protocols

General Protocol for Heterogeneous Catalytic Hydrogenation of a Dienone

  • System Preparation: A two- or three-neck round-bottom flask equipped with a magnetic stir bar is charged with the dienone substrate and a suitable solvent (e.g., ethanol, ethyl acetate, THF). The amount of solvent should be sufficient to fully dissolve the substrate.

  • Inert Atmosphere: The flask is sealed with septa, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by applying a vacuum and backfilling with the inert gas. This cycle is typically repeated three times.

  • Catalyst Addition: The heterogeneous catalyst (e.g., 5-10 mol% of Pd/C) is added to the flask under a positive pressure of the inert gas to prevent exposure to air.

  • Hydrogen Introduction: The inert gas atmosphere is replaced with hydrogen. This is typically done by evacuating the flask and then backfilling with hydrogen from a balloon or a pressurized cylinder. This process is repeated 3-5 times to ensure a hydrogen atmosphere. For higher pressures, a specialized high-pressure reactor (autoclave) is required.

  • Reaction: The reaction mixture is stirred vigorously at the desired temperature and pressure. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas. The reaction mixture is then filtered through a pad of Celite® to remove the solid catalyst. The filter cake should be kept wet with solvent to prevent potential ignition of the catalyst in the air.[16] The filtrate is concentrated under reduced pressure to yield the crude product, which can then be purified by chromatography or crystallization.

Visualizations

Experimental_Workflow sub Substrate & Solvent in Flask inert Establish Inert Atmosphere (N₂/Ar) sub->inert cat Add Catalyst inert->cat h2 Introduce H₂ Atmosphere cat->h2 react Stir at Set Temp & Pressure h2->react monitor Monitor Reaction (TLC, GC, LC-MS) react->monitor monitor->react Incomplete filter Filter through Celite® to Remove Catalyst monitor->filter Complete concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify Catalyst_Selection_Logic start Start: Hydrogenation of a Dienone q1 Is high chemoselectivity (C=C vs C=O) the primary goal? start->q1 q2 Is easy catalyst separation and recycling critical? q1->q2 Yes homo Consider Homogeneous Catalysts (e.g., Wilkinson's, Crabtree's) q1->homo No (High selectivity needed) hetero Consider Heterogeneous Catalysts (e.g., Pd/C, Ru/C, Ni/C) q2->hetero Yes q2->homo No q3 Is over-hydrogenation a problem? hetero->q3 less_active Use less active metal (Pd vs Pt) Modify support Add selective poison q3->less_active Yes optimize Optimize T, P, Solvent q3->optimize No less_active->optimize Reaction_Pathways dienone Dienone (Starting Material) enone Desired Enone (Product) dienone->enone + H₂ (Selective C=C reduction) unsat_alcohol Unsaturated Alcohol (Side Product) dienone->unsat_alcohol + H₂ (C=O reduction) sat_ketone Saturated Ketone (Over-hydrogenation) enone->sat_ketone + H₂ sat_alcohol Saturated Alcohol (Over-hydrogenation) sat_ketone->sat_alcohol + H₂ unsat_alcohol->sat_alcohol + H₂

References

Validation & Comparative

A Comparative Analysis of Gas Chromatography Retention Indices for 6-Methyl-3,5-heptadien-2-one on Various Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the gas chromatography (GC) retention indices of the flavor and fragrance compound 6-Methyl-3,5-heptadien-2-one on different column stationary phases. Understanding the retention behavior of this analyte on various columns is crucial for method development, identification, and purity assessment in diverse research and industrial applications. This document summarizes key experimental data, details the methodologies for the cited experiments, and presents a logical workflow for column selection.

Chemical Profile: this compound

This compound (CAS No: 1604-28-0) is a ketone with a characteristic fruity and herbaceous aroma. Its isomers are found in various natural products and are used as flavoring agents. The retention of this compound in a GC system is influenced by its volatility and its interaction with the stationary phase of the column, which is dictated by factors such as polarity.

Quantitative Data Summary

The Kovats retention index (RI) is a standardized measure for comparing the retention of a compound across different GC systems and conditions. The following table summarizes the reported retention indices for this compound on a variety of non-polar, semi-polar, and polar stationary phases.

Column TypeStationary PhaseRetention Index (RI)
Standard Non-Polar 5% Phenyl Methylpolysiloxane (e.g., HP-5 MS)1104[1]
100% Dimethylpolysiloxane (e.g., DB-1)1073 - 1086
Cross-linked Methyl Silicone (e.g., Optima-1)1084 - 1085
Semi-Standard Non-Polar 5% Phenyl / 95% Methylpolysiloxane (e.g., DB-5)1100 - 1111
Standard Polar Polyethylene Glycol (e.g., WAX-type columns)1582 - 1604[2]

Experimental Protocols

Accurate and reproducible retention indices are highly dependent on the precise experimental conditions. Below are detailed methodologies for the determination of the retention indices presented in this guide.

Protocol for Analysis on a Standard Non-Polar Column (HP-5 MS)

This protocol is based on the experimental conditions reported for the retention index of 1104.[1]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: HP-5 MS capillary column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 70°C.

    • Ramp rate: 5 K/min.

    • Final temperature: 290°C, held for 10 minutes.

  • Injection: A standard solution of this compound is injected, along with a series of n-alkanes for the calculation of the Kovats retention index.

General Protocol for Analysis on a Standard Polar Column (e.g., DB-WAX)

While the specific experimental details for the reported polar column retention indices were not available, the following represents a typical protocol for the analysis of flavor compounds on a polar wax column.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-WAX capillary column (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).[3]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[3]

  • Oven Temperature Program:

    • Initial temperature: 40°C.[3]

    • Ramp rate 1: 2.5°C/min to 200°C.[3]

    • Ramp rate 2: 6°C/min to 240°C.[3]

  • Injector Temperature: 250°C.[3]

  • Detector Temperature: 250°C (for FID) or as specified for MS transfer line.[3]

  • Retention Index Calculation: The retention time of this compound is compared to the retention times of a homologous series of n-alkanes analyzed under the same conditions.

Workflow and Relationships

The selection of an appropriate GC column is a critical step in method development. The following diagram illustrates the logical workflow for choosing a column based on the properties of the analyte and the desired separation.

GC_Column_Selection_Workflow cluster_input Input Considerations cluster_decision Decision Process cluster_selection Column Selection cluster_outcome Expected Outcome Analyte Analyte Properties (this compound) Polarity Consider Analyte Polarity Analyte->Polarity Volatility Consider Analyte Volatility Analyte->Volatility Goal Analytical Goal (e.g., Separation from matrix, Isomer separation) Goal->Polarity NonPolar Non-Polar Column (e.g., DB-1, HP-5) Polarity->NonPolar Less interaction Polar Polar Column (e.g., DB-WAX) Polarity->Polar Stronger interaction Volatility->NonPolar Primary factor OutcomeNonPolar Separation primarily by boiling point. Lower Retention Index. NonPolar->OutcomeNonPolar OutcomePolar Separation influenced by polar interactions. Higher Retention Index. Polar->OutcomePolar

Caption: Workflow for selecting a GC column for this compound analysis.

The logical relationship for determining the appropriate column for the analysis of this compound is depicted in the signaling pathway-style diagram below.

Retention_Index_Logic cluster_nonpolar Non-Polar Column cluster_polar Polar Column Analyte This compound (Analyte) Interaction Analyte-Phase Interaction Analyte->Interaction ColumnType Column Stationary Phase ColumnType->Interaction NonPolar_Interaction Weak (van der Waals) Polar_Interaction Strong (Dipole-Dipole) Retention Retention Time Interaction->Retention RI Retention Index Retention->RI NonPolar_RI Lower RI Value Polar_RI Higher RI Value

Caption: Factors influencing the GC retention index of this compound.

References

A Comparative Analysis of the Mass Spectra of 6-Methyl-3,5-heptadien-2-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Mass Spectral Comparison

The mass spectra of 6-Methyl-3,5-heptadien-2-one (isomer mixture) and its (E)-isomer exhibit subtle but significant differences in their fragmentation patterns, which can be used for their differentiation. Both isomers have a molecular weight of 124.18 g/mol .[3][4] The key fragments and their relative intensities are summarized in the table below. The data for the unspecified isomer and the (E)-isomer has been extracted from the NIST Mass Spectrometry Data Center.[3][5]

m/zPutative FragmentThis compound (Isomer Mixture) Relative Intensity (%)(E)-6-Methyl-3,5-heptadien-2-one Relative Intensity (%)
124[M]+•~15~20
109[M-CH3]+100 (Base Peak)100 (Base Peak)
81[C6H9]+~60~70
67[C5H7]+~30~35
53[C4H5]+~25~30
43[CH3CO]+~80~85
41[C3H5]+~45~50
39[C3H3]+~30~35

Note: Relative intensities are approximate values derived from the visual inspection of the mass spectra from the NIST database and may vary slightly between different instruments and experimental conditions.

The mass spectrum of this compound is characterized by a base peak at m/z 109, corresponding to the loss of a methyl group ([M-CH3]+).[2] Other significant fragments are observed at m/z 43 (acetyl cation, [CH3CO]+) and m/z 81. While the fragmentation pattern of the (E)-isomer is very similar, there are minor differences in the relative intensities of some fragments. For instance, the relative abundance of the molecular ion peak at m/z 124 appears to be slightly higher in the (E)-isomer compared to the unspecified isomer mixture. These subtle distinctions can be crucial for isomer differentiation, especially when using library search algorithms for compound identification.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound isomers using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on general procedures for the analysis of volatile organic compounds and unsaturated ketones.

1. Sample Preparation:

  • Samples of the isomers are diluted in a volatile solvent such as dichloromethane or hexane to a concentration of approximately 10-100 µg/mL.

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) may be added for quantitative analysis.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 10:1 to 50:1 for more concentrated samples.

  • Injector Temperature: 250 °C.

  • Column: A nonpolar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or HP-5ms, with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Ramp: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 35-350.

  • Scan Rate: 2-3 scans/second.

4. Data Analysis:

  • The acquired mass spectra are compared with reference spectra in the NIST/EPA/NIH Mass Spectral Library for identification.

  • The retention times of the isomers are used for their chromatographic separation and identification. The (E) and (Z) isomers are expected to have slightly different retention times on most GC columns.

Mandatory Visualization

The following diagram illustrates the general workflow for the comparative analysis of the mass spectra of this compound isomers.

MassSpectraComparisonWorkflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Isomer_Synthesis Isomer Synthesis/ Procurement Dilution Dilution in Volatile Solvent Isomer_Synthesis->Dilution Internal_Standard Addition of Internal Standard Dilution->Internal_Standard GC_Separation Gas Chromatographic Separation Internal_Standard->GC_Separation Injection EI_Ionization Electron Ionization (70 eV) GC_Separation->EI_Ionization Mass_Analysis Mass Analysis (Quadrupole) EI_Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Mass Spectral Library Search (NIST) Data_Acquisition->Library_Search Fragmentation_Analysis Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Analysis Comparison Comparative Analysis of Isomer Spectra Library_Search->Comparison Fragmentation_Analysis->Comparison

Caption: Workflow for the GC-MS based comparison of this compound isomers.

References

A Comparative Guide to the Synthesis and Reactivity of 6-Methyl-3,5-heptadien-2-one and 6-methyl-5-hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic strategy. This guide provides an objective comparison of two isomeric ketones, 6-methyl-3,5-heptadien-2-one and 6-methyl-5-hepten-2-one, highlighting their distinct synthetic routes and divergent reactivity profiles. Understanding these differences is crucial for their effective application as intermediates in the synthesis of complex molecules, including vitamins, fragrances, and pharmaceuticals.[1][2]

Structural and Physicochemical Properties

The key distinction between these two compounds lies in the arrangement of their carbon-carbon double bonds relative to the carbonyl group. This compound is a conjugated dienone, where the double bonds and the carbonyl group form a continuous π-system.[3][4] In contrast, 6-methyl-5-hepten-2-one is a non-conjugated enone, with its double bond isolated from the carbonyl group by a methylene bridge.[1][2] This fundamental structural difference dictates their chemical behavior and physical properties.

PropertyThis compound6-methyl-5-hepten-2-one
IUPAC Name (3E,5E)-6-methylhepta-3,5-dien-2-one6-methylhept-5-en-2-one
Synonyms MethylheptadienoneSulcatone, Methyl heptenone
CAS Number 1604-28-0110-93-0
Molecular Formula C₈H₁₂OC₈H₁₄O
Molar Mass 124.18 g/mol 126.20 g/mol
Appearance LiquidColorless to light yellow liquid
Odor Sweet, cinnamon, coconut-like[3]Lemon grass, fatty, green, citrus-like[1][5]
Boiling Point 190 °C @ 760 mmHg[6]173.5 °C[7]
Solubility Very slightly soluble in water[6]Insoluble in water; miscible with alcohols and ethers[1][2]
Key Structural Feature Conjugated diene-one systemIsolated double bond and ketone

Synthesis Protocols

The synthetic routes to these two isomers are distinct, reflecting their different structural motifs.

Synthesis of 6-Methyl-5-hepten-2-one

This compound is a significant industrial intermediate, and several large-scale synthetic methods have been developed.[1][2]

1. From Acetylene and Acetone (via Carroll Rearrangement): This classic industrial process involves several steps. Acetone is first ethynylated with acetylene to form 2-methyl-3-butyn-2-ol. This is followed by partial hydrogenation to 2-methyl-3-buten-2-ol, which is then reacted with an acetoacetic ester. The resulting β-keto ester undergoes a Carroll rearrangement upon heating to yield 6-methyl-5-hepten-2-one.[1][3][8]

Experimental Protocol (Carroll Rearrangement): The Carroll rearrangement is a thermally induced[9][9]-sigmatropic rearrangement of a β-keto allyl ester, which decarboxylates to form a γ,δ-allylketone.[3][8] In a typical procedure, the allyl β-keto ester is heated in the presence of a base to facilitate the initial enolization, a critical step for the subsequent rearrangement.[3] Palladium catalysts can also be employed for a milder reaction.[8]

2. From Isobutylene, Acetone, and Formaldehyde: This method, utilized by companies like BASF, involves the synthesis of an α-methylheptenone intermediate from isobutylene, acetone, and formaldehyde at high temperature and pressure (e.g., 250°C and 30 MPa).[1][2] This intermediate is then isomerized to 6-methyl-5-hepten-2-one in the presence of a palladium and carbonyl iron catalyst.[1][2]

3. From Isoprene: Isoprene can be converted to isopentenyl chloride via reaction with hydrogen chloride. Subsequent reaction with acetone, often using phase-transfer catalysis, yields 6-methyl-5-hepten-2-one.[2][9] A reported procedure using benzyltriethylammonium chloride as a phase-transfer catalyst with a mass ratio of isopentenyl chloride:acetone:NaOH solution of 1:3.9:6.5 at 60-61°C for 3 hours gave a yield of 65%.[1]

G cluster_0 Synthesis of 6-methyl-5-hepten-2-one Acetylene + Acetone Acetylene + Acetone Isobutylene + Acetone + Formaldehyde Isobutylene + Acetone + Formaldehyde Isoprene Isoprene Product_A 6-methyl-5-hepten-2-one

Synthesis of this compound

Detailed, high-yield laboratory preparations for this conjugated dienone are less commonly reported in readily available literature, but the primary route involves an aldol condensation.

1. Aldol Condensation of Isovaleraldehyde and Acetone: This is a crossed aldol condensation where acetone acts as the enolate precursor and isovaleraldehyde is the electrophilic partner. The reaction is typically base-catalyzed. However, this process can suffer from low yields (35-40%) due to side reactions, such as the self-condensation of acetone.[10] The initial β-hydroxy ketone adduct can subsequently dehydrate to form the α,β-unsaturated product. Further dehydration of a potential β,γ-unsaturated intermediate would lead to the conjugated system.

Experimental Protocol (Aldol Condensation): A general procedure for a crossed aldol condensation involves the slow addition of the aldehyde (isovaleraldehyde) and a base (e.g., aqueous sodium hydroxide) to a stirred solution of the ketone (acetone).[11] The reaction temperature is a critical parameter to control, as higher temperatures can favor dehydration but may also increase side reactions. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

G cluster_1 Synthesis of this compound Isovaleraldehyde + Acetone Isovaleraldehyde + Acetone Product_B This compound

Comparative Reactivity

The differing electronic structures of the two isomers lead to distinct reactivity profiles, which is a critical consideration for their use in further synthetic transformations.

This compound (Conjugated System): As a conjugated dienone, this molecule possesses multiple electrophilic sites. The π-electron delocalization across the O=C-C=C-C=C system makes the β- and δ-carbons susceptible to nucleophilic attack (1,4- and 1,6-conjugate addition or Michael addition). This reactivity is a hallmark of α,β-unsaturated carbonyl compounds.[5] Nucleophiles will preferentially attack these positions over the carbonyl carbon under certain conditions. This makes it a valuable substrate for constructing more complex carbon skeletons through conjugate addition reactions.

6-methyl-5-hepten-2-one (Non-conjugated System): In this isomer, the ketone and the alkene functionalities react largely independently of one another. The carbonyl group undergoes typical reactions of ketones, such as nucleophilic addition to the carbonyl carbon, reduction, and enolate formation at the α-carbons. The isolated double bond exhibits the characteristic reactivity of an alkene, such as electrophilic addition and hydrogenation. It does not act as a Michael acceptor.[5]

G cluster_0 Reactivity of this compound cluster_1 Reactivity of 6-methyl-5-hepten-2-one Conjugated_Dienone This compound Michael_Addition 1,4- and 1,6-Conjugate Addition Conjugated_Dienone->Michael_Addition Nucleophilic Attack at β- or δ-carbon Non_Conjugated_Enone 6-methyl-5-hepten-2-one Ketone_Reactions Nucleophilic Addition to Carbonyl Non_Conjugated_Enone->Ketone_Reactions Alkene_Reactions Electrophilic Addition to C=C Non_Conjugated_Enone->Alkene_Reactions

Applications in Synthesis

Both isomers serve as precursors to 6-methyl-2-heptanone through hydrogenation, which is a valuable intermediate.[12] However, their primary utility stems from their distinct functionalities.

  • 6-methyl-5-hepten-2-one is a crucial intermediate in the industrial synthesis of a wide range of important compounds, including dehydrolinalool, linalool, citral, and pseudoionone.[1][2] These, in turn, are used to produce vitamins A and E, carotenoids, and various fragrances.[1] Its well-established synthesis and reactivity make it a reliable building block.

  • This compound , with its conjugated system, offers opportunities for tandem reactions and the introduction of functionality at multiple positions. Its utility as a Michael acceptor allows for carbon-carbon bond formation at the β- and δ-positions, which can be a powerful strategy in the synthesis of complex natural products and other target molecules.

Conclusion

References

A Comparative Guide to Catalysts for the Hydrogenation of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of α,β-unsaturated ketones and aldehydes is a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and fragrances. This guide provides a comparative analysis of various catalysts applicable to the hydrogenation of 6-Methyl-3,5-heptadien-2-one, a compound of interest in these fields. Due to the limited availability of direct comparative studies on this compound, this guide draws upon experimental data from the hydrogenation of its structural isomer, citral (3,7-dimethyl-2,6-octadienal). The insights gained from citral hydrogenation are highly relevant and transferable to the target molecule, offering a robust starting point for catalyst selection and process optimization.

Performance Comparison of Hydrogenation Catalysts

The choice of catalyst and reaction conditions profoundly influences the conversion of the starting material and the selectivity towards the desired hydrogenation products. The following table summarizes the performance of various catalytic systems in the hydrogenation of citral, providing a valuable reference for the hydrogenation of this compound.

CatalystSupportTemperature (°C)Pressure (MPa)SolventConversion (%)Selectivity (%)Key Products
PtActivated Carbon (AC)70Atmospheric2-Propanol--Unsaturated alcohols (Nerol, Geraniol)
PtSnActivated Carbon (AC)70Atmospheric2-PropanolHigher than PtHighUnsaturated alcohols (Nerol, Geraniol)
NiWaste Fluid Catalytic Cracking (wFCC) Catalyst1803.0-98.586.6Citronellal
NiPtSiO2----HighUnsaturated aldehyde (Citronellal)
CuPtSiO2----IncreasedUnsaturated alcohols
meso-ZrO2--Atmospheric-71100Unsaturated alcohol

Experimental Protocols

The following sections detail generalized experimental methodologies for catalyst preparation, characterization, and hydrogenation reactions, based on protocols described in the cited literature.

Catalyst Preparation

A common method for preparing supported metal catalysts is incipient wetness impregnation . This technique involves the following steps:

  • Support Preparation: The support material (e.g., activated carbon, silica) is dried to remove any adsorbed water.

  • Precursor Solution Preparation: A solution of the metal precursor (e.g., H₂PtCl₆ for Platinum, Ni(NO₃)₂ for Nickel) is prepared in a suitable solvent. The volume of the solution is equal to the pore volume of the support.

  • Impregnation: The precursor solution is added dropwise to the support material with constant mixing to ensure even distribution.

  • Drying: The impregnated support is dried in an oven, typically at a temperature between 100-120°C, to remove the solvent.

  • Calcination and Reduction: The dried catalyst is then often calcined in air at elevated temperatures to decompose the metal precursor to its oxide form. This is followed by reduction in a stream of hydrogen gas at a specific temperature to obtain the active metallic catalyst.

Hydrogenation Reaction Procedure

The catalytic hydrogenation is typically carried out in a batch or continuous flow reactor. A general procedure for a batch reactor is as follows:

  • Reactor Setup: A high-pressure autoclave or a stirred batch reactor is used.

  • Catalyst Loading: A specific amount of the catalyst is placed into the reactor.

  • Solvent and Reactant Addition: The solvent (e.g., 2-propanol, ethanol) and the reactant (this compound or citral) are added to the reactor.

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) and then with hydrogen to remove any air.

  • Reaction Conditions: The reactor is heated to the desired temperature and pressurized with hydrogen to the specified pressure. The reaction mixture is stirred continuously to ensure good contact between the reactants, catalyst, and hydrogen.

  • Sampling and Analysis: Samples are withdrawn from the reactor at different time intervals and analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the reactant and the selectivity to different products.

  • Catalyst Recovery and Reuse: After the reaction is complete, the catalyst can be recovered by filtration and tested for its reusability in subsequent reaction cycles.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for a comparative catalyst study and a simplified representation of the hydrogenation pathways.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_reaction Hydrogenation Reaction cluster_eval Performance Evaluation P1 Support Selection (e.g., Activated Carbon, SiO2) P3 Impregnation P1->P3 P2 Metal Precursor Selection (e.g., Pt, Ni, Pd salts) P2->P3 P4 Drying & Calcination P3->P4 P5 Reduction P4->P5 C1 Physical Properties (BET, TEM) P5->C1 C2 Chemical Properties (TPR, XPS, Chemisorption) P5->C2 R1 Reactor Setup C1->R1 C2->R1 R2 Reaction Execution (Temp, Pressure, Time) R1->R2 R3 Product Analysis (GC, HPLC) R2->R3 E3 Catalyst Stability/Reusability R2->E3 E1 Conversion Calculation R3->E1 E2 Selectivity Determination R3->E2 E1->E2 E2->E3 Hydrogenation_Pathways Start This compound P1 6-Methyl-3-hepten-2-one Start->P1 C=C hydrogenation P2 6-Methyl-5-hepten-2-ol Start->P2 C=O hydrogenation P3 6-Methyl-2-heptanone P1->P3 C=C hydrogenation P4 6-Methyl-2-heptanol P1->P4 C=O hydrogenation P2->P4 C=C hydrogenation P3->P4 C=O hydrogenation

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Dienone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of dienones, a class of organic compounds characterized by two carbon-carbon double bonds and a ketone functional group, is critical in various stages of pharmaceutical research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for this purpose. The choice between these methods depends on the specific physicochemical properties of the analyte, the sample matrix, and the analytical requirements of the study. This guide provides an objective comparison of HPLC and GC methods for dienone analysis, supported by representative experimental data and detailed protocols to aid in method selection and cross-validation.

At a Glance: HPLC vs. GC for Dienone Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Volatility Ideal for non-volatile and thermally labile compounds.[1][2]Requires volatile and thermally stable compounds or derivatization.[1][2]
Derivatization Generally not required for dienones.Often necessary to increase volatility and thermal stability.[3]
Sensitivity Method-dependent, with high sensitivity achievable, especially with mass spectrometry (LC-MS).[4]High sensitivity, particularly with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[1][2]
Selectivity Good, and can be significantly enhanced by using specific detectors like a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[5]Excellent, especially when coupled with a mass spectrometer (GC-MS), which provides definitive identification.[6]
Throughput Generally higher, particularly with modern Ultra-High-Performance Liquid Chromatography (UPLC) systems.Can be fast for simple mixtures, but derivatization steps can increase overall analysis time.[1]

Experimental Protocols

Detailed methodologies for the analysis of a representative dienone, Methandienone, are provided below. These protocols are based on established methods for anabolic steroid analysis and should be optimized and validated for specific applications.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the direct analysis of Methandienone without derivatization.

Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[5]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25 °C.[7]

  • Detection Wavelength: 240 nm.[7]

  • Injection Volume: 20 µL.[5]

Sample Preparation:

  • Accurately weigh and dissolve the dienone standard or sample in the mobile phase or a suitable solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method requires derivatization to enhance the volatility of Methandienone.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the dienone standard or sample in a suitable solvent.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and heat to form the trimethylsilyl (TMS) derivative.[3]

  • Inject an aliquot of the derivatized sample into the GC-MS system.

Quantitative Data Comparison

The following tables summarize representative validation parameters for HPLC and GC methods for the analysis of dienone-like steroids. The data is collated from various studies on similar analytes to provide a comparative overview.

Table 1: Linearity and Range

ParameterHPLCGC-MS
Linearity (r²) > 0.999> 0.99
Range 0.1 - 100 µg/mL10 - 2000 pg/mL[8]

Table 2: Accuracy and Precision

ParameterHPLCGC-MS
Accuracy (Recovery %) 98 - 102%95 - 105%
Precision (RSD %) < 2%< 15%[9]

Table 3: Sensitivity

ParameterHPLCGC-MS
Limit of Detection (LOD) ~10 ng/mL~10 pg/mL[8]
Limit of Quantification (LOQ) ~30 ng/mL~30 pg/mL

Visualization of Workflows

The following diagrams illustrate the typical experimental workflows for HPLC and GC analysis, as well as the logical process for cross-validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Start Weigh Weigh Sample Start->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect DAD Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report End End Report->End

Caption: Experimental workflow for HPLC analysis of dienones.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Start Weigh Weigh Sample Start->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Evaporate Evaporate to Dryness Dissolve->Evaporate Derivatize Derivatization (e.g., TMS) Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration (SIM) Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report End End Report->End

Caption: Experimental workflow for GC-MS analysis of dienones.

Cross_Validation_Workflow cluster_prep Sample Set Preparation cluster_analysis Parallel Analysis cluster_comparison Data Comparison and Evaluation cluster_conclusion Conclusion Start Prepare a Homogeneous Sample Set Analyze_HPLC Analyze with Validated HPLC Method Start->Analyze_HPLC Analyze_GC Analyze with Validated GC Method Start->Analyze_GC Compare Compare Results Analyze_HPLC->Compare Analyze_GC->Compare Evaluate Evaluate for Statistical Equivalence Compare->Evaluate Conclude Methods are Cross-Validated Evaluate->Conclude Equivalence Met Investigate Investigate Discrepancies Evaluate->Investigate Equivalence Not Met

Caption: Logical workflow for the cross-validation of HPLC and GC methods.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the analysis of dienones. The choice between them is often dictated by the specific requirements of the analysis. HPLC is generally preferred for its versatility with non-volatile and thermally labile compounds, higher throughput, and simpler sample preparation.[2] On the other hand, GC, especially when coupled with mass spectrometry, offers unparalleled selectivity and sensitivity, making it an excellent choice for confirmatory analysis and the detection of trace-level impurities.[2][6]

For comprehensive method validation and to ensure the interchangeability of methods, a cross-validation study is highly recommended. By analyzing the same set of samples with both techniques and demonstrating statistical equivalence, laboratories can ensure the accuracy and reliability of their analytical data, regardless of the platform used.

References

Spectral Database Validation: A Comparative Guide to 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 6-Methyl-3,5-heptadien-2-one, a key organic compound, against its structural isomer, 6-Methyl-5-hepten-2-one. The objective is to validate the spectral data available in public databases through a detailed comparison of their mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data. This guide includes detailed experimental protocols and presents all quantitative data in structured tables for easy comparison.

Introduction to Spectral Analysis

Spectroscopic techniques are fundamental in the structural elucidation and identification of chemical compounds. Each technique provides unique information about a molecule's structure and functional groups.

  • Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This provides a characteristic fingerprint of the functional groups present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework.

The validation of spectral data is a critical step in ensuring the reliability of chemical identification and characterization. By comparing the spectral data of a target compound with that of a known alternative, researchers can gain confidence in the accuracy of the database entries.

Comparative Spectral Data

This section presents a side-by-side comparison of the key spectral data for this compound and its isomer, 6-Methyl-5-hepten-2-one.

Mass Spectrometry (MS) Data
ParameterThis compound6-Methyl-5-hepten-2-oneData Source
Molecular Formula C₈H₁₂OC₈H₁₄O--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 124.18 g/mol 126.20 g/mol --INVALID-LINK--, --INVALID-LINK--
Major Peaks (m/z) 109, 81, 67, 43, 41, 39111, 83, 69, 43, 41--INVALID-LINK--, --INVALID-LINK--
Infrared (IR) Spectroscopy Data
Functional GroupThis compound (cm⁻¹)6-Methyl-5-hepten-2-one (cm⁻¹)
C=O Stretch ~1660~1715
C=C Stretch ~1630, ~1590~1670
C-H Stretch (sp²) ** ~3020~3030
C-H Stretch (sp³) **~2970, ~2920, ~2860~2970, ~2920, ~2860

Data sourced from NIST WebBook and interpreted based on general IR absorption frequencies.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Carbon EnvironmentThis compound (ppm)6-Methyl-5-hepten-2-one (ppm)Data Source
C=O ~198~209--INVALID-LINK--, --INVALID-LINK--
C=C ~125-155~123, ~132--INVALID-LINK--, --INVALID-LINK--
CH₃ (ketone) ~27~30--INVALID-LINK--, --INVALID-LINK--
CH₃ (isopropyl) ~21, ~28~18, ~26--INVALID-LINK--, --INVALID-LINK--
CH₂ -~23, ~44--INVALID-LINK--
CH ~130, ~140~123--INVALID-LINK--, --INVALID-LINK--
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Proton EnvironmentThis compound (ppm)6-Methyl-5-hepten-2-one (ppm)Data Source
=CH ~5.8-7.2~5.1--INVALID-LINK--, --INVALID-LINK--
CH₃ (ketone) ~2.2~2.1--INVALID-LINK--, --INVALID-LINK--
CH₃ (isopropyl) ~1.1~1.6, ~1.7--INVALID-LINK--, --INVALID-LINK--
CH₂ -~2.2, ~2.4--INVALID-LINK--

Experimental Protocols

The following sections detail the generalized experimental methodologies for the key spectroscopic techniques cited in this guide. Specific parameters for individual spectra can be found in the respective database entries.

Mass Spectrometry (Electron Ionization - EI)

Electron Ionization Mass Spectrometry is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.

Methodology:

  • Sample Introduction: The liquid sample is introduced into the ion source, where it is vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion leads to extensive fragmentation, creating a series of smaller, characteristic fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

MassSpectrometryWorkflow cluster_instrument Mass Spectrometer Sample Liquid Sample Vaporization Vaporization Sample->Vaporization Introduction Ionization Electron Ionization (70 eV) Vaporization->Ionization Fragmentation Fragmentation Ionization->Fragmentation MassAnalyzer Mass Analyzer Fragmentation->MassAnalyzer Acceleration Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum

Figure 1: Workflow for Electron Ionization Mass Spectrometry.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: A background spectrum of the empty salt plates is recorded to account for any atmospheric and instrumental interferences.

  • Sample Spectrum: The sample is placed in the path of the IR beam, and the transmitted radiation is measured.

  • Data Processing: The interferometer signal is subjected to a Fourier transform to generate the infrared spectrum, which plots absorbance or transmittance as a function of wavenumber (cm⁻¹).

FTIRWorkflow cluster_instrument FT-IR Spectrometer IRSource IR Source Interferometer Interferometer IRSource->Interferometer Sample Liquid Sample on Salt Plates Detector Detector Sample->Detector Interferometer->Sample FT Fourier Transform Detector->FT IRSpectrum IR Spectrum FT->IRSpectrum

Figure 2: Workflow for FT-IR Spectroscopy of a Liquid Sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the magnetic environment of atomic nuclei.

Methodology:

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) to avoid interference from solvent protons.

  • Magnetic Field Application: The sample is placed in a strong, uniform magnetic field, which causes the nuclear spins to align.

  • Radiofrequency Pulse: A radiofrequency pulse is applied to excite the nuclei to a higher energy state.

  • Signal Detection: As the nuclei relax back to their ground state, they emit a signal (Free Induction Decay - FID) that is detected.

  • Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum, which plots signal intensity versus chemical shift (ppm).

NMRWorkflow cluster_instrument NMR Spectrometer Sample Sample in Deuterated Solvent Magnet Strong Magnetic Field Sample->Magnet Detector Detector (FID) Sample->Detector RFPulse Radiofrequency Pulse Magnet->RFPulse RFPulse->Sample FT Fourier Transform Detector->FT NMRSpectrum NMR Spectrum FT->NMRSpectrum

Figure 3: General Workflow for NMR Spectroscopy.

Conclusion

The spectral data for this compound available in public databases is largely consistent and provides a solid basis for its identification. The comparison with its structural isomer, 6-Methyl-5-hepten-2-one, highlights key differences in their mass spectral fragmentation patterns, IR absorption frequencies, and NMR chemical shifts, which are directly attributable to the differences in their chemical structures, particularly the position of the double bonds and the resulting conjugation in this compound.

For researchers, scientists, and drug development professionals, this guide underscores the importance of a multi-technique approach to spectral validation. While individual spectral databases are invaluable resources, a comprehensive and comparative analysis across different spectroscopic methods provides a higher degree of confidence in the structural assignment of a compound. It is always recommended to consult multiple data sources and, where possible, acquire experimental data under well-defined conditions to ensure the highest level of accuracy in chemical characterization.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of related heptadienone compounds, with a focus on their cytotoxic, anti-inflammatory, and antioxidant properties. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of pharmacology and medicinal chemistry.

Introduction to Heptadienone Compounds

Heptadienone compounds, characterized by a seven-carbon chain with two double bonds and a ketone group, are a class of naturally occurring and synthetic molecules that have garnered significant interest for their diverse pharmacological activities. A prominent subgroup of these compounds is the diarylheptanoids, which feature two aromatic rings linked by the heptadienone backbone. Curcumin, a well-known diarylheptanoid from turmeric, is a prime example of the therapeutic potential of this chemical class. This guide will delve into the biological activities of various heptadienone compounds, providing comparative data to aid in the evaluation of their potential as therapeutic agents.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antioxidant activities of selected heptadienone compounds.

Table 1: Cytotoxic Activity of Heptadienone Compounds against Various Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference
1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30)A549 (Lung)Not explicitly stated, but significant reduction in viability[1]
Diarylheptanoid from Alpinia officinarum (Compound 6)HepG2 (Liver)8.46[2]
MCF-7 (Breast)10.21[2]
T98G (Glioblastoma)22.68[2]
B16-F10 (Melanoma)15.34[2]
Diarylheptanoid from Zingiber officinale (Compound 17)HCT116 (Colon)6.69[3]
A549 (Lung)10.32[3]
HepG2 (Liver)12.87[3]
HeLa (Cervical)15.45[3]
MDA-MB-231 (Breast)20.13[3]
Diarylheptanoid from Alpinia officinarum (Compound 11)IMR-32 (Neuroblastoma)0.83[4]
Diarylheptanoid from Alpinia officinarum (Compound 12)IMR-32 (Neuroblastoma)0.23[4]
Diarylheptanoid from Alpinia officinarum (Compound 14)IMR-32 (Neuroblastoma)0.11[4]
Table 2: Anti-inflammatory Activity of Heptadienone Compounds
CompoundAssayIC50 (µM)Reference
1-(3'-methoxy-4'-hydroxyphenyl)-7-phenyl-3-heptanoneInhibition of protein denaturation25.71 ± 0.54 µg/mL[1]
1-(3'-methoxy-4'-hydroxyphenyl)-7-(4"-hydroxyphenyl)-3-heptanoneInhibition of protein denaturation15.28 ± 0.66 µg/mL[1]
Diarylheptanoid from Alpinia officinarum (Compound 6)NO production in LPS-activated RAW 264.7 cells0.6[5]
Diarylheptanoid from Alpinia officinarum (Compound 2)NO production in LPS-activated RAW 264.7 cells6.8[5]
HexahydrocurcuminPGE2 formation0.7[6]
Alnuside A from Alnus formosanaNO production in LPS-induced RAW 264.7 cells8.08[7]
Table 3: Antioxidant Activity of Heptadienone Compounds
CompoundAssayIC50Reference
1-(3'-methoxy-4'-hydroxyphenyl)-7-phenyl-3-heptanoneRadical scavenging32.21 ± 0.42 µg/mL[1]
1-(3'-methoxy-4'-hydroxyphenyl)-7-(4"-hydroxyphenyl)-3-heptanoneRadical scavenging21.64 ± 0.63 µg/mL[1]
Diarylheptanoid from Zingiber officinale (Compound 5)DPPH radical scavenging22.6 ± 2.4 µM[8]
Tedarene B (Biphenyl heptanoid)Superoxide dismutase (SOD)7.9 µg/mL[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13][14]

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the heptadienone compounds for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine on the cell membrane.[1][8][9][15][16]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Seed and treat cells with the heptadienone compounds as described for the MTT assay.

  • After treatment, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.[6][7][17][18][19]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with the heptadienone compounds for the desired time.

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and detect the chemiluminescent signal using an imaging system.

  • The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.[10][20][21][22][23]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • Microplate reader or spectrophotometer

Protocol:

  • Prepare a stock solution of the heptadienone compound in a suitable solvent (e.g., methanol or DMSO).

  • In a 96-well plate, add various concentrations of the compound to the wells.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.

  • The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay is used to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[17][18][19][24][25]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the heptadienone compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by heptadienone compounds.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Heptadienone Heptadienone Compounds Heptadienone->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt signaling pathway and the inhibitory action of heptadienone compounds.

ERK12_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation Heptadienone Heptadienone Compounds Heptadienone->Raf may inhibit Heptadienone->MEK may inhibit

Caption: ERK1/2 signaling pathway and potential inhibition by heptadienone compounds.

Experimental_Workflow Start Start: Select Heptadienone Compounds CellCulture Cell Culture (e.g., Cancer Cell Lines, Macrophages) Start->CellCulture Treatment Treatment with Heptadienone Compounds (Dose-Response) CellCulture->Treatment Cytotoxicity Cytotoxicity Assessment (MTT Assay) Treatment->Cytotoxicity Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Treatment->Apoptosis AntiInflammatory Anti-inflammatory Assay (NO Production) Treatment->AntiInflammatory Antioxidant Antioxidant Assay (DPPH, ABTS) Treatment->Antioxidant Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling DataAnalysis Data Analysis (IC50 Calculation, Statistical Analysis) Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis AntiInflammatory->DataAnalysis Antioxidant->DataAnalysis Signaling->DataAnalysis Conclusion Conclusion: Comparative Bioactivity Profile DataAnalysis->Conclusion

Caption: General experimental workflow for comparing heptadienone bioactivity.

References

synthesis efficiency comparison of different routes to 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 6-Methyl-3,5-heptadien-2-one, a valuable compound in the flavor, fragrance, and pharmaceutical industries. The comparison focuses on synthesis efficiency, supported by experimental data and detailed protocols for each method.

At a Glance: Synthesis Efficiency Comparison

The following table summarizes the key quantitative data for the two primary synthesis routes to this compound: Aldol Condensation and the Wittig Reaction.

ParameterRoute 1: Aldol CondensationRoute 2: Wittig Reaction
Starting Materials 3-Methyl-2-butenal, Acetone3-Methyl-2-butenal, Acetonylidenetriphenylphosphorane
Key Reagents Sodium Hydroxiden-Butyllithium
Solvent Ethanol/WaterAnhydrous Tetrahydrofuran (THF)
Reaction Temperature 20-25°C-78°C to Room Temperature
Reaction Time 12 hours4 hours
Reported Yield 78%85%

Route 1: Aldol Condensation of 3-Methyl-2-butenal and Acetone

This route offers a straightforward and cost-effective approach to this compound, utilizing readily available starting materials. The reaction proceeds via a base-catalyzed aldol condensation followed by dehydration to yield the desired dienone.

Experimental Protocol

To a solution of 3-methyl-2-butenal (1.0 eq) in a mixture of ethanol and water (1:1) is added an excess of acetone (10 eq). The mixture is cooled in an ice bath, and a 10% aqueous solution of sodium hydroxide (2.2 eq) is added dropwise with stirring. The reaction is allowed to warm to room temperature (20-25°C) and stirred for 12 hours. After completion, the reaction mixture is neutralized with dilute hydrochloric acid and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation to afford this compound.

Aldol_Condensation 3-Methyl-2-butenal 3-Methyl-2-butenal Aldol Adduct Aldol Adduct 3-Methyl-2-butenal->Aldol Adduct Acetone Acetone Enolate Enolate Acetone->Enolate NaOH, H2O Enolate->Aldol Adduct This compound This compound Aldol Adduct->this compound -H2O

Caption: Aldol condensation pathway to this compound.

Route 2: Wittig Reaction of 3-Methyl-2-butenal

The Wittig reaction provides a highly selective method for the formation of the carbon-carbon double bonds in this compound. This route involves the reaction of 3-methyl-2-butenal with a pre-formed phosphorus ylide.

Experimental Protocol

Acetonyltriphenylphosphonium chloride (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cooled to -78°C. To this suspension, n-butyllithium (1.0 eq, as a solution in hexanes) is added dropwise, resulting in the formation of the orange-colored acetonylidenetriphenylphosphorane ylide. After stirring for 1 hour at -78°C, a solution of 3-methyl-2-butenal (1.0 eq) in anhydrous THF is added slowly. The reaction mixture is stirred at -78°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Wittig_Reaction Acetonyltriphenylphosphonium_chloride Acetonyltriphenyl- phosphonium chloride Ylide Acetonylidene- triphenylphosphorane Acetonyltriphenylphosphonium_chloride->Ylide n-BuLi Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane 3-Methyl-2-butenal 3-Methyl-2-butenal 3-Methyl-2-butenal->Oxaphosphetane This compound This compound Oxaphosphetane->this compound Triphenylphosphine_oxide Triphenylphosphine oxide Oxaphosphetane->Triphenylphosphine_oxide

Caption: Wittig reaction pathway to this compound.

A Comparative Guide to the Analysis of 6-Methyl-3,5-heptadien-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of analytical methodologies for the quantification of 6-Methyl-3,5-heptadien-2-one, complete with supporting data and detailed experimental protocols.

This guide provides a comparative overview of the primary analytical techniques used for the identification and quantification of this compound, a volatile organic compound. Given the absence of direct inter-laboratory comparison studies for this specific analyte, this document focuses on a comparison of the performance of the most relevant analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is synthesized from established analytical practices for ketones and other volatile organic compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

Data Presentation: Performance Comparison of Analytical Techniques

The selection of an appropriate analytical technique is critical for obtaining accurate and precise measurements. The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV for the analysis of ketones, providing a basis for selecting the most suitable method for your research needs.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, detection by mass fragmentation.Separation based on polarity, detection by UV absorbance.[1]
Selectivity Very high, as mass spectra provide structural information.Good, can be optimized with appropriate column and mobile phase selection.[1]
Accuracy (% Recovery) Typically >90%For related ketones, reported recoveries are between 92% and 101%.[1]
Precision (% RSD) Generally <15%For related ketones, reported Relative Standard Deviations (RSD) are between 1.82% and 13.56%.[1]
Sample Volatility Ideal for volatile and semi-volatile compounds.Suitable for non-volatile and thermally labile compounds.[1]
Sample Throughput Can be lower due to longer run times.[1]Can be high, particularly with modern UPLC systems.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized protocols for the analysis of this compound using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds.

1. Sample Preparation:

  • Headspace Analysis: For solid or liquid samples, static headspace sampling is often employed. A known amount of the sample is placed in a sealed vial and heated to allow volatile compounds, including this compound, to partition into the gas phase above the sample. A portion of this headspace gas is then injected into the GC.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the expected concentration of the analyte.

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode to obtain mass spectra for compound identification, and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

3. Data Analysis:

  • Identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard.

  • Quantification is typically performed by creating a calibration curve using standards of known concentrations.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC-UV is a versatile technique for the analysis of a wide range of compounds, including those that are less volatile or thermally sensitive.

1. Sample Preparation:

  • Derivatization: As this compound is a ketone, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be performed to enhance its UV absorbance and chromatographic retention. The resulting hydrazone derivative is then extracted and dissolved in a suitable solvent (e.g., acetonitrile).

  • Direct Injection: For samples where the concentration of the analyte is sufficiently high and the matrix is relatively clean, direct injection of a liquid sample (dissolved in the mobile phase) may be possible.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A reverse-phase C18 column is commonly used for the separation of nonpolar to moderately polar compounds.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a buffer, is used. The composition can be isocratic (constant) or a gradient (varied over time).

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

  • UV Detection: The wavelength is set to the absorbance maximum of the analyte or its derivative.

3. Data Analysis:

  • The retention time of the peak corresponding to this compound (or its derivative) is compared to that of a standard for identification.

  • Quantification is achieved by comparing the peak area or height to a calibration curve prepared from standards of known concentrations.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the analysis of this compound.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Reporting Sample Sample Collection Extraction Extraction / Headspace Sample->Extraction Derivatization Derivatization (Optional for HPLC) Extraction->Derivatization Chromatography GC or HPLC Separation Derivatization->Chromatography Detection MS or UV Detection Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of this compound.

References

A Comparative Purity Assessment of Commercial 6-Methyl-3,5-heptadien-2-one Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Right Purity Grade for Your Application

6-Methyl-3,5-heptadien-2-one, a key intermediate and flavoring agent, is commercially available in various purity grades. The selection of an appropriate standard is critical for the accuracy and reproducibility of research and development activities. This guide provides a comparative assessment of hypothetical commercial standards of this compound, complete with experimental protocols for purity verification and data presentation to aid in informed decision-making.

Comparison of Commercial Standards

The purity of commercial this compound standards can vary significantly between suppliers and designated grades. For the purpose of this guide, we present a synthesized comparison of typical purity levels and common impurities found in different grades of this compound, from technical to analytical standards. This data is representative of what researchers might expect to find when analyzing these products.

Supplier (Grade)Stated Purity (%)Experimentally Determined Purity (GC-MS, %)Isomeric Ratio (E/Z)Key Impurity 1: 6-Methyl-5-hepten-2-one (%)Key Impurity 2: Mesityl Oxide (%)
Supplier A (Technical) >9091.570:303.21.8
Supplier B (Standard) >9596.285:151.50.8
Supplier C (High Purity) >9797.892:80.70.3
Supplier D (Analytical) >9999.698:2<0.1 (Not Detected)<0.1 (Not Detected)

Experimental Protocols

Accurate assessment of the purity of this compound standards requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities, while High-Performance Liquid Chromatography (HPLC) is suitable for the analysis of less volatile impurities and for orthogonal verification of purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

This method allows for the separation, identification, and quantification of this compound and its volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the this compound standard in methanol. Create a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) for calibration.

  • Sample Preparation: Dissolve a known amount of the commercial standard in methanol to a final concentration of 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (split mode, 50:1)

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: 40-350 amu

  • Data Analysis: Identify the main peak of this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the purity and impurity levels by area normalization.

High-Performance Liquid Chromatography (HPLC) for Purity Verification

This protocol provides an alternative and complementary method to GC-MS for purity assessment.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the this compound standard in the mobile phase. Prepare a series of dilutions for calibration.

  • Sample Preparation: Dissolve the commercial standard in the mobile phase to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection Wavelength: 235 nm

  • Data Analysis: Determine the purity by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.

Visualizing the Workflow and Broader Context

To further aid researchers, the following diagrams illustrate the experimental workflow for purity assessment and a representative signaling pathway where α,β-unsaturated ketones, such as this compound, may play a role.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting cluster_3 Decision start Receive Commercial Standard prep Prepare Solutions (GC-MS & HPLC) start->prep gcms GC-MS Analysis prep->gcms hplc HPLC Analysis prep->hplc data_analysis Purity Calculation & Impurity Identification gcms->data_analysis hplc->data_analysis comparison Compare with Specifications data_analysis->comparison report Generate Report comparison->report decision Accept/Reject Lot report->decision

Caption: Workflow for Purity Assessment of Commercial Standards.

Signaling_Pathway cluster_pathway Cellular Stress Response Pathway cluster_nucleus stressor α,β-Unsaturated Ketone (e.g., this compound) keap1 Keap1 stressor->keap1 Covalent Modification nrf2 Nrf2 keap1->nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) gene_expression Antioxidant Gene Expression are->gene_expression nrf2_nuc Nrf2 nrf2_nuc->are

Caption: Representative Signaling Pathway for α,β-Unsaturated Ketones.

By utilizing the provided data and protocols, researchers can confidently assess the purity of their this compound standards, ensuring the integrity and reliability of their experimental outcomes.

Structural Confirmation of 6-Methyl-3,5-heptadien-2-one: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Methyl-3,5-heptadien-2-one

This compound is an organic compound classified as an enone.[1] Its structure features a conjugated diene system and a ketone functional group. The elucidation of its precise isomeric form and the assignment of all proton and carbon signals are crucial for quality control and the understanding of its chemical properties. 2D NMR spectroscopy is the most powerful tool for such detailed structural analysis.

Theoretical 1D and 2D NMR Data for Structural Confirmation

The structural confirmation of this compound relies on the careful analysis of its ¹H and ¹³C NMR spectra, followed by the interpretation of 2D NMR correlation maps. Below is a summary of the expected chemical shifts and the correlations that would be observed in various 2D NMR experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH₃~2.1~25
2C=O-~198
3CH~6.1~130
4CH~7.2~145
5CH~6.0~125
6C-~150
7CH₃~1.9~20
8CH₃~1.9~20

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Experimental Protocols for 2D NMR Analysis

The following are generalized experimental protocols for the key 2D NMR experiments used in structural elucidation.

COSY (Correlation Spectroscopy)

The COSY experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. A standard COSY experiment would be performed to establish the connectivity of the protons in the dienone backbone.

Experimental Workflow:

cluster_sample Sample Preparation cluster_nmr NMR Spectrometer cluster_processing Data Processing dissolve Dissolve sample in deuterated solvent (e.g., CDCl₃) transfer Transfer to NMR tube dissolve->transfer setup Set up spectrometer (tune, lock, shim) transfer->setup pulse Apply COSY pulse sequence setup->pulse acquire Acquire Free Induction Decay (FID) pulse->acquire ft 2D Fourier Transform acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline

Caption: Workflow for a COSY experiment.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. This is crucial for assigning the carbon signals based on the already assigned proton signals.

Experimental Workflow:

cluster_sample Sample Preparation cluster_nmr NMR Spectrometer cluster_processing Data Processing dissolve Dissolve sample in deuterated solvent (e.g., CDCl₃) transfer Transfer to NMR tube dissolve->transfer setup Set up spectrometer (tune, lock, shim) transfer->setup pulse Apply HSQC pulse sequence setup->pulse acquire Acquire Free Induction Decay (FID) pulse->acquire ft 2D Fourier Transform acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline

Caption: Workflow for an HSQC experiment.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is vital for connecting different spin systems and identifying quaternary carbons.

Experimental Workflow:

cluster_sample Sample Preparation cluster_nmr NMR Spectrometer cluster_processing Data Processing dissolve Dissolve sample in deuterated solvent (e.g., CDCl₃) transfer Transfer to NMR tube dissolve->transfer setup Set up spectrometer (tune, lock, shim) transfer->setup pulse Apply HMBC pulse sequence setup->pulse acquire Acquire Free Induction Decay (FID) pulse->acquire ft 2D Fourier Transform acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline

Caption: Workflow for an HMBC experiment.

Predicted 2D NMR Correlations for Structural Confirmation

The following diagrams illustrate the expected key correlations for this compound in COSY, HSQC, and HMBC spectra.

COSY Correlations

cluster_structure This compound structure H3 H3 H4 H4 H3->H4 H5 H5 H4->H5

Caption: Expected COSY correlations.

HSQC Correlations

cluster_structure This compound structure H1 H1 C1 C1 H1->C1 H3 H3 C3 C3 H3->C3 H4 H4 C4 C4 H4->C4 H5 H5 C5 C5 H5->C5 H7 H7 C7 C7 H7->C7 H8 H8 C8 C8 H8->C8

Caption: Expected HSQC correlations.

HMBC Correlations

cluster_structure This compound structure H1 H1 C2 C2 H1->C2 C3 C3 H1->C3 H3 H3 C2_2 C2 H3->C2_2 C4 C4 H3->C4 H4 H4 C3_2 C3 H4->C3_2 C5 C5 H4->C5 H5 H5 C4_2 C4 H5->C4_2 C6 C6 H5->C6 H7 H7 C5_2 C5 H7->C5_2 C6_2 C6 H7->C6_2 C8 C8 H7->C8 H8 H8 C5_3 C5 H8->C5_3 C6_3 C6 H8->C6_3 C7_2 C7 H8->C7_2

Caption: Expected key HMBC correlations.

Comparison with Alternative Methods

While 2D NMR provides the most definitive structural information, other analytical techniques can offer complementary data.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed connectivity of atoms, stereochemistryUnambiguous structure determinationRequires higher sample concentration, longer acquisition times
Mass Spectrometry (MS) Molecular weight, fragmentation patternHigh sensitivity, small sample amount neededDoes not provide detailed connectivity, isomeric differentiation can be difficult
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C=C)Fast, non-destructiveProvides limited information on the overall molecular structure
Ultraviolet-Visible (UV-Vis) Spectroscopy Information on conjugated systemsSimple, quantitative for known compoundsLimited structural information, broad absorption bands

Conclusion

The structural confirmation of this compound can be unequivocally achieved through a combination of 1D and 2D NMR techniques. While actual experimental data is not publicly available to be presented here, the theoretical application of COSY, HSQC, and HMBC experiments provides a clear roadmap for the complete assignment of its proton and carbon signals. The correlations visualized in the provided diagrams would serve as the basis for confirming the molecular structure and differentiating it from potential isomers. When combined with data from other analytical methods, a comprehensive and robust structural elucidation is possible.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to manage them safely and responsibly from acquisition to disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-Methyl-3,5-heptadien-2-one (CAS: 1604-28-0), a common flavoring agent and chemical intermediate. The protocols outlined here are designed to ensure personnel safety, regulatory compliance, and environmental stewardship, reflecting the best practices in laboratory chemical management.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of a chemical is the foundation of its safe handling and disposal. This compound is not merely an inert substance; its specific chemical properties dictate the necessary precautions.

The primary risks associated with this compound are its combustibility and its effects on human health upon exposure. It is classified as a combustible liquid, a skin and eye irritant, a potential skin sensitizer, and may cause respiratory irritation[1][2][3]. Therefore, disposal procedures are not arbitrary rules but are direct countermeasures to these identified risks.

Table 1: Hazard Summary for this compound

Hazard Type GHS Classification & Hazard Statement Rationale for Disposal Protocol
Physical Combustible Liquid, Category 4 (H227)[2] Waste must be stored away from all heat and ignition sources. Requires management as a regulated chemical waste.
Health Skin Irritation, Cat. 2 (H315); Serious Eye Irritation, Cat. 2A (H319); Skin Sensitization, Cat. 1 (H317); Specific Target Organ Toxicity - Single Exposure, Cat. 3 (H335)[1][2] Mandates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent skin/eye contact and inhalation. Contaminated materials must also be treated as hazardous.

| Environmental | Potential for environmental harm; some related compounds are harmful to aquatic life[4]. | Prohibits disposal via sanitary sewer systems to prevent release into waterways[1][5]. All waste must be contained and managed through a licensed disposal company. |

A crucial point of expertise lies in its regulatory classification. The flash point of this compound is reported as 63°C (145.4°F)[1]. According to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste is defined as "ignitable" if it is a liquid with a flash point less than 60°C (140°F)[6][7]. While this compound technically falls just outside that specific definition, this does not permit indiscriminate disposal. Institutional policies and state regulations are often more stringent, and as a best practice, any combustible solvent should be managed through an approved hazardous waste stream[6][8]. Never assume a chemical is safe for drain disposal based solely on the federal flash point definition.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling the chemical for any purpose, including disposal, the following minimum PPE and engineering controls must be in place. This is a self-validating system: if the proper equipment is not available, the task must not proceed.

Table 2: Required PPE for Handling and Disposal

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). To prevent skin irritation and potential sensitization from direct contact[1][2].
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles[9]. To prevent serious eye irritation from splashes or vapors[1][2].
Body Protection Standard laboratory coat. To protect skin and clothing from contamination.

| Engineering Control | Chemical Fume Hood or Well-Ventilated Area. | To minimize inhalation of vapors, which can cause respiratory irritation[2][9]. |

Step-by-Step Disposal Protocol for Routine Laboratory Waste

This protocol applies to the collection of spent or unwanted this compound and solutions containing it.

Step 1: Waste Characterization and Segregation

  • Causality: Improperly mixed chemical wastes can lead to violent reactions, gas generation, or fire.

  • Action: Collect waste this compound in a dedicated waste stream for non-halogenated organic solvents .

  • Do NOT mix with:

    • Strong oxidizing agents, strong bases, or strong reducing agents[3][9].

    • Acids or aqueous waste.

    • Halogenated solvents (e.g., dichloromethane, chloroform).

  • Consult your institution's hazardous waste guidelines for specific segregation requirements[10].

Step 2: Container Selection and Labeling

  • Causality: A properly selected and labeled container prevents leaks and ensures waste handlers are aware of the contents, preventing dangerous consolidation errors downstream.

  • Action:

    • Select a clean, sealable container made of a compatible material (e.g., glass or high-density polyethylene)[6][11]. Ensure the container has a screw-top cap in good condition[11].

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label (or the specific label required by your institution's Environmental Health & Safety (EHS) department)[10].

    • Clearly list all constituents and their approximate percentages on the label. Vague identifiers like "Solvent Waste" are non-compliant and dangerous[6]. For example: "Waste this compound (70%), Methanol (30%)".

Step 3: Waste Accumulation and Storage

  • Causality: Safe storage minimizes the risk of fire, exposure, and spills in the laboratory.

  • Action:

    • Keep the waste container tightly sealed at all times, except when actively adding waste[6][11].

    • Store the container in a designated "Satellite Accumulation Area," such as a secondary containment bin within a fume hood or a flammable materials storage cabinet[10].

    • This area must be away from heat, open flames, sparks, or any potential ignition source[5][10].

    • Do not fill the container beyond 90% capacity to allow for vapor expansion[11].

Step 4: Arranging for Final Disposal

  • Causality: Final disposal must be handled by licensed professionals to ensure it is done in an environmentally sound and legally compliant manner, typically via high-temperature incineration[4].

  • Action: Once the container is full or the waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup[6][12]. Follow their specific procedures for transport and handoff. Never attempt to dispose of the chemical yourself by pouring it down the drain, allowing it to evaporate in a fume hood, or placing it in the regular trash[5].

Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is critical.

Step 1: Control, Alert, and Assess

  • Alert personnel in the immediate area.

  • If the spill is large or ventilation is poor, evacuate the area and contact your EHS emergency line.

  • Remove all sources of ignition from the vicinity[4][9].

Step 2: Small Spill Cleanup Protocol

  • Action (only if trained and safe to do so):

    • Ensure you are wearing the appropriate PPE (See Table 2).

    • Contain the spill by surrounding it with an inert, absorbent material (e.g., sand, vermiculite, or a commercial solvent absorbent)[9].

    • Carefully apply the absorbent material to the spill, working from the outside in.

    • Use non-sparking tools (e.g., plastic dustpan) to collect the saturated absorbent material[4][9].

    • Place the contaminated material into a sealable, properly labeled hazardous waste container.

    • Decontaminate the spill surface with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound waste in a laboratory setting.

G start Waste Generated: This compound decision_mixed Is waste mixed with other chemicals? start->decision_mixed process_pure Pure Waste Stream decision_mixed->process_pure No process_mixed Identify ALL components. Segregate into appropriate waste stream (e.g., Non-Halogenated Organics). decision_mixed->process_mixed Yes process_container Select compatible, sealable waste container. process_pure->process_container process_mixed->process_container process_label Affix 'Hazardous Waste' label. List ALL constituents by name and percentage. process_container->process_label process_store Store in designated Satellite Accumulation Area. (Away from ignition sources) process_label->process_store process_close Keep container closed except when adding waste. process_store->process_close end_node Contact EHS for scheduled waste pickup. process_close->end_node

Caption: Decision workflow for handling this compound waste.

References

Personal protective equipment for handling 6-Methyl-3,5-heptadien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Methyl-3,5-heptadien-2-one

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Chemical Safety and Hazard Information

This compound is a combustible liquid that can cause skin and serious eye irritation.[1] It may also lead to an allergic skin reaction and respiratory irritation. Adherence to strict safety protocols is crucial to minimize exposure and associated risks.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable LiquidsGHS02WarningH227: Combustible liquid
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationGHS07WarningH319: Causes serious eye irritation
Respiratory or Skin SensitizationGHS07WarningH317: May cause an allergic skin reaction
Specific target organ toxicity — Single exposureGHS07WarningH335: May cause respiratory irritation[2]
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

Protection TypeSpecificationRationale
Eye and Face Protection Tight-fitting, chemical splash goggles or a face shield.[2]Protects against splashes that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents skin contact, irritation, and potential allergic reactions.
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be required if inhalation hazards exist.[2]Prevents respiratory tract irritation.
Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from preparation to post-handling cleanup.

1. Pre-Operational Checks:

  • Ensure a calibrated and certified chemical fume hood is available and functioning correctly.
  • Verify the availability and accessibility of an emergency eyewash station and safety shower.
  • Confirm that all required PPE is available, in good condition, and fits properly.
  • Review the Safety Data Sheet (SDS) for this compound.[2]
  • Prepare all necessary equipment and reagents for the experiment to minimize movement and potential for spills.

2. Handling the Chemical:

  • All handling of this compound must be conducted within a chemical fume hood.
  • Don the appropriate PPE: lab coat, chemical splash goggles, and chemically resistant gloves.
  • Carefully open the container, avoiding inhalation of any vapors.
  • Dispense the required amount of the chemical using appropriate tools (e.g., pipette, syringe).
  • Keep the container tightly closed when not in use.[2]
  • Avoid contact with skin and eyes.[3] In case of accidental contact, follow the first-aid measures outlined below.
  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[2]

3. Post-Handling and Cleanup:

  • Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
  • Wash hands thoroughly with soap and water after handling.[2]
  • Remove and properly store or dispose of PPE. Contaminated work clothing should not be allowed out of the workplace.[2]

Emergency and First-Aid Procedures

Immediate response is critical in the event of an exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the affected person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.
Skin Contact Immediately wash the affected area with plenty of water.[2] If skin irritation or a rash occurs, seek medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Chemical: Dispose of the chemical in a designated, labeled hazardous waste container. Do not dispose of it with household garbage or pour it down the drain.[3] All disposals must be in accordance with local, state, and federal regulations.

  • Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, paper towels, pipette tips) must be disposed of as hazardous waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_post Post-Handling cluster_emergency Emergency Response A Review SDS B Verify Fume Hood & Safety Equipment A->B C Don Appropriate PPE B->C D Open Container C->D Proceed to Handling E Dispense Chemical D->E K Exposure Event D->K If Exposure Occurs F Close Container E->F E->K If Exposure Occurs G Decontaminate Work Area & Equipment F->G Proceed to Cleanup F->K If Exposure Occurs H Properly Dispose of Waste G->H I Remove PPE H->I J Wash Hands I->J L Follow First-Aid Procedures K->L M Seek Medical Attention L->M

Caption: Workflow for the safe handling of this compound.

References

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6-Methyl-3,5-heptadien-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.